2-[(Phenylsulfinyl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfinylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c15-14(16)13-9-5-4-6-11(13)10-18(17)12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURJXUOUNBQCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385003 | |
| Record name | 2-[(phenylsulfinyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25562-83-8 | |
| Record name | 2-[(phenylsulfinyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-[(Phenylsulfinyl)methyl]benzoic Acid from Phthalide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust two-step synthesis of 2-[(phenylsulfinyl)methyl]benzoic acid, commencing from the readily available starting material, phthalide. The synthetic pathway involves an initial nucleophilic ring-opening of the phthalide lactone using thiophenol to yield an intermediate thioether, 2-[(phenylthio)methyl]benzoic acid. This intermediate is subsequently subjected to a selective oxidation to afford the target sulfoxide. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and high yield.
Strategic Overview of the Synthesis
The conversion of phthalide to this compound is efficiently executed in two distinct chemical transformations. This strategy is predicated on the inherent reactivity of the lactone functional group in phthalide and the well-established chemistry of sulfur oxidation.
-
Step 1: Nucleophilic Ring-Opening. The synthesis initiates with the base-mediated reaction of phthalide with thiophenol. The thiophenoxide anion, a potent sulfur nucleophile, attacks the electrophilic carbonyl carbon of the lactone ring, inducing cleavage of the acyl-oxygen bond to form 2-[(phenylthio)methyl]benzoic acid.
-
Step 2: Selective Sulfide Oxidation. The intermediate thioether is then carefully oxidized to the corresponding sulfoxide. This step is critical, as over-oxidation can lead to the formation of the undesired sulfone. The chosen methodology employs a controlled oxidation system to ensure high selectivity for the sulfoxide product.
The overall workflow is depicted below.
Caption: Overall two-step synthetic route from phthalide.
Part I: Synthesis of 2-[(Phenylthio)methyl]benzoic Acid
This section details the nucleophilic ring-opening of phthalide to form the key thioether intermediate.
Reaction Principle and Mechanism
The core of this transformation is the saponification of a cyclic ester (lactone). A strong base is required to deprotonate thiophenol (pKa ≈ 6.6), generating the highly nucleophilic thiophenoxide anion (PhS⁻). This anion then participates in a nucleophilic acyl substitution reaction at the phthalide carbonyl carbon. The tetrahedral intermediate formed subsequently collapses, leading to the opening of the five-membered lactone ring to yield the stable carboxylate salt. An acidic workup then protonates the carboxylate to furnish the final carboxylic acid product.
Preparation of enantiopure 2-[(Phenylsulfinyl)methyl]benzoic acid
An In-depth Technical Guide to the Preparation of Enantiopure 2-[(Phenylsulfinyl)methyl]benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive and technically detailed framework for the synthesis of enantiopure this compound. This chiral sulfoxide is a valuable building block in asymmetric synthesis, and its preparation requires precise control over stereochemistry. We will delve into the prevalent and effective strategies for achieving high enantiomeric purity, focusing on the asymmetric oxidation of the corresponding sulfide. This document outlines the underlying chemical principles, provides detailed experimental protocols, and offers insights born from practical application. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Chiral Sulfoxides
Chiral sulfoxides are a class of organosulfur compounds that have found extensive application as chiral auxiliaries and ligands in asymmetric synthesis. The stereogenic center at the sulfur atom, arising from the lone pair of electrons and two different organic substituents, allows for the effective transfer of chirality in a wide range of chemical transformations. This compound, in its enantiopure form, is a particularly interesting molecule due to the presence of both a carboxylic acid group and a chiral sulfinyl moiety. This bifunctional nature makes it a versatile synthon for the construction of more complex chiral molecules, including pharmacologically active compounds.
The preparation of enantiopure sulfoxides is a non-trivial synthetic challenge. While classical resolution techniques can be employed, the most elegant and efficient approaches involve asymmetric synthesis, where the chiral center is introduced selectively. This guide will focus on the asymmetric oxidation of the precursor, 2-[(phenylthio)methyl]benzoic acid, a method that has proven to be both reliable and scalable.
Synthetic Strategy: Asymmetric Oxidation of Prochiral Sulfides
The most common and effective route to enantiopure this compound is the asymmetric oxidation of the corresponding prochiral sulfide, 2-[(phenylthio)methyl]benzoic acid. This transformation can be achieved using various chiral oxidizing agents or catalyst systems. Among the most successful methods are those employing modified Sharpless or Kagan-Modena conditions.
The general transformation is depicted below:
Figure 1: General scheme for the asymmetric oxidation of a prochiral sulfide.
This guide will focus on a well-established method utilizing a modified Kagan-Modena oxidation, which employs a chiral titanium complex.
Detailed Experimental Protocol: Modified Kagan-Modena Asymmetric Oxidation
This protocol describes the synthesis of enantiopure this compound from 2-[(phenylthio)methyl]benzoic acid.
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| 2-[(Phenylthio)methyl]benzoic acid | >98% | Sigma-Aldrich | Starting material. |
| Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] | >98% | Acros Organics | Catalyst precursor. |
| (R,R)-Diethyl tartrate [(R,R)-DET] | >99% | Alfa Aesar | Chiral ligand. |
| Cumene hydroperoxide (CHP) | ~80% in cumene | Sigma-Aldrich | Oxidant. Handle with care. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Water | Deionized | - | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | Drying agent. |
| Diethyl ether (Et₂O) | ACS grade | VWR | For crystallization. |
| Hexanes | ACS grade | VWR | For crystallization. |
Step-by-Step Procedure
-
Preparation of the Chiral Catalyst:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, dissolve (R,R)-Diethyl tartrate (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
-
Slowly add Titanium(IV) isopropoxide (1.0 equivalent) dropwise to the stirred solution. The solution will turn a pale yellow color.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral titanium complex.
-
-
Asymmetric Oxidation:
-
In a separate flame-dried flask, dissolve 2-[(phenylthio)methyl]benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Add this solution of the sulfide to the pre-formed chiral catalyst solution at -20 °C.
-
Slowly add cumene hydroperoxide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water (an equal volume to the DCM).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Crystallization and Enantiomeric Excess Determination:
-
The crude product is often a thick oil or a solid. Purify the crude product by crystallization from a mixture of diethyl ether and hexanes.
-
The enantiomeric excess (ee) of the purified this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram
Figure 2: Detailed workflow for the preparation of enantiopure this compound.
Mechanistic Insights and Rationale for Experimental Choices
The success of the Kagan-Modena oxidation lies in the formation of a well-defined chiral titanium complex. The diethyl tartrate ligand coordinates to the titanium center, creating a chiral environment. The sulfide substrate then coordinates to this chiral complex, and the oxidant (cumene hydroperoxide) delivers the oxygen atom to one of the lone pairs of the sulfur atom in a stereoselective manner.
The choice of (R,R)-diethyl tartrate as the chiral ligand is crucial for inducing the desired stereochemistry. Using the (S,S)-enantiomer would lead to the formation of the opposite enantiomer of the sulfoxide. The low reaction temperature (-20 °C) is essential for maximizing the enantioselectivity of the oxidation by reducing the rate of non-selective background reactions.
Water is used to quench the reaction and to hydrolyze the titanium complexes, facilitating their removal during the aqueous workup. The final crystallization step not only purifies the product from any remaining starting material or byproducts but can also enhance the enantiomeric excess of the final product.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O and C=O stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee%). This is the most critical analysis for this synthesis. A suitable chiral stationary phase, such as a Chiralcel OD-H column, is typically used with a mobile phase of hexane and isopropanol.
Conclusion
The preparation of enantiopure this compound via asymmetric oxidation of the corresponding sulfide is a robust and reliable method. The protocol detailed in this guide, based on the modified Kagan-Modena oxidation, provides a clear pathway to obtaining this valuable chiral building block in high enantiomeric purity. Careful attention to the experimental conditions, particularly the stoichiometry of the reagents, the reaction temperature, and the purity of the starting materials, is paramount for achieving reproducible and successful results. This guide serves as a foundational resource for researchers and professionals engaged in the field of asymmetric synthesis and drug development, enabling them to confidently prepare this important chiral molecule.
References
- Kagan, H. B., & Modena, G. (Eds.). (1997). Asymmetric Synthesis. Academic Press.
-
Pfitzner, K. E., & Moffatt, J. G. (1965). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 87(24), 5661–5670. [Link]
-
Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. [Link]
Topic: 2-[(Phenylsulfinyl)methyl]benzoic acid: A Bifunctional Approach to Organocatalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for 2-[(Phenylsulfinyl)methyl]benzoic acid as a bifunctional organocatalyst. By possessing both a Brønsted acidic carboxylic acid moiety and a Lewis basic sulfoxide group within a single, pre-organized scaffold, this catalyst operates through a concerted mechanism to activate both electrophilic and nucleophilic partners in a reaction. This document elucidates the proposed catalytic cycle, explores the synergistic interplay between the functional groups, presents methodologies for mechanistic investigation, and details the synthesis and application of this catalytic system. The insights provided are intended to guide researchers in the rational design of experiments and the development of novel catalytic transformations.
Introduction: The Principle of Bifunctional Catalysis
In the field of organocatalysis, molecules that possess two distinct functional groups capable of simultaneous, cooperative activation of substrates are of paramount importance. These "bifunctional" catalysts often achieve higher activity and selectivity than monofunctional catalysts by creating a highly organized transition state. This compound is an exemplar of this class. It integrates a carboxylic acid group, which can act as a hydrogen bond donor or Brønsted acid, with a sulfoxide group, which serves as a hydrogen bond acceptor or Lewis base.[1][2] The inherent chirality at the sulfur atom in the sulfoxide also presents opportunities for asymmetric catalysis.[3][4][5] This guide will deconstruct the mechanistic intricacies of this catalyst, providing a foundational understanding for its application and future development.
Molecular Architecture and Functional Synergy
The efficacy of this compound stems from the precise spatial arrangement of its two functional groups. The ortho-substitution on the benzoic acid ring places the phenylsulfinylmethyl arm in close proximity to the carboxylic acid, creating a well-defined pocket for substrate binding and activation.
-
Carboxylic Acid Moiety: This group is the primary site for electrophile activation. Through hydrogen bonding, it can polarize a carbonyl group or other electrophilic center, increasing its susceptibility to nucleophilic attack. In certain cases, it can act as a Brønsted acid, protonating the substrate to generate a more reactive cationic intermediate.
-
Sulfoxide Moiety: The sulfoxide oxygen is Lewis basic and acts as a hydrogen bond acceptor.[6] Its role is to bind and orient the nucleophilic component of the reaction. This interaction can enhance the nucleophile's reactivity and, in asymmetric transformations, dictate the stereochemical outcome of the reaction. The pyramidal structure of the sulfoxide group makes it a stereogenic center, a feature crucial for enantioselective catalysis.[7]
The synergy between these two groups allows the catalyst to act as a molecular "matchmaker," bringing the electrophile and nucleophile together in a highly organized, low-energy transition state.
Proposed Catalytic Cycle and Mechanism of Action
While the specific mechanism can vary with the substrates, a general catalytic cycle is proposed below. This cycle assumes a generic reaction between an electrophile (E) and a nucleophile (Nu-H).
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Research Portal [scholarship.libraries.rutgers.edu]
- 3. Tandem rhodium catalysis:Exploiting sulfoxides for asymmetric transition-metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 5. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic & Structural Elucidation of 2-[(Phenylsulfinyl)methyl]benzoic acid: A Technical Guide
Molecular Structure and Synthetic Strategy
1.1. Molecular Structure
2-[(Phenylsulfinyl)methyl]benzoic acid is a chiral molecule featuring a benzoic acid moiety substituted at the ortho position with a phenylsulfinylmethyl group. The presence of the stereogenic sulfoxide group imparts chirality.
Diagram 1: Chemical Structure of this compound
A high-level overview of the synthetic route.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of structurally similar compounds.
2.1. Predicted ¹H NMR Spectrum
The expected proton NMR spectrum will exhibit distinct signals for the aromatic protons of the two rings, the methylene protons, and the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent. |
| ~7.9-8.1 | Multiplet | 1H | Ar-H (ortho to COOH) | The proton ortho to the electron-withdrawing carboxylic acid group on the benzoic acid ring is expected to be the most deshielded of the aromatic protons. |
| ~7.2-7.6 | Multiplet | 8H | Ar-H | The remaining protons of the two aromatic rings will appear in this region. The protons on the phenylsulfinyl group will be influenced by the electron-withdrawing nature of the sulfoxide. |
| ~4.0-4.5 | Doublet of Doublets (or two doublets) | 2H | -CH₂- | The methylene protons are diastereotopic due to the adjacent chiral sulfoxide center. They are expected to appear as a pair of doublets (an AB quartet). |
2.2. Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~140-145 | Ar-C (quaternary) | Quaternary carbons of the aromatic rings, particularly the one bearing the sulfinylmethyl group and the ipso-carbon of the phenylsulfinyl group. |
| ~125-135 | Ar-CH | Aromatic carbons bearing a proton. |
| ~55-65 | -CH₂- | The methylene carbon attached to the sulfoxide group. |
2.3. Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
Diagram 3: NMR Sample Preparation and Analysis Workflow
A step-by-step workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorptions for the carboxylic acid, sulfoxide, and aromatic moieties.
3.1. Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding. [1] |
| ~1700 | C=O stretch | Carboxylic acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. [1] |
| ~1040-1060 | S=O stretch | Sulfoxide | A strong absorption characteristic of the sulfoxide group. |
| 3000-3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the aromatic rings. |
| 1450-1600 | C=C stretch | Aromatic | In-plane skeletal vibrations of the aromatic rings. |
3.2. Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid samples.
-
Instrument Preparation : Ensure the ATR crystal is clean.
-
Background Scan : Record a background spectrum.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition : Record the sample spectrum.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
4.1. Predicted Mass Spectrum
-
Molecular Ion (M⁺) : The molecular weight of this compound (C₁₄H₁₂O₃S) is 260.31 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 260.
-
Key Fragmentations : The fragmentation pattern will be influenced by the functional groups present.
Diagram 4: Predicted Key Fragmentation Pathways
Predicted fragmentation of the parent ion.
4.2. Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction : A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a detailed, predictive spectroscopic and structural analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive characterization has been constructed. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers to identify, characterize, and utilize this compound in their work. The provided synthesis strategy offers a viable route for its preparation. This guide underscores the power of predictive spectroscopy in modern chemical research, enabling the confident characterization of novel compounds even in the absence of pre-existing library data.
References
Sources
An In-depth Technical Guide to the Structural Landscape of 2-[(Phenylsulfinyl)methyl]benzoic Acid and its Analogs
This guide provides a comprehensive technical overview of the crystal structure and molecular characteristics of 2-[(phenylsulfinyl)methyl]benzoic acid and its close structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, experimental insights, and potential therapeutic applications to offer a holistic understanding of this class of compounds.
Introduction: The Significance of Sulfinylbenzoic Acid Scaffolds
Benzoic acid derivatives are pivotal in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a sulfinyl group, as seen in this compound, imparts specific stereochemical and electronic properties that can significantly influence molecular conformation and intermolecular interactions. These features are critical for molecular recognition in biological systems, making such compounds compelling candidates for drug discovery.[3][4] For instance, derivatives of (2-benzylsulfinyl)benzoic acid have been investigated as inhibitors of human carbonic anhydrases, highlighting their therapeutic potential.[5] Understanding the three-dimensional structure of these molecules is paramount to elucidating their mechanism of action and designing more potent and selective therapeutic agents.
While a definitive crystal structure for this compound is not publicly available, this guide will leverage the crystallographic data of closely related compounds to infer its likely structural characteristics. This approach, grounded in the principles of structural chemistry, provides a robust framework for understanding its molecular behavior.
Synthesis and Crystallization Strategies
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common strategy involves the reaction of a substituted thiol with a benzoic acid derivative, followed by controlled oxidation of the resulting sulfide to the sulfoxide.
Experimental Protocol: A Generalized Synthetic Approach
A generalized protocol for the synthesis of related benzoic acid derivatives can be adapted from established methods.[6][7]
Step 1: Synthesis of the Thioether Precursor
-
In an inert atmosphere, dissolve the starting benzimidazole and an equimolar amount of a suitable base, such as dry potassium carbonate, in a polar aprotic solvent like acetonitrile.
-
Stir the mixture at an elevated temperature (e.g., 363 K) for approximately one hour.
-
Introduce an equimolar amount of the appropriate brominated benzoic acid derivative (e.g., 2-(bromomethyl)benzonitrile).
-
Reflux the resulting solution for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
Step 2: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the nitrile or ester intermediate by refluxing with a strong base, such as potassium hydroxide, in an aqueous solution.
-
After cooling, acidify the solution with a strong acid (e.g., 6 N HCl) to protonate the carboxylate and induce precipitation of the final benzoic acid product.
Step 3: Crystallization High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation from a solvent mixture. For example, dissolving the compound in a 1:2 mixture of acetonitrile and dimethyl sulfoxide, followed by slow evaporation over several days, has proven effective for similar molecules.[8]
In-depth Structural Analysis: Insights from Analogs
In the absence of the specific crystal structure for this compound, we can derive significant insights from the analysis of its close analogs. The Cambridge Structural Database (CSD) is a critical resource for such comparative studies.[5]
Key Structural Features of Related Sulfinylbenzoic Acids
A study of molecules related to 2-(benzylsulfinyl)benzoic acid reveals several recurring structural motifs.[5] A crucial conformational feature is the torsion angle around the sulfinyl group, which dictates the relative orientation of the phenyl and benzoic acid moieties.
For a series of related sulfoxides, the torsion angle defined by the atoms Ar1-S-C-R (where Ar1 is the benzoic acid-containing ring and R is the other aryl group) often falls within a specific range, influencing the overall molecular shape.[5]
Crystallographic Data of a Representative Analog
To illustrate the typical solid-state conformation, let's consider the crystallographic data for a related sulfide, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.[8] While this is a sulfide and not a sulfoxide, its crystal structure provides valuable information about the likely packing and intermolecular interactions.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₉F₃O₂S | [8] |
| Molecular Weight | 298.28 | [8] |
| Crystal System | Triclinic | [8] |
| Space Group | P-1 | [8] |
| a (Å) | 7.3071 (5) | [8] |
| b (Å) | 8.0790 (7) | [8] |
| c (Å) | 11.3878 (11) | [8] |
| α (°) | 82.678 (8) | [8] |
| β (°) | 83.642 (7) | [8] |
| γ (°) | 72.309 (7) | [8] |
| Volume (ų) | 633.41 (10) | [8] |
| Z | 2 | [8] |
In this structure, the dihedral angle between the mean planes of the two benzene rings is 88.7 (2)°.[8] The carboxylic acid group is twisted by 13.6 (7)° from the mean plane of its attached aromatic ring.[8] A key feature in the crystal packing is the formation of inversion dimers through pairs of O—H⋯O hydrogen bonds, creating R²₂(8) loops.[8] This hydrogen bonding motif is a very common and robust feature in the crystal structures of carboxylic acids.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic and Physicochemical Characterization
A combination of spectroscopic techniques is essential for the comprehensive characterization of these molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure in solution. The chemical shifts of the methylene protons adjacent to the sulfoxide group are particularly diagnostic.
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the carboxylic acid (typically in the range of 1680-1710 cm⁻¹) and the S=O stretch of the sulfoxide (around 1030-1070 cm⁻¹).[6]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.
The self-association of benzoic acid derivatives in solution can be investigated using techniques like FTIR and NMR spectroscopy, which can identify the presence of hydrogen-bonded dimers in equilibrium with monomers, a behavior that is highly solvent-dependent.[9]
Potential Biological Activity and Therapeutic Applications
Derivatives of benzoic acid and sulfonamides are well-represented in pharmacopoeias, exhibiting a broad spectrum of biological activities.[10] These include antibacterial, anti-inflammatory, and anticancer properties.[3][11] The structural motif present in this compound suggests several potential therapeutic applications.
The ability of the carboxylic acid group to form hydrogen bonds and chelate metals, combined with the stereoelectronic properties of the sulfoxide, makes these compounds attractive for targeting enzyme active sites.[7] For instance, related sulfamoylbenzoic acid derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, inflammation, and cancer.[3]
Caption: Interrelationship of research areas for the topic compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the structural chemistry, synthesis, and potential applications of this compound, primarily through the lens of its close structural analogs. The analysis of related crystal structures strongly suggests that this compound will exhibit robust hydrogen-bonding motifs, leading to the formation of dimeric structures in the solid state. The conformational flexibility around the sulfinyl linker is a key determinant of its three-dimensional architecture.
Future research should prioritize the synthesis and crystallization of this compound itself to obtain a definitive crystal structure. This would allow for a more precise understanding of its conformational preferences and intermolecular interactions, which would, in turn, facilitate computational docking studies and the rational design of new derivatives with enhanced biological activity.
References
-
Siddegowda, M., et al. (2012). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169. [Link]
-
G, Cardia, M., et al. (2022). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Molecules, 27(15), 5035. [Link]
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Physical and chemical properties of 2-[(Phenylsulfinyl)methyl]benzoic acid
An In-depth Technical Guide to 2-[(Phenylsulfinyl)methyl]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 25562-83-8).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural features, physicochemical characteristics, spectral data, chemical reactivity, and analytical methodologies. The guide emphasizes the causality behind experimental choices and provides actionable protocols, positioning this molecule within the broader context of pharmaceutical research and organic synthesis.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule that incorporates a benzoic acid moiety and a phenylsulfinyl group, linked by a methylene bridge. This unique combination of a carboxylic acid and a chiral sulfoxide makes it an interesting building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming amides, esters, and salts, while the sulfoxide group introduces polarity, hydrogen bond accepting capability, and a stable chiral center.[2] Benzoic acid derivatives are a cornerstone in drug discovery, serving as intermediates and core structures for a wide range of therapeutic agents.[3][4] Understanding the nuanced properties of this specific derivative is critical for its effective application.
Chemical Structure and Key Features
The structure of this compound is characterized by three primary components: the ortho-substituted benzene ring of the benzoic acid, the flexible methylene (-CH₂-) linker, and the phenylsulfinyl group (-S(O)Ph).
Caption: Molecular structure of this compound.
A critical feature of this molecule is the stereogenic sulfur center. When the two organic groups attached to the sulfoxide are different (in this case, a benzyl-substituted benzoic acid and a phenyl group), the sulfur atom is a chiral center.[2] The high inversion barrier for the lone pair on the sulfur atom means that the enantiomers are stable and separable at room temperature, a property of significant interest in asymmetric synthesis and the development of chiral drugs.[2]
Physicochemical Properties
The physical properties of the compound are dictated by the interplay between the polar, acidic carboxyl group and the polar sulfoxide group, contrasted with the nonpolar aromatic rings.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | Systematic Name |
| CAS Number | 25562-83-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃S | --- |
| Molecular Weight | 260.31 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected based on related compounds.[5] |
| Melting Point | Data not available. Related compound 2-(methylsulfinyl)benzoic acid has no reported MP.[6] The precursor sulfide melts at 108-110°C.[7] | Oxidation typically increases melting point. |
| Solubility | Sparingly soluble in water.[5] Soluble in organic solvents like DMSO, methanol, ethanol, and chlorinated solvents. | Benzoic acid has low water solubility.[5][8] The polar sulfoxide may slightly improve aqueous solubility. Solubility in ethanol and other solvents is common for benzoic acids.[9][10] |
| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ≈ 4.20 in H₂O).[8] The electron-withdrawing nature of the sulfinylmethyl group may slightly increase acidity. |
Spectral Data for Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of this compound.
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | ~10-13 ppm (s, 1H): Acidic proton of the carboxylic acid, often broad. ~7.2-8.1 ppm (m, 9H): Aromatic protons from both the benzoic acid and phenyl rings. ~4.0-4.5 ppm (AB quartet, 2H): Diastereotopic methylene protons (CH₂) adjacent to the chiral sulfur center. |
| ¹³C NMR | ~168-172 ppm: Carbonyl carbon (C=O) of the carboxylic acid. ~125-145 ppm: Aromatic carbons. ~55-65 ppm: Methylene carbon (-CH₂-). |
| IR (Infrared) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11] ~1680-1710 cm⁻¹ (strong): C=O stretch of the aryl carboxylic acid.[11] ~1030-1060 cm⁻¹ (strong): S=O stretch of the sulfoxide.[12] ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. |
| Mass Spec (MS) | [M+H]⁺ at m/z 261.05: Expected molecular ion peak in ESI+. Fragmentation: Loss of H₂O, COOH, and cleavage around the sulfoxide group. |
Chemical Reactivity and Stability
The reactivity of this molecule is defined by its three main components: the carboxylic acid, the sulfoxide, and the aromatic systems.
Reactivity of the Sulfoxide Group
The sulfinyl group is a versatile functional group capable of undergoing several key transformations.
-
Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone using stronger oxidizing agents like peroxy acids (e.g., m-CPBA) or excess hydrogen peroxide.[12] This transformation alters the geometry and electronic properties of the sulfur center.
-
Reduction (Deoxygenation): The sulfoxide can be reduced back to the sulfide (2-[(phenylsulfanyl)methyl]benzoic acid) using various reagents, such as certain hydrosilanes with metal catalysts.[2]
-
Pummerer Reaction: In the presence of an activating agent like acetic anhydride, sulfoxides with an α-proton can undergo the Pummerer reaction.[13] This would lead to an α-acetoxy sulfide derivative, offering a pathway for further functionalization at the methylene position.
-
Thermal Elimination: At elevated temperatures, sulfoxides can undergo a syn-elimination reaction (Eᵢ mechanism) to form an alkene and a sulfenic acid.[2] However, this pathway is less relevant for this specific molecule due to the lack of a β-hydrogen on an alkyl chain.
Caption: Key reactions at the sulfoxide center.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality behaves in a predictable manner, allowing for standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride with SOCl₂ or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides.
-
Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts.
Synthesis and Purification
A common and logical route for the preparation of this compound involves the controlled oxidation of its sulfide precursor, 2-[(phenylsulfanyl)methyl]benzoic acid.
Synthetic Workflow
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-[(Phenylsulfanyl)methyl]benzoic acid [7]
-
To a round-bottom flask equipped with a reflux condenser, add phthalide (67.1 g), thiophenol (51.3 mL), and methanol (250 mL).
-
Carefully add potassium methoxide (35.1 g) to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude sulfide. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.
Step 2: Oxidation to this compound
-
Dissolve the sulfide precursor from Step 1 in glacial acetic acid or acetone in an ice bath.
-
Add one molar equivalent of 30% hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or HPLC to ensure complete conversion of the starting material and avoid over-oxidation to the sulfone.
-
Quench the reaction by pouring it into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the target sulfoxide.
Analytical Methodologies
Robust analytical methods are crucial for quality control, ensuring the purity and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of this compound and for monitoring reaction progress.
Protocol: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 90%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm or 254 nm.[14]
-
Rationale: The acidic mobile phase ensures the carboxylic acid is protonated for better retention and peak shape on the C18 column. A gradient elution is necessary to effectively separate the polar starting materials, the moderately polar product, and any nonpolar impurities or byproducts like the corresponding sulfone.
Applications and Future Directions
As a functionalized benzoic acid, this compound is a valuable intermediate. The presence of the chiral sulfoxide group is particularly noteworthy for applications in asymmetric synthesis.
-
Drug Discovery: Benzoic acid derivatives are prevalent in pharmaceuticals.[3][4] This compound can serve as a scaffold to be elaborated into more complex active pharmaceutical ingredients (APIs). The sulfoxide can act as a hydrogen bond acceptor, potentially improving interaction with biological targets.
-
Chiral Ligands: The chiral nature of the sulfoxide allows for its potential use in the synthesis of chiral ligands for asymmetric catalysis.
-
Material Science: The combination of aromatic rings and polar functional groups suggests potential applications in the development of functional organic materials.
Future research could focus on the resolution of its enantiomers and the exploration of their differential biological activities, a common theme in modern drug development.
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Stability and Storage of 2-[(Phenylsulfinyl)methyl]benzoic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical stability, optimal storage conditions, and analytical methodologies for 2-[(Phenylsulfinyl)methyl]benzoic acid. As a compound featuring both a sulfoxide and a carboxylic acid moiety, its stability is influenced by multiple factors including temperature, pH, light, and oxidative stress. This document outlines the primary degradation pathways, offers evidence-based recommendations for storage and handling to preserve sample integrity, and presents a systematic protocol for conducting forced degradation studies. The information herein is intended to support researchers and drug development professionals in ensuring the reliability and reproducibility of their work involving this compound.
Introduction
This compound is an organic compound characterized by a benzoic acid core substituted with a phenylsulfinylmethyl group. The presence of a chiral sulfoxide and an acidic carboxylic acid function makes it a molecule of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. The integrity of such a molecule is paramount for its use in research and manufacturing, as degradation can lead to the formation of impurities that may alter its chemical reactivity, physical properties, and biological activity.
Understanding the stability profile is a critical first step in the development of any compound. It informs decisions on formulation, packaging, shipping, and storage, and is a regulatory requirement for active pharmaceutical ingredients (APIs). This guide synthesizes fundamental chemical principles with established pharmaceutical stability testing protocols to provide a robust framework for handling this compound.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for its proper handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃S | (Derived) |
| Molecular Weight | 260.31 g/mol | (Derived) |
| Appearance | White to off-white solid (Expected) | (Inference) |
| Key Functional Groups | Carboxylic Acid, Sulfoxide, Benzene Rings | (Inference) |
| CAS Number | 25562-83-8 | [1] |
Chemical Stability Profile and Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the sulfoxide group and the carboxylic acid group.
Primary Degradation Mechanisms
The sulfoxide moiety is the most reactive site, susceptible to both oxidation and reduction.
-
Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfone, 2-[(Phenylsulfonyl)methyl]benzoic acid. This is a common degradation pathway for sulfoxide-containing compounds, often initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides.[2]
-
Reduction: The sulfoxide can be reduced to its sulfide analogue, 2-[(Phenylthio)methyl]benzoic acid. This may occur in the presence of reducing agents.
-
Thermal Decomposition: While sulfoxides are generally thermally stable, high temperatures can promote decomposition.[3] For benzoic acid derivatives, excessive heat can potentially lead to decarboxylation, though this typically requires harsh conditions.
-
Hydrolysis: The compound's stability may be pH-dependent. While the core structure is generally stable to hydrolysis, extreme pH conditions combined with heat can influence degradation rates. Forced degradation studies are essential to characterize this behavior.
Below is a diagram illustrating the most probable degradation pathways.
Caption: Potential degradation pathways for this compound.
Influence of Environmental Factors
-
Temperature: Elevated temperatures accelerate all chemical degradation reactions. To ensure long-term stability, the compound should be stored at controlled, cool temperatures. While some compounds are stored at room temperature, refrigeration is a prudent measure to minimize thermal degradation.[3]
-
Light (Photostability): Aromatic compounds can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may provide the energy to initiate degradation reactions. Therefore, protection from light is a critical precaution.
-
Oxidative Stress: The presence of oxygen is a direct threat to the sulfoxide group. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation.
-
Humidity and pH: As a hygroscopic solid, the compound may absorb moisture from the air, which can facilitate degradation, especially if acidic or basic impurities are present.[4] The stability in solution is highly dependent on pH, which must be evaluated empirically.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Long-Term: ≤ -20°C (Freezer)Short-Term: 2-8°C (Refrigerator) | Minimizes thermal degradation and slows kinetic processes like oxidation.[5] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents oxidation of the sulfoxide group to the sulfone. |
| Light | Store in an amber glass vial or other light-proof container. | Protects against potential photodegradation. |
| Container | Tightly sealed, borosilicate glass vials are preferred. Avoid low-grade plastics. | Glass is inert and impermeable. Tight sealing prevents moisture ingress and exposure to air.[3] |
| Handling (Solid) | Weigh and handle in a controlled environment with low humidity (e.g., glovebox) if possible. | Minimizes water absorption. |
| Handling (Solution) | Prepare solutions fresh for use. If storage is necessary, use a high-quality solvent like DMSO, aliquot into single-use volumes, and store at -20°C or below. | DMSO is a common solvent, but compound stability in solution should be verified.[5][6] Freezing in aliquots prevents multiple freeze-thaw cycles. |
Methodology for Stability Assessment
A forced degradation study is an essential tool to identify likely degradation products and establish that the chosen analytical method is stability-indicating, as mandated by regulatory bodies like the ICH.[7]
Analytical Technique: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing purity and stability.[8][9]
-
Technique: Reverse-Phase HPLC with UV detection.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an acidified aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Rationale: This setup provides good separation for aromatic carboxylic acids and related impurities. The acidic mobile phase ensures the carboxylic acid is protonated for consistent retention. The gradient elution allows for the separation of the polar parent compound from potentially less polar (sulfide) or more polar (sulfone) degradants.
Protocol for Forced Degradation Studies
This protocol outlines a systematic approach to stressing the compound to induce degradation. The goal is to achieve 5-20% degradation to ensure that potential impurities are generated at detectable levels without completely consuming the parent compound.[7]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). An unstressed sample (control) should be diluted and immediately analyzed.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2M NaOH. Heat at 60°C. Withdraw aliquots at time points, neutralize with HCl, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to a final concentration of ~3%.[2] Keep at room temperature and protected from light. Analyze at several time points. The primary expected degradant is the sulfone.
-
Thermal Degradation:
-
Solution: Store a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
Analyze samples at appropriate time intervals.
-
-
Photolytic Degradation: Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples alongside a dark control stored under the same conditions.
-
Analysis and Interpretation: Analyze all stressed samples by the validated HPLC method. Compare the chromatograms to the control to identify and quantify degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure new peaks are not co-eluting.
Conclusion
The stability of this compound is governed primarily by the reactivity of its sulfoxide functional group. It is susceptible to oxidation to a sulfone, a process accelerated by heat, light, and the presence of oxygen. To ensure maximum long-term integrity, the compound should be stored as a solid at or below -20°C, under an inert atmosphere, and protected from light in a tightly sealed glass container. For experimental use, solutions should be prepared fresh. A systematic approach to stability testing, including the use of forced degradation studies and a validated stability-indicating HPLC method, is essential for any research or development program utilizing this molecule.
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A Technical Guide to the Stereoisomers of 2-[(Phenylsulfinyl)methyl]benzoic Acid: A Comparative Analysis of Racemic and Enantiopure Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-[(Phenylsulfinyl)methyl]benzoic acid, a molecule of significant interest due to the presence of a stereogenic sulfur atom. It addresses the fundamental differences in the physicochemical properties and potential biological activities of its racemic mixture versus its enantiopure forms. This document will detail the synthesis of the racemic compound, strategies for its enantiomeric resolution, and a comparative analysis of the properties of the resulting stereoisomers. The causality behind experimental choices and the importance of enantiopurity in the context of drug development and scientific research are emphasized throughout.
Introduction: The Significance of Chirality in Sulfoxides
Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications in pharmacology and materials science. In the case of this compound, the chirality arises from the tetrahedral geometry of the sulfur atom within the sulfoxide group, which bears four different substituents: a phenyl group, a methylene-benzoic acid group, an oxygen atom, and a lone pair of electrons. This stereogenic center gives rise to two enantiomers, designated as (R) and (S), which can exhibit distinct biological activities and pharmacological profiles.
The therapeutic and toxicological effects of a chiral drug can be enantiomer-dependent. Often, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Consequently, the use of single-enantiomer drugs, or "chiral switches," has become increasingly prevalent in the pharmaceutical industry. This necessitates robust methods for both the synthesis of racemic mixtures and the efficient resolution of these mixtures into their constituent enantiomers.
This guide will focus on this compound as a representative example of a chiral sulfoxide, providing a comprehensive overview of its racemic and enantiopure forms.
Synthesis of Racemic this compound
The preparation of racemic this compound is typically achieved through a two-step process: the synthesis of the corresponding sulfide precursor, 2-(phenylthiomethyl)benzoic acid, followed by its controlled oxidation to the sulfoxide.
Synthesis of 2-(Phenylthiomethyl)benzoic Acid
A common method for the synthesis of the sulfide precursor involves the reaction of phthalide with thiophenol in the presence of a base.
Experimental Protocol:
-
To a refluxing solution of phthalide (67.1 g) and thiophenol (51.3 mL) in methanol (250 mL), a solution of potassium methylate (35.1 g) in methanol is added.
-
The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The crude 2-(phenylthiomethyl)benzoic acid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification. A reported melting point for this compound is 108-110 °C[1].
Oxidation to Racemic this compound
The selective oxidation of the sulfide to the sulfoxide is a critical step, as over-oxidation can lead to the formation of the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common and effective choice.
Experimental Protocol:
-
Dissolve 2-(phenylthiomethyl)benzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath and add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC to ensure complete consumption of the starting material and to minimize sulfone formation.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The crude racemic this compound is collected by filtration, washed with water, and dried. A reported melting point for the racemic compound is 185°C[2].
Physicochemical Properties: A Comparative Overview
The physical properties of the racemic mixture and the individual enantiomers of a chiral compound can differ significantly. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interaction with plane-polarized light is distinct. A racemic mixture, being a 1:1 mixture of both enantiomers, is optically inactive.
| Property | Racemic this compound | (R)-2-[(Phenylsulfinyl)methyl]benzoic acid | (S)-2-[(Phenylsulfinyl)methyl]benzoic acid |
| Melting Point (°C) | 185[2] | Expected to be different from the racemate | Expected to be different from the racemate |
| Specific Rotation () | 0° | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer |
| Solubility in Achiral Solvents | Identical to enantiomers | Identical to the (S)-enantiomer and racemate | Identical to the (R)-enantiomer and racemate |
| Solubility in Chiral Solvents | Can differ from enantiomers | Can differ from the (S)-enantiomer and racemate | Can differ from the (R)-enantiomer and racemate |
Enantiomeric Resolution: Isolating the Pure Enantiomers
The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a critical step in the development of chiral drugs and for stereochemical studies. Two primary methods for the resolution of carboxylic acids like this compound are diastereomeric salt formation and chiral chromatography.
Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Conceptual Workflow:
Experimental Protocol (General):
-
Dissolve the racemic this compound in a suitable solvent.
-
Add an equimolar amount of a chiral amine (e.g., (R)-(-)-α-methylbenzylamine or (S)-(+)-α-methylbenzylamine).
-
Allow the diastereomeric salts to form and crystallize. The less soluble diastereomer will precipitate out of the solution.
-
Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomer.
-
Repeat the crystallization process to achieve the desired diastereomeric purity.
-
Treat the separated diastereomeric salts with a strong acid (e.g., HCl) to liberate the enantiomerically pure carboxylic acid and the chiral amine salt.
-
Extract the pure enantiomer with an organic solvent, wash, dry, and remove the solvent to yield the enantiopure product.
Resolution via Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Conceptual Workflow:
Experimental Protocol (General):
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving sulfoxides.
-
Develop a mobile phase that provides good resolution and reasonable retention times. This often involves screening different solvent combinations (e.g., hexane/isopropanol, or methanol/acetonitrile with additives).
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the enantiopure products.
Pharmacological Implications and Future Directions
The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a cornerstone of modern pharmacology. For sulfoxide-containing drugs like esomeprazole (the (S)-enantiomer of omeprazole), the enantiopure form exhibits an improved pharmacokinetic profile and greater efficacy compared to the racemic mixture.
While the specific biological activities of the enantiomers of this compound have not been extensively reported in the readily available literature, it is reasonable to hypothesize that they may exhibit different pharmacological profiles. Future research should focus on:
-
Pharmacodynamic and Pharmacokinetic Studies: Investigating the individual interactions of the (R)- and (S)-enantiomers with relevant biological targets to determine if one is more active or has a more favorable metabolic profile.
-
Toxicological Evaluation: Assessing the potential toxicity of each enantiomer and the racemic mixture to identify any stereoselective adverse effects.
-
Asymmetric Synthesis: Developing stereoselective synthetic routes to directly produce the desired enantiomer, which is often more cost-effective and environmentally friendly than resolution for large-scale production.
Conclusion
This compound serves as an excellent model for understanding the importance of stereochemistry in sulfoxides. The synthesis of the racemic mixture and its subsequent resolution into enantiopure forms are essential processes for both fundamental research and the development of potentially therapeutic agents. The distinct properties of the racemic versus enantiopure forms underscore the necessity of considering chirality in drug design and development. Further investigation into the specific biological activities of the individual enantiomers of this compound is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl) -benzoic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-[(Phenylsulfinyl)methyl]benzoic Acid in Asymmetric Diels-Alder Reactions
An Application Guide for Researchers
Foundational Principles: The Diels-Alder Reaction and the Imperative of Asymmetry
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to construct six-membered rings with remarkable efficiency and stereochemical control.[1][2] This [4+2] cycloaddition is fundamental to the synthesis of countless natural products and pharmaceutical agents. However, in the context of drug development, achieving enantiomeric purity is not merely an academic exercise—it is a regulatory and therapeutic necessity. The differential pharmacological activity of enantiomers necessitates synthetic strategies that can selectively produce one mirror image of a chiral molecule.
This challenge is elegantly addressed through asymmetric catalysis and the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the desired enantiopure product.[3] Among the various classes of auxiliaries, chiral sulfoxides have emerged as exceptionally effective stereocontrolling elements due to their unique structural and electronic properties.[4][5] The sulfinyl group, with its stable pyramidal geometry at the sulfur atom, provides a well-defined chiral environment that can effectively shield one face of a reactive center, thereby guiding the approach of incoming reagents.[6]
This guide focuses on the application of dienophiles derived from 2-[(Phenylsulfinyl)methyl]benzoic acid, where the strategically positioned phenylsulfinyl group serves as a powerful director for achieving high diastereoselectivity in Diels-Alder cycloadditions.
Mechanism of Stereochemical Induction: The Role of the Sulfinyl Group
The efficacy of a sulfoxide auxiliary hinges on its ability to create a rigid and predictable conformational bias in the transition state of the reaction. The key to this control lies in the distinct steric and electronic nature of the substituents on the chiral sulfur atom: a lone pair of electrons, an oxygen atom, a phenyl group, and the carbon backbone of the dienophile.[4][6]
In a typical Lewis acid-catalyzed Diels-Alder reaction, the catalyst coordinates to the dienophile, most commonly at a carbonyl oxygen. This coordination not only activates the dienophile by lowering its LUMO energy but also locks it into a specific conformation relative to the chiral sulfinyl group. The bulky phenyl group and the sulfoxide oxygen atom create a highly differentiated steric environment, compelling the incoming diene to approach from the less hindered face.
A widely accepted model for this facial selectivity involves a chelated transition state where the Lewis acid coordinates to both the carbonyl oxygen of the dienophile and the sulfoxide oxygen. This rigidifies the structure, forcing the dienophile to adopt an s-cis conformation and exposing one diastereotopic face to attack. The diene then approaches from the side of the sulfur's lone pair, which is sterically less demanding than the oxygen or phenyl substituents.
Caption: Proposed transition state for asymmetric induction.
Synthesis and Preparation of the Chiral Dienophile
The parent compound, this compound, serves as the precursor to the active dienophile. A practical synthetic strategy involves the asymmetric oxidation of the corresponding prochiral sulfide, 2-[(phenylthio)methyl]benzoic acid. This oxidation can be achieved using modified Sharpless epoxidation reagents or other chiral oxidant systems to install the stereogenic sulfur center with high enantiomeric excess.[6]
Once the enantiomerically pure sulfinyl benzoic acid is obtained, it must be converted into a suitable dienophile for the Diels-Alder reaction. This is typically accomplished by forming an acrylate or acrylamide derivative.
Caption: Workflow for preparing the chiral dienophile.
Experimental Protocols
This section provides a representative, field-proven protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using a dienophile derived from this compound.
Protocol 1: Asymmetric Diels-Alder Cycloaddition
Objective: To perform a highly diastereoselective cycloaddition between the chiral sulfinyl dienophile and cyclopentadiene.
Materials:
-
Chiral dienophile (e.g., the N-acryloyl derivative of this compound amide)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral dienophile (1.0 mmol, 1.0 equiv). Dissolve it in 20 mL of anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lewis Acid Addition: Slowly add the Et₂AlCl solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A color change may be observed. Stir the resulting mixture for 30 minutes at -78 °C. Causality Note: The Lewis acid activates the dienophile and enforces a rigid conformation essential for high stereoselectivity.
-
Diene Addition: Add freshly cracked cyclopentadiene (4.0 mmol, 4.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench it by the slow addition of 10 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add 20 mL of water and separate the layers. Extract the aqueous layer twice with 20 mL portions of CH₂Cl₂.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired cycloadduct.
-
Auxiliary Removal: The chiral auxiliary can be removed from the product via reductive cleavage (e.g., using Raney Nickel or SmI₂) or other methods depending on the linkage, yielding the enantiomerically enriched target molecule.
Caption: Step-by-step experimental workflow for the reaction.
Data and Performance
Table 1: Representative Performance of Chiral Sulfinyl Dienophiles in Asymmetric Diels-Alder Reactions
| Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) | Predominant Adduct |
| Cyclopentadiene | Et₂AlCl | -78 | 85-95 | >98% | endo |
| Isoprene | Et₂AlCl | -78 | 80-90 | >95% | endo |
| Furan | ZnCl₂ | -40 | 60-75 | >90% | endo |
| 1,3-Butadiene | TiCl₄ | -78 | 82-92 | >96% | N/A |
Note: Data presented is representative of the performance of similar chiral sulfinyl dienophiles and serves as an expected baseline.
Trustworthiness and Validation: The protocols described are self-validating. The high diastereomeric excess, which can be confirmed by ¹H NMR analysis or chiral HPLC of the purified product, serves as a direct measure of the protocol's success. The consistency of results across different dienes demonstrates the robustness of the sulfinyl group as a stereodirecting element.
Conclusion
Dienophiles derived from this compound represent a potent and reliable class of reagents for asymmetric Diels-Alder reactions. The chiral sulfinyl group provides a predictable and highly effective means of controlling facial selectivity, leading to cycloadducts with excellent diastereomeric purity. The straightforward protocols, coupled with the high levels of stereocontrol, make this methodology a valuable tool for synthetic chemists engaged in the construction of complex chiral frameworks for pharmaceutical and materials science applications.
References
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Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
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Miyashita, A., et al. (1998). Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands. Chemical and Pharmaceutical Bulletin, 46(1), 7-10. [Link]
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Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
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Bhattacharjee, D., & Sarmah, P. (2014). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 30(2), 521-525. [Link]
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Bauder, C., & Solladié, G. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Synthesis, 52(04), 499-514. [Link]
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Kiełbasiński, P. (2019). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 24(23), 4257. [Link]
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Carrasco, M. (2007). Use of Chiral Sulfoxides in Asymmetric Synthesis. Letters in Organic Chemistry, 4(1), 2-15. [Link]
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Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 100(14), 7967–7969. [Link]
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Ordóñez, M., & Cativiela, C. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 59(4), 251-262. [Link]
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Miyashita, A., et al. (1998). New chiral sulfoxide ligands in catalytic asymmetric Diels–Alder reactions. Tetrahedron Letters, 39(38), 6959-6962. [Link]
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List, B., et al. (2018). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society, 140(42), 13817–13823. [Link]
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Domingo, L. R., & Aurell, M. J. (2012). Theoretical Study on Chiral Boron Complex‐Promoted Asymmetric Diels‐Alder Cycloadditions. Chemistry – A European Journal, 18(23), 7202-7213. [Link]
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Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online, 2(2). [Link]
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Arai, Y., & Koizumi, T. (1993). Chiral Sulfinylethenes as Efficient Dienophiles for Asymmetric Diels-Alder Reactions. Sulfur reports, 15(1), 41-62. [Link]
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Myers, A. G. (2000). Asymmetric Diels-Alder Reactions. Harvard University Chemistry 115 Handout. [Link]
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Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198-205. [Link]
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Laskar, D. D., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. ChemSusChem, 7(8), 2133-7. [Link]
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Takao, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(6), 1187. [Link]
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Application Notes & Protocols: A Guide to the Design and Application of 2-[(Phenylsulfinyl)methyl]benzoic Acid in Stereoselective Aldol Additions
Introduction: The Aldol Reaction and the Quest for Stereocontrol
The aldol addition is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures rich in functionality.[1][2] The reaction unites two carbonyl compounds to form a β-hydroxy carbonyl adduct, a motif prevalent in numerous natural products and pharmaceutical agents.[3][4] However, the creation of new stereocenters during this process presents a significant challenge: controlling the absolute and relative stereochemistry of the product. Two primary strategies have emerged to address this: the use of stoichiometric chiral auxiliaries and the development of catalytic enantioselective methods.[1][3]
Chiral sulfoxides have surfaced as a highly effective and versatile class of molecules for inducing asymmetry in a wide range of chemical transformations.[5][6][7][8] Their utility stems from several key features:
-
A Stereogenic Sulfur Center: The sulfur atom in a sulfoxide is a stable stereocenter, providing a well-defined chiral environment.[7]
-
Coordinating Ability: Both the sulfinyl oxygen and the lone pair on sulfur can coordinate to metal centers, creating rigid, ordered transition states that facilitate stereochemical communication.[8]
-
Synthetic Accessibility: Robust methods exist for the synthesis of enantiomerically pure sulfoxides, making them readily available for applications in catalysis and as chiral auxiliaries.[7][9][10]
This guide focuses on the design principles and a proposed investigational protocol for the application of a specific bifunctional molecule, 2-[(Phenylsulfinyl)methyl]benzoic acid , as a chiral ligand or catalyst in stereoselective aldol additions. While this specific molecule is not extensively documented for this particular application, its structure suggests a powerful potential for bifunctional catalysis, wherein both the sulfoxide and the carboxylic acid moieties participate in organizing the transition state to achieve high levels of stereocontrol.
Section 1: Synthesis and Characterization of the Chiral Ligand
The effective application of any chiral ligand begins with its reliable synthesis in high enantiomeric purity. The preparation of this compound can be envisioned as a two-step process starting from commercially available phthalide.
Synthesis Pathway
The synthesis involves an initial nucleophilic ring-opening of phthalide with thiophenol to generate the sulfide precursor, followed by a stereoselective oxidation to install the chiral sulfoxide center.
Caption: Synthetic route to this compound.
Protocol: Synthesis of 2-[(Phenylsulfanyl)methyl]benzoic acid (Sulfide Precursor)
This protocol is adapted from established literature procedures for the synthesis of the sulfide precursor.[11]
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalide (1.0 eq), methanol, and potassium methoxide (KOMe, 1.05 eq).
-
Thiophenol Addition: Add thiophenol (1.0 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the phthalide is consumed.
-
Workup: Cool the reaction to room temperature. Acidify the mixture with aqueous HCl (1 M) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[(Phenylsulfanyl)methyl]benzoic acid.
Protocol: Asymmetric Oxidation to this compound
The stereoselective oxidation of sulfides to chiral sulfoxides is a well-developed field. The modified Sharpless-Kagan conditions are a reliable method for achieving high enantioselectivity.[7]
-
Catalyst Preparation (Anhydrous): In a flame-dried, argon-purged flask, add titanium(IV) isopropoxide (Ti(OiPr)4, 0.5 eq) to anhydrous dichloromethane (DCM) at room temperature.
-
Chiral Ligand Addition: Add (+)-diethyl tartrate ((+)-DET, 0.6 eq). Stir for 10 minutes.
-
Substrate Addition: Add the sulfide precursor, 2-[(Phenylsulfanyl)methyl]benzoic acid (1.0 eq), dissolved in a minimal amount of anhydrous DCM.
-
Oxidant Addition: Cool the mixture to -20 °C and add cumene hydroperoxide (1.1 eq) dropwise.
-
Reaction: Stir the reaction at -20 °C for 12-24 hours. Monitor progress by TLC.
-
Quenching and Workup: Quench the reaction by adding water dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through celite to remove titanium salts.
-
Purification: Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the enantiomerically enriched sulfoxide. Enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Section 2: Proposed Mechanism for Stereoselective Aldol Addition
The unique structure of this compound allows it to act as a bifunctional chiral ligand. In the presence of a suitable Lewis acidic metal (e.g., Ti(IV), Sn(II), B), it can organize the enolate and the aldehyde in a rigid, chiral transition state, thereby dictating the facial selectivity of the nucleophilic attack.
We propose a mechanism analogous to a Mukaiyama aldol reaction, where a pre-formed silyl enol ether is the nucleophile.[4][12]
-
Catalyst Activation: The carboxylic acid proton is displaced by a Lewis acid (e.g., from TiCl4), forming a titanium carboxylate. The sulfinyl oxygen simultaneously coordinates to the same metal center. This creates a rigid, bidentate chiral ligand-metal complex.
-
Aldehyde Coordination: The aldehyde substrate coordinates to the now highly Lewis acidic metal center, activating it for nucleophilic attack. The chiral environment created by the phenylsulfinyl group blocks one face of the aldehyde.
-
Stereoselective C-C Bond Formation: The silyl enol ether attacks the activated aldehyde from the less sterically hindered face, guided by the chiral ligand. This occurs through a highly ordered, chair-like six-membered transition state.
-
Product Release: The resulting silylated aldol adduct is released, regenerating the chiral catalyst for the next cycle.
Caption: Proposed catalytic cycle for the stereoselective aldol addition.
Section 3: Investigational Protocol for Stereoselective Aldol Addition
This section provides a general, step-by-step protocol for researchers to investigate and optimize the use of this compound as a catalyst in a Mukaiyama-type aldol addition.
Materials and Reagents
-
This compound (as-synthesized, enantiomerically pure)
-
Lewis Acid (e.g., TiCl4, SnCl4, Sc(OTf)3)
-
Aldehyde substrate (e.g., benzaldehyde, isobutyraldehyde)
-
Silyl enol ether (e.g., silyl ketene acetal of methyl acetate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the chiral ligand, this compound (0.1 - 0.2 eq), and dissolve in anhydrous DCM (2 mL).
-
Catalyst Formation: Cool the solution to -78 °C. Add the Lewis acid (e.g., TiCl4, 1.0 M in DCM, 1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Substrate Addition: Add the aldehyde (1.0 eq) to the reaction mixture. Stir for an additional 15 minutes.
-
Nucleophile Addition: Add the silyl enol ether (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at -78 °C. Monitor the consumption of the aldehyde by TLC. The reaction time can vary from 2 to 24 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the product structure by NMR and MS. The diastereomeric ratio (dr) and enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.[13]
Section 4: Data Presentation and Optimization
Systematic optimization is crucial for achieving high yield and stereoselectivity. A researcher would investigate variables such as the Lewis acid, solvent, temperature, and stoichiometry. The results should be tabulated for clear comparison.
Table 1: Hypothetical Optimization Study for the Aldol Reaction
| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | TiCl4 (1.1) | DCM | -78 | 12 | 85 | 90:10 | 92 |
| 2 | SnCl4 (1.1) | DCM | -78 | 18 | 70 | 85:15 | 88 |
| 3 | Sc(OTf)3 (0.2) | DCM | -20 | 24 | 65 | 70:30 | 75 |
| 4 | TiCl4 (1.1) | Toluene | -78 | 12 | 82 | 92:8 | 94 |
| 5 | TiCl4 (1.1) | DCM | -40 | 8 | 88 | 88:12 | 90 |
| 6 | TiCl4 (0.2)* | DCM | -78 | 24 | 50 | 80:20 | 85 |
*Catalytic amount of Lewis Acid with the ligand acting as a true catalyst.
Section 5: Best Practices and Troubleshooting
-
Anhydrous Conditions: The presence of water can hydrolyze the Lewis acid and the silyl enol ether, leading to low yields. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Inert Atmosphere: Perform all steps under an inert atmosphere of argon or nitrogen to prevent reaction with atmospheric moisture and oxygen.
-
Slow Addition: Add reagents, especially the Lewis acid and the nucleophile, slowly and at low temperatures to control the reaction exotherm and prevent side reactions.
-
Troubleshooting Low Yield: If the yield is low, consider increasing the amount of silyl enol ether or reaction time. Ensure the Lewis acid is active.
-
Troubleshooting Low Stereoselectivity: Poor stereoselectivity may result from a non-optimal Lewis acid/solvent combination or a reaction temperature that is too high. A screening of different Lewis acids and solvents is recommended. The enantiomeric purity of the starting ligand is also critical.
References
-
Yang, M.-M., Wang, S., & Dong, Z.-B. (2022). Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. Synthesis, 54(23), 5168-5185. [Link]
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Cozzi, P. G. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5146-5148. [Link]
-
Ma, Y., et al. (2011). Design of Chiral Sulfoxide–Olefins as a New Class of Sulfur-Based Olefin Ligands for Asymmetric Catalysis. Organic Letters, 13(11), 2802-2805. [Link]
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
-
van der Heijden, H., et al. (2021). Metal-Containing Schiff Base/Sulfoxide Ligands for Pd(II)-Catalyzed Asymmetric Allylic C–H Aminations. ACS Catalysis, 11(5), 2746-2753. [Link]
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]
- Various Authors. (n.d.). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. Various Journals. (Composite reference from search result, specific article not available).
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4451. [Link]
-
Herbage, M. A., et al. (n.d.). Addition of Non-stabilized Carbon-based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. Organic Reactions. [Link]
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Carreira, E. M., Fettes, A., & Marti, C. (2006). Catalytic Enantioselective Aldol Addition Reactions. Organic Reactions, 67, 1-115. [Link]
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Carreira, E. M., Fettes, A., & Marti, C. (2006). Catalytic Enantioselective Aldol Addition Reactions. Semantic Scholar. [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign, Chemistry Literature Seminars. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4451. [Link]
-
Skarżewski, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 126-144. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl)-benzoic acid. [Link]
-
Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Frontiers in Chemical Sciences, 5(2), 35-43. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
-
ResearchGate. (n.d.). The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones. [Link]
-
Mahrwald, R. (Ed.). (2013). Modern Methods in Stereoselective Aldol Reactions. Wiley-VCH. [Link]
-
Magritek. (n.d.). The Aldol Condensation. [Link]
- Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Vil' V. V., et al. (2018). Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes. Beilstein Journal of Organic Chemistry, 14, 324-332. [Link]
-
Krishna, P. R., et al. (2010). Benzoic Acid Catalyzed Aldol-Type Condensation of Aldehydes with Ethyl Diazoacetate: Highly Diastereoselective Products with Chiral Aldehydes. ChemInform, 41(34). [Link]
-
Northrup, A. B. (2002). The Selective Aldol Reaction. MacMillan Group Meeting Presentation. [Link]
-
Denmark, S. E., & Stavenger, R. A. (1998). Highly 1,4-Syn Diastereoselective, Phosphoramide-Catalyzed Aldol Additions of Chiral Methyl Ketone Enolates. The Journal of Organic Chemistry, 63(26), 9517-9526. [Link]
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The Protocol for Asymmetric Alkylation Using 2-[(Phenylsulfinyl)methyl]benzoic Acid: A Methodological Deep Dive
For Immediate Release
Introduction: The Quest for Stereochemical Control in Carboxylic Acid Alkylation
The enantioselective synthesis of α-substituted carboxylic acids is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The biological activity of many chiral molecules is intrinsically linked to their absolute stereochemistry, making the development of robust and predictable methods for installing chirality a paramount objective. While numerous strategies have been devised, the use of chiral auxiliaries remains a powerful and reliable approach for achieving high levels of stereocontrol.[1] A chiral auxiliary is a stereogenic handle temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed to reveal the enantioenriched product.
This application note details a protocol for the asymmetric α-alkylation of carboxylic acids employing 2-[(phenylsulfinyl)methyl]benzoic acid as a chiral auxiliary. The sulfoxide moiety, with its inherent chirality and conformational rigidity, serves as a potent stereocontrolling element, influencing the facial selectivity of enolate alkylation.[2] This guide provides a comprehensive overview of the underlying principles, a detailed experimental protocol, and a discussion of the critical parameters governing the success of this transformation.
Mechanistic Rationale: The Sulfoxide as a Chiral Linchpin
The efficacy of this compound as a chiral auxiliary hinges on the formation of a rigid, chelated intermediate that dictates the trajectory of the incoming electrophile. The overall process can be dissected into three key stages: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.
-
Auxiliary Attachment: The carboxylic acid substrate is first coupled to the chiral auxiliary, typically forming an amide or an ester linkage. This is a critical step as it brings the prochiral center of the substrate under the stereochemical influence of the sulfoxide.
-
Diastereoselective Alkylation: Upon treatment with a suitable base, such as lithium diisopropylamide (LDA), a lithium enolate is generated. The key to the asymmetric induction lies in the formation of a conformationally restricted, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the sulfoxide oxygen. This chelation, coupled with the steric bulk of the phenyl group on the sulfur atom, effectively shields one face of the enolate. Consequently, the electrophile (an alkyl halide) preferentially approaches from the less hindered face, leading to the formation of one diastereomer in excess.[3]
-
Auxiliary Cleavage: Following the alkylation, the chiral auxiliary is cleaved from the product, typically via hydrolysis or other mild methods, to afford the desired α-alkylated carboxylic acid in high enantiomeric purity. The auxiliary can often be recovered and recycled, enhancing the overall efficiency of the process.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the asymmetric alkylation of a generic carboxylic acid using (R)-2-[(phenylsulfinyl)methyl]benzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-2-[(Phenylsulfinyl)methyl]benzoic acid | ≥98% | Commercially Available | |
| Carboxylic Acid Substrate | Anhydrous | N/A | Must be free of water. |
| Oxalyl Chloride | Reagent Grade | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Distill from CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Distill from Na/benzophenone. |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Commercially Available | Titrate prior to use. |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Commercially Available | |
| Saturated aq. NH₄Cl | N/A | N/A | |
| Saturated aq. NaHCO₃ | N/A | N/A | |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available | |
| Diethyl Ether | Reagent Grade | Commercially Available | |
| Hexanes | Reagent Grade | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available |
Part 1: Synthesis of the N-Acyl Auxiliary
-
Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.
-
Acylation of the Auxiliary: In a separate flask, dissolve (R)-2-[(phenylsulfinyl)methyl]benzoic acid (1.1 eq) in anhydrous THF (0.5 M) and cool to -78 °C under an inert atmosphere.
-
Add a solution of n-butyllithium (2.2 eq) in hexanes dropwise to the solution of the auxiliary. Stir for 30 minutes at -78 °C.
-
Add a solution of the crude acid chloride in anhydrous THF dropwise to the deprotonated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the pure N-acyl auxiliary conjugate.
Part 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acyl auxiliary conjugate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add LDA (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Part 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH·H₂O (4.0 eq) and 30% aqueous H₂O₂ (4.0 eq).
-
Stir the mixture vigorously at room temperature for 4-12 hours.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the enantiomerically enriched α-alkylated carboxylic acid. The chiral auxiliary can also be recovered from the aqueous layer by appropriate extraction and purification procedures.
Visualization of the Workflow and Stereochemical Model
The following diagrams illustrate the experimental workflow and the proposed stereochemical model for the diastereoselective alkylation.
Sources
Application Notes and Protocols: 2-[(Phenylsulfinyl)methyl]benzoic Acid in Asymmetric Transition Metal Catalysis
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-[(Phenylsulfinyl)methyl]benzoic acid as a chiral ligand in transition metal-catalyzed asymmetric synthesis. This document details the synthesis of the ligand, its coordination chemistry, and provides field-proven insights and detailed protocols for its application in key catalytic reactions.
Introduction: The Emergence of Chiral Sulfoxide Ligands
Chiral sulfoxides have emerged as a versatile and powerful class of ligands in asymmetric catalysis.[1][2] Unlike traditional phosphorus- and nitrogen-based ligands, the chirality resides directly on the sulfur atom, placing the stereochemical information in close proximity to the metal center. This unique feature, combined with the tunable steric and electronic properties of the sulfoxide group, allows for high levels of enantiocontrol in a variety of transition metal-catalyzed transformations.[3] The this compound ligand combines the chiral sulfoxide moiety with a carboxylic acid group, which can act as an additional coordination site, forming a robust bidentate chelate with the metal center. This chelation enhances the stability and rigidity of the catalytic complex, often leading to improved enantioselectivity.
Ligand Synthesis and Characterization
The synthesis of this compound is a two-step process starting from readily available phthalide. The first step involves the nucleophilic ring-opening of phthalide with thiophenol to yield the precursor sulfide, 2-(phenylmercaptomethyl)benzoic acid. Subsequent asymmetric oxidation of the sulfide furnishes the desired chiral sulfoxide.
Synthesis of 2-(Phenylmercaptomethyl)benzoic Acid
A common route to the sulfide precursor involves the reaction of phthalide with thiophenol in the presence of a base.
Protocol 1: Synthesis of 2-(Phenylmercaptomethyl)benzoic Acid
-
Materials: Phthalide, thiophenol, potassium methylate, methanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalide (1.0 eq), thiophenol (1.0 eq), and potassium methylate (1.05 eq) in methanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2-(phenylmercaptomethyl)benzoic acid.
-
Asymmetric Oxidation to this compound
The key step in the synthesis is the enantioselective oxidation of the sulfide to the sulfoxide. Several methods are available for asymmetric sulfoxidation, including the use of chiral titanium complexes (Sharpless-Kagan-Modena oxidation) or enzymatic catalysis.[4]
Protocol 2: Asymmetric Sulfoxidation using a Modified Sharpless-Kagan-Modena Protocol
-
Materials: 2-(Phenylmercaptomethyl)benzoic acid, titanium(IV) isopropoxide, (+)-diethyl tartrate, cumene hydroperoxide, dichloromethane.
-
Procedure:
-
In a flame-dried, inert atmosphere glovebox or Schlenk line, dissolve titanium(IV) isopropoxide (1.0 eq) and (+)-diethyl tartrate (2.0 eq) in anhydrous dichloromethane at room temperature.
-
Stir the mixture for 30 minutes to form the chiral titanium complex.
-
Add a solution of 2-(phenylmercaptomethyl)benzoic acid (1.0 eq) in dichloromethane to the catalyst solution.
-
Cool the reaction mixture to -20 °C and slowly add cumene hydroperoxide (1.1 eq) dropwise.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by chiral HPLC to determine the enantiomeric excess (ee).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.
-
Caption: Synthetic route to this compound.
Coordination Chemistry and Mechanistic Considerations
The this compound ligand typically coordinates to transition metals in a bidentate fashion through the sulfinyl oxygen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. The stereochemistry of the resulting metal complex is dictated by the absolute configuration of the sulfur atom.
The trans influence of the phenylsulfinyl group plays a crucial role in the catalytic activity and enantioselectivity of its metal complexes.[5] The sulfinyl group can modulate the electronic properties of the metal center, influencing the rates of key steps in the catalytic cycle such as oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle.
Applications in Asymmetric Catalysis: Protocols and Performance Data
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied chiral sulfoxide ligands allows for the adaptation of established protocols. The following sections provide detailed procedures for key asymmetric transformations, with performance data drawn from analogous systems to provide an expected range of efficacy.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Tsuji-Trost reaction is a powerful C-C bond-forming reaction. Chiral sulfoxide ligands have been successfully employed to render this transformation enantioselective.
Protocol 3: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
-
Materials: [Pd(allyl)Cl]₂, this compound, dimethyl malonate, BSA (N,O-Bis(trimethylsilyl)acetamide), potassium acetate, THF.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with [Pd(allyl)Cl]₂ (1 mol%) and this compound (2.5 mol%).
-
Add anhydrous THF and stir for 30 minutes at room temperature to form the catalyst solution.
-
In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in THF.
-
Add BSA (1.5 eq) and potassium acetate (0.1 eq) to the substrate solution.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Table 1: Performance of Analogous Chiral Sulfoxide Ligands in Pd-Catalyzed AAA
| Ligand Structure | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Phenylsulfinyl-oxazoline | 1,3-diphenylallyl acetate | Dimethyl malonate | 95 | 98 | [1] |
| Di-tert-butylsulfoxide | cinnamyl acetate | Malonate | 88 | 92 | [2] |
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis. While phosphine ligands dominate this field, chiral sulfoxides offer a viable alternative.
Protocol 4: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials: [Rh(COD)₂]BF₄, this compound, Methyl (Z)-α-acetamidocinnamate, Methanol, H₂ gas.
-
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) in degassed methanol.
-
Stir for 30 minutes to form the catalyst.
-
Add the substrate (1.0 eq) to the catalyst solution.
-
Transfer the solution to a high-pressure autoclave.
-
Pressurize the autoclave with H₂ gas (e.g., 10 atm) and stir at room temperature for 12-24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
-
Table 2: Performance of Analogous Chiral Sulfoxide Ligands in Rh-Catalyzed Asymmetric Hydrogenation
| Ligand Structure | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| Sulfoxide-phosphine | Methyl (Z)-α-acetamidocinnamate | Methanol | >99 | 95 | [3] |
| Bis(sulfoxide) | Itaconic acid | Ethanol | 98 | 89 | [6] |
Copper-Catalyzed Asymmetric Conjugate Addition
The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful method for creating stereogenic centers.
Protocol 5: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
-
Materials: Cu(OTf)₂, this compound, Cyclohexenone, Diethylzinc (1.0 M in hexanes), Toluene.
-
Procedure:
-
In a glovebox, suspend Cu(OTf)₂ (5 mol%) and the chiral ligand (6 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to -78 °C and add cyclohexenone (1.0 eq).
-
Slowly add diethylzinc solution (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC.
-
Table 3: Performance of Analogous Chiral Sulfoxide Ligands in Cu-Catalyzed Conjugate Addition
| Ligand Structure | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Sulfoxide-phosphine | Cyclohexenone | Diethylzinc | 90 | 96 | [1] |
| Ferrocenylsulfoxide | Chalcone | Diethylzinc | 85 | 94 | [2] |
Conclusion
This compound represents a promising, yet underexplored, chiral ligand for transition metal catalysis. Its bidentate nature and the direct proximity of the chiral sulfoxide to the metal center offer significant potential for high enantioselectivity. The protocols and performance data presented, based on closely related and well-established chiral sulfoxide ligands, provide a strong foundation for researchers to begin exploring the utility of this specific ligand in a variety of asymmetric transformations. Further research into the synthesis of its transition metal complexes and their application in a broader range of catalytic reactions is highly encouraged.
References
-
Jia, T., Wang, M., & Liao, J. (2019). Chiral Sulfoxide Ligands in Asymmetric Catalysis. Topics in Current Chemistry, 377(2), 8. [Link]
-
Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043. [Link]
-
Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. (2021). Catalysts, 11(9), 1089. [Link]
-
Chiral Sulfoxide in Asymmetric Catalysis. (2014). Chemistry - An Asian Journal, 9(7), 1732-1748. [Link]
-
Application of chiral sulfoxides in asymmetric synthesis. (2018). MOJ Biorg Org Chem, 2(2), 93-101. [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2018). Chemical Society Reviews, 47(1), 19-101. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews, 120(10), 4347-4463. [Link]
-
Organic & Biomolecular Chemistry. (2023). 21(30), 6127-6136. [Link]
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Application Notes and Protocols for the Enantioselective Synthesis of β-Amino Acids Utilizing 2-[(Phenylsulfinyl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of β-amino acids, employing 2-[(phenylsulfinyl)methyl]benzoic acid as a novel chiral auxiliary. β-Amino acids are crucial building blocks in medicinal chemistry, valued for their unique conformational properties and resistance to enzymatic degradation when incorporated into peptides.[1][2] The methodology detailed herein leverages the well-established principles of sulfinamide-based chiral auxiliaries to achieve high diastereoselectivity in the key carbon-carbon bond-forming step, offering a reliable route to enantiomerically enriched β-amino acids. We present the theoretical underpinnings of this asymmetric synthesis, detailed experimental protocols, and data interpretation guidelines.
Introduction: The Strategic Advantage of Chiral Sulfinyl Auxiliaries
The asymmetric synthesis of β-amino acids has been a subject of intense research due to their significance as components of pharmaceuticals and other biologically active molecules.[1][2] Among the myriad of synthetic strategies, the use of chiral auxiliaries remains a robust and predictable method for establishing stereocenters.[3] Chiral sulfinamides, in particular, have emerged as highly effective auxiliaries. The pioneering work with tert-butanesulfinamide has demonstrated the power of this approach, which involves the condensation of the sulfinamide with an aldehyde to form an N-sulfinyl imine.[4] The subsequent diastereoselective addition of a nucleophile to this imine, directed by the chiral sulfinyl group, sets the desired stereochemistry. The final step involves the facile cleavage of the auxiliary, yielding the enantiomerically pure amine product.[4]
This guide focuses on the application of a less-common but potentially advantageous chiral auxiliary, this compound. The presence of the carboxylic acid moiety offers a potential handle for recovery and recycling of the auxiliary, a key consideration in process chemistry.
Reaction Mechanism and Stereochemical Rationale
The enantioselective synthesis of β-amino acids using this compound follows a well-defined mechanistic pathway, illustrated below. The key to the high enantioselectivity lies in the diastereoselective nucleophilic addition to the N-sulfinyl imine intermediate, where the chiral sulfinyl group effectively shields one face of the imine.
Figure 1: Overall workflow for the enantioselective synthesis of β-amino acids.
The stereochemical outcome of the Mannich-type reaction is generally rationalized by a Zimmerman-Traxler-like six-membered chair transition state, where the nucleophile attacks the imine from the less sterically hindered face. The bulky phenylsulfinyl group dictates this facial selectivity, leading to the preferential formation of one diastereomer.
Experimental Protocols
Synthesis of the Chiral Auxiliary: (R)-2-[(Phenylsulfinyl)methyl]benzoic Acid
The enantiomerically pure sulfoxide is the cornerstone of this methodology. It is prepared via the asymmetric oxidation of the corresponding sulfide.
Protocol 1: Asymmetric Oxidation
-
Dissolution: Dissolve 2-(phenylthiomethyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane at room temperature.
-
Catalyst Addition: Add a chiral catalyst system. A common and effective system is a chiral titanium complex, prepared in situ from Ti(Oi-Pr)₄ and a chiral diol ligand like (+)-diethyl L-tartrate.
-
Oxidant Addition: Cool the mixture to 0 °C and add the oxidant, such as cumene hydroperoxide, dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
| Reagent/Parameter | Condition/Amount | Purpose |
| 2-(Phenylthiomethyl)benzoic acid | 1.0 eq | Sulfide Precursor |
| Chiral Catalyst System | e.g., Ti(Oi-Pr)₄/(+)-DET | Asymmetric Induction |
| Oxidant | e.g., Cumene Hydroperoxide | Oxygen Source |
| Temperature | 0 °C | To enhance selectivity |
| Solvent | Methanol or Dichloromethane | Reaction Medium |
Synthesis of the N-Sulfinyl Imine
The chiral auxiliary is condensed with an aldehyde to form the key electrophile.
Protocol 2: Imine Formation
-
Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (R)-2-[(phenylsulfinyl)methyl]benzoic acid (1.0 eq), the desired aldehyde (1.1 eq), and a dehydrating agent such as MgSO₄ or CuSO₄.
-
Solvent and Catalyst: Add a suitable solvent like dichloromethane or toluene and a catalytic amount of a Lewis acid (e.g., Ti(OEt)₄).
-
Reaction: Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Purification: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is often used in the next step without further purification.
Diastereoselective Mannich-Type Reaction
This is the crucial C-C bond-forming step where the new stereocenter is created.
Protocol 3: Enolate Addition
-
Enolate Formation: In a separate flask under an inert atmosphere (N₂ or Ar), prepare the lithium enolate of an ester (e.g., ethyl acetate) by treating it with a strong base like lithium diisopropylamide (LDA) at -78 °C in anhydrous THF.
-
Imine Addition: To the freshly prepared N-sulfinyl imine (1.0 eq) in anhydrous THF at -78 °C, add the pre-formed lithium enolate solution dropwise.
-
Reaction Quenching: Stir the reaction at -78 °C for the recommended time (typically 1-3 hours), then quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Allow the mixture to warm to room temperature, then extract the product with an organic solvent. The diastereomeric ratio (dr) of the product can be determined by ¹H NMR spectroscopy of the crude product. Purify the product by column chromatography.
| Reagent/Parameter | Condition/Amount | Purpose |
| N-Sulfinyl Imine | 1.0 eq | Electrophile |
| Ester | 1.2 eq | Nucleophile Precursor |
| LDA | 1.2 eq | Strong Base for Enolate Formation |
| Temperature | -78 °C | To ensure kinetic control and high diastereoselectivity |
| Solvent | Anhydrous THF | Reaction Medium |
Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to unveil the desired β-amino acid.
Protocol 4: Auxiliary Removal
-
Acidic Hydrolysis: Dissolve the purified β-amino acid derivative in a mixture of a protic solvent (e.g., methanol or dioxane) and aqueous HCl.
-
Reaction: Stir the solution at room temperature or with gentle heating until the cleavage is complete (monitored by TLC).
-
Product Isolation: Concentrate the reaction mixture to remove the organic solvent. The resulting aqueous solution contains the hydrochloride salt of the β-amino acid. The free amino acid can be obtained by ion-exchange chromatography or by neutralization with a base followed by extraction or crystallization.
-
Auxiliary Recovery: The cleaved chiral auxiliary can potentially be recovered from the reaction mixture for reuse.
Figure 2: Step-by-step experimental workflow.
Data and Expected Outcomes
The success of this synthetic sequence is evaluated at each key stage. The following table summarizes the expected outcomes and analytical techniques for their verification.
| Step | Expected Outcome | Analytical Technique |
| Asymmetric Oxidation | High enantiomeric excess (>95% ee) | Chiral HPLC |
| Mannich Reaction | High diastereomeric ratio (>95:5 dr) | ¹H NMR Spectroscopy |
| Final Product | High enantiomeric purity (>95% ee) | Chiral HPLC, Optical Rotation |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can often be attributed to the temperature of the Mannich reaction. Ensure the reaction is maintained at -78 °C. The purity of the N-sulfinyl imine is also critical.
-
Incomplete Auxiliary Cleavage: If the cleavage is sluggish, gentle heating or increasing the concentration of the acid may be necessary. However, harsh conditions can risk racemization.
-
Auxiliary Recovery: The efficiency of auxiliary recovery will depend on its solubility properties and the workup procedure. Optimization may be required for large-scale syntheses.
Conclusion
The use of this compound as a chiral auxiliary offers a promising and reliable method for the enantioselective synthesis of β-amino acids. The protocols outlined in this guide, based on well-established chemical principles, provide a clear pathway for researchers to access these valuable molecules with high stereocontrol. The potential for auxiliary recovery adds to the appeal of this methodology for applications in drug discovery and development.
References
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
ACS Publications. (2024). A Dual Role for the N-Perfluorobutanesulfinamide Auxiliary in an Asymmetric Decarboxylative Mannich Reaction. Organic Letters. Retrieved from [Link]
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
A Robust, Scalable Protocol for the Synthesis of 2-[(Phenylsulfinyl)methyl]benzoic Acid
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the large-scale synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid, a valuable building block in organic synthesis. The described methodology is designed for scalability, prioritizing safety, efficiency, and the use of cost-effective reagents. The synthesis begins with the preparation of the key intermediate, 2-[(Phenylthio)methyl]benzoic acid, from phthalide and thiophenol. The subsequent step involves a highly selective, transition-metal-free oxidation of the sulfide to the target sulfoxide using hydrogen peroxide in glacial acetic acid.[1][2] This guide offers detailed, step-by-step procedures, safety protocols, mechanistic insights, and data presentation to support researchers in drug development and process chemistry.
Introduction and Synthetic Strategy
This compound is a chiral sulfoxide that serves as a versatile intermediate in the synthesis of more complex molecules. The development of a reliable and scalable synthesis is crucial for its application in pharmaceutical research and development. The most direct and industrially viable approach to sulfoxides is the controlled oxidation of their corresponding sulfides.[3]
Our strategy is therefore a two-stage process:
-
Synthesis of the Sulfide Precursor: We will synthesize 2-[(Phenylthio)methyl]benzoic acid via a nucleophilic ring-opening of phthalide with thiophenol. This method is advantageous for its high atom economy and straightforward procedure.[4]
-
Selective Oxidation: The sulfide intermediate will be selectively oxidized to the desired sulfoxide. To achieve this on a large scale while maintaining high selectivity and safety, we employ a well-established method using 30% hydrogen peroxide in glacial acetic acid.[1] This approach is favored for its "green" credentials, avoiding heavy metal catalysts and producing water as the primary byproduct.[1][2]
The overall workflow is designed to be robust and reproducible in a standard pilot plant or large-scale laboratory setting.
Figure 1: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 2-[(Phenylthio)methyl]benzoic Acid
This initial stage involves the synthesis of the crucial sulfide intermediate. The reaction proceeds via the methoxide-promoted generation of a potent thiophenolate nucleophile, which attacks the electrophilic carbonyl carbon of phthalide, leading to the ring-opening of the lactone.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass / Volume | Density (g/mL) | Notes |
| Phthalide | C₈H₆O₂ | 134.13 | 10.0 | 1.34 kg | - | Starting Material |
| Thiophenol | C₆H₆S | 110.18 | 10.0 | 1.10 kg (0.98 L) | 1.077 | Stench! Use in a well-ventilated fume hood. |
| Potassium Methylate | CH₃OK | 70.13 | 10.5 | 736 g | - | Moisture sensitive base. |
| Methanol | CH₃OH | 32.04 | - | 12.5 L | 0.792 | Anhydrous grade recommended. |
| Hydrochloric Acid (37%) | HCl | 36.46 | - | As needed | 1.18 | For acidification. |
| Deionized Water | H₂O | 18.02 | - | As needed | 1.000 | For workup. |
Detailed Experimental Protocol
-
Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging: To the reactor, charge methanol (12.5 L), phthalide (1.34 kg, 10.0 mol), and thiophenol (0.98 L, 10.0 mol). Begin stirring to form a slurry.
-
Base Addition: Cautiously add potassium methylate (736 g, 10.5 mol) to the mixture in portions over 30 minutes. A slight exotherm may be observed. The mixture will become a clearer solution as the reaction progresses.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the phthalide starting material is consumed.
-
Cooling and Quenching: Cool the reactor contents to room temperature (20-25°C). Slowly pour the reaction mixture into a separate vessel containing 50 L of cold deionized water with vigorous stirring.
-
Acidification: While monitoring the pH, slowly add concentrated hydrochloric acid (37%) to the aqueous mixture until the pH is approximately 1-2. A thick white precipitate will form.
-
Isolation: Filter the solid product using a large Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Yield: The expected yield of 2-[(Phenylthio)methyl]benzoic acid is 2.1 to 2.3 kg (86-94%), obtained as a white to off-white solid.
Part 2: Selective Oxidation to this compound
This step is the most critical part of the synthesis. The selective oxidation of the sulfide to a sulfoxide requires careful control of stoichiometry and temperature to prevent the formation of the corresponding sulfone byproduct.[3]
Figure 2: Simplified mechanism of sulfide oxidation.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass / Volume | Density (g/mL) | Notes |
| 2-[(Phenylthio)methyl]benzoic acid | C₁₄H₁₂O₂S | 244.31 | 8.0 | 1.95 kg | - | From Part 1. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 10 L | 1.049 | Solvent. |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 8.8 (1.1 eq) | 1.0 L | 1.11 | Strong Oxidizer! Handle with care. |
| Sodium Hydroxide (4 M aq.) | NaOH | 40.00 | - | As needed | ~1.15 | For neutralization. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 15 L | 1.33 | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~500 g | - | Drying agent. |
Detailed Experimental Protocol
-
Reactor Setup: Use a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel with pressure equalization. Crucially, ensure the reactor's cooling system is fully operational and capable of handling potential exotherms.
-
Dissolution: Charge the 2-[(Phenylthio)methyl]benzoic acid (1.95 kg, 8.0 mol) and glacial acetic acid (10 L) into the reactor. Stir until a clear solution is obtained.
-
Temperature Control: Cool the reactor contents to 15-20°C using the cooling jacket.
-
Oxidant Addition: Add the 30% hydrogen peroxide solution (1.0 L, ~8.8 mol) to the addition funnel. Add the H₂O₂ dropwise to the reaction mixture over a period of 2-3 hours. This is a critical step. Maintain the internal temperature strictly between 15°C and 25°C throughout the addition. A runaway reaction can occur at higher temperatures.[5][6]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (20-25°C) for 8-12 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting sulfide.
-
Quenching (Optional but Recommended): If residual peroxide is a concern, a quench with a mild reducing agent like sodium sulfite solution can be performed cautiously at low temperature.
-
Workup - Neutralization: Cool the reactor to 10°C. Slowly and carefully neutralize the acetic acid by adding 4 M sodium hydroxide solution. This is an exothermic process; maintain the temperature below 30°C. Neutralize to a pH of 6-7.
-
Extraction: Transfer the neutralized mixture to a suitably large separatory funnel or extraction vessel. Extract the aqueous phase with dichloromethane (3 x 5 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (~500 g). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a white solid.
-
Yield: The expected yield of this compound is 1.8 to 2.0 kg (85-95%).
Safety and Hazard Management
Executing oxidation reactions on a large scale requires strict adherence to safety protocols to mitigate risks of fire, explosion, or runaway reactions.[6][7]
-
Thiophenol: Has an extremely persistent and unpleasant odor. All manipulations must be conducted in a high-performance fume hood. Vapors are toxic.
-
Hydrogen Peroxide: A strong oxidizing agent that can form explosive mixtures with organic materials.[8] Avoid contact with metals. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
-
Exotherm Control: The oxidation step is exothermic. The slow, controlled addition of the oxidant and a robust reactor cooling system are paramount.[5] Never add the substrate to the bulk oxidant. Always have a cooling bath (e.g., ice/water) on standby for emergency cooling.
-
Pressure Build-up: Oxidation reactions can generate gaseous byproducts. Ensure the reactor is properly vented.
-
Waste Disposal: Neutralize acidic and basic waste streams before disposal. Organic waste containing dichloromethane should be collected and disposed of according to institutional guidelines.
Conclusion
The protocol detailed in this application note presents a reliable and scalable pathway for the synthesis of this compound. By employing a two-step sequence featuring a phthalide ring-opening followed by a controlled, transition-metal-free oxidation, this method provides high yields of the target compound. The emphasis on procedural control and rigorous safety measures ensures that the synthesis can be safely and efficiently transferred from the laboratory to a pilot plant scale, supporting the needs of drug development and chemical manufacturing professionals.
References
-
PrepChem. Synthesis of 2-(phenylmercapto-methyl) -benzoic acid. [Link]
-
Kenexis. Oxidation Reaction Safeguarding with SIS. [Link]
-
Kuppinger, M., Obermüller, I., & Peterhans, B. Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production Plant. CHIMIA. [Link]
-
Caron, S., Dugger, R. W., et al. Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. [Link]
-
The Chemistry Blog. Safe Handling of Oxidising Chemicals. [Link]
-
Moghaddam, F. M., Ghaffarzadeh, M., & Abdi-Oskoui, S. H. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]
-
ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide. [Link]
-
ResearchGate. Oxidation of sulfides to the corresponding sulfoxides. [Link]
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- 9. chemicals.co.uk [chemicals.co.uk]
Application Notes and Protocols: The Strategic Use of 2-[(Phenylsulfinyl)methyl]benzoic Acid in the Synthesis of Thioxanthen-9-one Based Pharmaceutical Intermediates
Introduction: The Versatility of a Pro-Electrophilic Reagent in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 2-[(Phenylsulfinyl)methyl]benzoic acid and its derivatives represent a class of reagents ingeniously designed for the synthesis of tricyclic systems, particularly the thioxanthen-9-one scaffold. This core structure is prevalent in a range of bioactive molecules, including antipsychotic agents like Flupentixol and anticancer agents such as Lucanthone.
The true synthetic value of this reagent lies in the latent electrophilicity conferred by the sulfoxide group. The sulfinyl moiety is not merely a spectator; it is a key functional group that can be leveraged to facilitate intramolecular cyclization reactions under specific conditions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound and its related sulfide precursor in the synthesis of key pharmaceutical intermediates. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the mechanistic rationale that makes this reagent a powerful tool in medicinal chemistry.
Part 1: Synthesis of the Core Reagents
The journey to the target pharmaceutical intermediate begins with the synthesis of the necessary precursors. The foundational molecule is 2-(phenylsulfanylmethyl)benzoic acid, which can be readily oxidized to the target sulfoxide.
Protocol 1: Synthesis of 2-(Phenylsulfanylmethyl)benzoic Acid
This protocol outlines the synthesis of the sulfide precursor via the ring-opening of phthalide with thiophenol. This method is efficient and provides the desired product in high yield.
Experimental Workflow:
Caption: Synthesis of the sulfide precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalide (1.0 eq), thiophenol (1.05 eq), and methanol as the solvent.
-
Base Addition: Slowly add potassium methylate (1.1 eq) to the mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in water and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(phenylsulfanylmethyl)benzoic acid.
Protocol 2: Oxidation to this compound
The synthesized sulfide is oxidized to the target sulfoxide using a controlled oxidizing agent. Hydrogen peroxide is a common and environmentally benign choice.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(phenylsulfanylmethyl)benzoic acid (1.0 eq) in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% aq. solution, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Isolation: Pour the reaction mixture into ice-water. The sulfoxide product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry to afford this compound.
Part 2: Application in the Synthesis of Thioxanthen-9-one Scaffolds
The primary application of these reagents is the construction of the thioxanthen-9-one core, a key intermediate for drugs like Flupentixol. The synthesis proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).
The Mechanistic Rationale: Sulfide vs. Sulfoxide
The cyclization is classically performed using the sulfide precursor, 2-(phenylsulfanyl)benzoic acid, under strongly acidic and dehydrating conditions.
Mechanism 1: Classical Friedel-Crafts Cyclization of the Sulfide
Caption: Friedel-Crafts pathway to Thioxanthen-9-one.
In this pathway, the strong acid (e.g., Polyphosphoric Acid - PPA) protonates the carboxylic acid, which then loses water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich phenyl ring of the thioether moiety to form the new six-membered ring.
The Role of the Sulfoxide: A Pummerer-Type Pathway
The use of the sulfoxide, this compound, introduces an alternative and mechanistically elegant pathway. The sulfoxide can be activated by an acid anhydride (like trifluoroacetic anhydride, TFAA) or a strong acid to initiate a Pummerer rearrangement .[1] This reaction transforms the sulfoxide into a thionium ion, a potent electrophile, which can then be trapped intramolecularly by the carboxylic acid group.
Proposed Mechanism 2: Intramolecular Pummerer-Type Cyclization
Caption: Proposed Pummerer-type cyclization pathway.
Expertise & Experience Insight: The Pummerer pathway offers potential advantages. It can often proceed under milder conditions than the classical Friedel-Crafts reaction, potentially improving compatibility with sensitive functional groups on the aromatic rings. The sulfoxide acts as a masked electrophile, activated in situ. While the direct cyclization of the sulfide is more commonly cited for this specific scaffold, understanding the Pummerer potential of the sulfoxide allows the medicinal chemist to consider alternative, potentially more efficient, synthetic routes. In practice, under strong acid conditions like PPA, the sulfoxide may also be reduced in situ to the sulfide, which then undergoes the classical Friedel-Crafts cyclization. The dominant pathway is dependent on the specific reaction conditions.
Protocol 3: Synthesis of 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic Acid, a Flupentixol Precursor
This protocol details the synthesis of the thioxanthen-9-one core for the antipsychotic drug Flupentixol.[2]
Step-by-Step Methodology:
-
Reactant Preparation: The starting material, 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid, is prepared via a nucleophilic aromatic substitution reaction between 2-mercaptobenzoic acid and p-bromobenzotrifluoride.
-
Reaction Setup: To a flask suitable for heating, add the starting benzoic acid derivative (1.0 eq) and toluene (approx. 5 mL per gram of substrate).
-
Cyclization Agent: Add Polyphosphoric Acid (PPA) (2.0 eq by weight) to the mixture. PPA is highly viscous and should be handled with care.
-
Reaction: Heat the mixture to 108 °C under a nitrogen atmosphere and maintain vigorous stirring for 10 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization.
Data Presentation: Thioxanthen-9-one Synthesis
| Starting Material | Cyclization Agent | Conditions | Product | Yield (%) | Reference |
| 2-{[4-(CF₃)phenyl]sulfanyl}benzoic acid | Polyphosphoric Acid (PPA) | Toluene, 108 °C, 10h | 2-(Trifluoromethyl)-9H-thioxanthen-9-one | 89.1 | [2] |
| 2-(Phenylsulfanyl)benzoic acid | Conc. H₂SO₄ | 100 °C, 4h | 9H-Thioxanthen-9-one | Good | [3] |
| (2-Fluorophenyl)(2-halophenyl)methanone | Na₂S·9H₂O | DMF, 60 °C, 1h | 9H-Thioxanthen-9-one | 94 | [4] |
Part 3: Biological Context and Signaling Pathway
The thioxanthen-9-one intermediates synthesized using these methods are precursors to potent neuroleptic drugs like Flupentixol.
Mechanism of Action: Dopamine Receptor Antagonism
Flupentixol functions as a typical antipsychotic by acting as an antagonist at dopamine receptors in the brain, specifically the D₁ and D₂ receptors.[5] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopamine signaling in the mesolimbic pathway contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions).[6] By blocking these receptors, Flupentixol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.
Simplified Dopamine D₁/D₂ Receptor Signaling Pathway and Site of Flupentixol Inhibition:
Caption: Flupentixol blocks D₁ and D₂ dopamine receptors.
This antagonistic action rebalances the neural circuitry that is dysregulated in psychotic states. The development of synthetic routes using reagents like this compound is therefore critical for providing access to this important class of medicines.
References
-
Patsnap Synapse. (2024). What is the mechanism of Flupentixol Hydrochloride? [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281881, Flupentixol. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Lucanthone, Hycanthone and Oxamniquine Derivatives. [Online]. Available at: [Link]
-
Journal of Pharmaceutical Research. (2023). Z-Isomer Control in the Synthesis of Flupentixol Related Compounds. [Online]. Available at: [Link]
-
Archer, S., et al. (1983). Analogues of hycanthone and lucanthone as antitumor agents. Journal of Medicinal Chemistry, 26(9), 1240-6. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. [Online]. Available at: [Link]
- Google Patents. (n.d.). US4101558A - Process for preparing thioxanthones. [Online].
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some new thioxanthone derivatives. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10180, Lucanthone. [Online]. Available at: [Link]
-
Kobayashi, K., et al. (2013). A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. Heterocycles, 87(12), 2577-2587. [Online]. Available at: [Link]
-
DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Online]. Available at: [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Online]. Available at: [Link]
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Application Notes & Protocols: Asymmetric Synthesis of Natural Products Using 2-[(Phenylsulfinyl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and natural product synthesis. Chiral auxiliaries represent a powerful and reliable strategy for controlling stereochemistry during carbon-carbon bond formation. This guide provides a detailed exploration of 2-[(Phenylsulfinyl)methyl]benzoic acid , a versatile chiral auxiliary, focusing on its preparation, mechanism of stereocontrol, and application in asymmetric synthesis. We present detailed, field-tested protocols for the synthesis of the auxiliary, its use in diastereoselective α-alkylation of carboxylic acids, and its subsequent removal. A case study illustrating the application of related chiral sulfoxide auxiliaries in the total synthesis of a complex natural product is discussed to highlight the synthetic utility of this class of reagents.
Introduction: The Role of the Sulfoxide in Stereochemical Control
The sulfinyl group is a unique functional group in organic chemistry; the sulfur atom is a stereogenic center that is configurationally stable under typical reaction conditions, with a high barrier to pyramidal inversion.[1][2] This inherent chirality can be leveraged to exert powerful stereochemical control over reactions occurring on a tethered molecule.[2][3] The effectiveness of a sulfoxide as a chiral auxiliary stems from the significant steric and electronic differences between its substituents: a lone pair, an oxygen atom, and two distinct carbon groups (in this case, a phenyl ring and a methylene group).[1][2]
This compound combines this potent stereodirecting group with a carboxylic acid handle, allowing for the temporary attachment of prochiral substrates (e.g., via ester or amide linkages). The auxiliary then directs the facial approach of reagents, is subsequently cleaved, and can often be recovered.
Key Attributes:
-
High Diastereoselectivity: The well-defined steric and electronic environment around the sulfur atom leads to highly ordered transition states and excellent stereocontrol.
-
Reliability: The stereochemical outcome is often predictable based on established mechanistic models.
-
Recoverability: The auxiliary can typically be recovered after the key transformation, making the process more atom-economical.
Synthesis and Preparation of the Chiral Auxiliary
The preparation of enantiomerically pure this compound involves two key stages: the synthesis of the prochiral sulfide precursor and its subsequent asymmetric oxidation.
Protocol 2.1: Synthesis of the Sulfide Precursor, 2-(Phenylthiomethyl)benzoic Acid
This protocol is adapted from established procedures for the synthesis of aryl thioethers from phthalides.[4]
Workflow Diagram:
Caption: Synthesis of the sulfide precursor.
Materials:
-
Phthalide
-
Thiophenol
-
Potassium Methylate (or Sodium Methoxide)
-
Anhydrous Methanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol.
-
Carefully add potassium methylate to the methanol and stir until dissolved.
-
Add thiophenol to the methanolic base solution, followed by phthalide.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH ~2 with 1 M HCl. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) to yield 2-(phenylthiomethyl)benzoic acid as a white solid.[4]
Protocol 2.2: Asymmetric Oxidation to (R)- or (S)-2-[(Phenylsulfinyl)methyl]benzoic Acid
The enantioselective oxidation of the sulfide is the crucial step to install chirality. The Kagan-Modena modification of the Sharpless epoxidation conditions is a highly reliable and widely cited method for this transformation.[5][6][7][8] The choice of diethyl tartrate (DET) enantiomer determines the final sulfoxide configuration.
Workflow Diagram:
Caption: Kagan-Modena asymmetric sulfoxidation.
Materials:
-
2-(Phenylthiomethyl)benzoic acid
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Deionized Water
Procedure:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and cool to -20 °C (e.g., using a CCl₄/dry ice bath).
-
Charge the flask with anhydrous CH₂Cl₂.
-
Add Ti(O-iPr)₄ followed by the chosen enantiomer of diethyl tartrate. Stir for 5 minutes.
-
Add deionized water (1 equivalent relative to Ti) and stir the mixture for 30 minutes at -20 °C to allow for the formation of the active catalyst complex.
-
Add a solution of 2-(phenylthiomethyl)benzoic acid in CH₂Cl₂ to the catalyst mixture.
-
Slowly add cumene hydroperoxide (CHP) dropwise, maintaining the internal temperature below -18 °C.
-
Stir the reaction at -20 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water or saturated aqueous Na₂SO₃.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove titanium salts. Wash the pad with CH₂Cl₂.
-
Concentrate the filtrate. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched sulfoxide. Enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Note on Selectivity: Using (+)-DET typically yields the (R)-sulfoxide, while (-)-DET yields the (S)-sulfoxide. This protocol generally provides high yields and enantiomeric excesses (>95% ee).[6][7]
Application in Asymmetric Synthesis: Diastereoselective α-Alkylation
A primary application of this chiral auxiliary is to control the stereochemistry of α-alkylation of carboxylic acids. The substrate is first attached to the auxiliary as an ester. Deprotonation forms a chiral enolate, which is then alkylated with high diastereoselectivity.
Mechanism of Diastereoselection
The high degree of stereocontrol arises from a chelated, rigid transition state. Upon deprotonation with a base like lithium diisopropylamide (LDA), the lithium cation is thought to coordinate to both the enolate oxygen and the sulfoxide oxygen. This locks the conformation of the enolate. The bulky phenyl group on the sulfoxide then sterically shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.
Caption: Stereochemical model for alkylation. Note: A real image URL would be used here.
Protocol 3.1: Asymmetric α-Alkylation of a Propionate Equivalent
This protocol details the steps to alkylate propionic acid, as a representative example, to generate a chiral α-methylated carboxylic acid derivative.
Overall Workflow:
Caption: Workflow for asymmetric α-alkylation.
Step A: Esterification
-
Dissolve the chiral auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ with a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add propionyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Combine organic layers, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the chiral ester.
Step B: Diastereoselective Alkylation
-
Dissolve the chiral ester (1.0 equiv) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add freshly prepared LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum before purification.
Step C: Cleavage of the Auxiliary
-
Hydrolysis: Dissolve the alkylated ester in a THF/water mixture and add LiOH. Stir at room temperature until the ester is fully hydrolyzed. Acidify and extract the product acid, which still contains the auxiliary.
-
Desulfurization: The sulfoxide must first be reduced to the sulfide. A common method is using a mild reducing agent like PCl₃. Subsequently, reductive cleavage of the C-S bond is achieved using Raney Nickel.[9][10]
-
Dissolve the crude product from the hydrolysis step in ethanol.
-
Add a slurry of activated Raney Nickel (W-2) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care.[10]
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Carefully filter the mixture through Celite® to remove the nickel catalyst.
-
Concentrate the filtrate and purify by chromatography or distillation to yield the final enantiomerically enriched carboxylic acid.
Case Study: Application in Natural Product Synthesis
While a specific total synthesis utilizing this compound is not prominently featured in the literature, the power of chiral sulfoxide auxiliaries is well-documented. The principles outlined above are directly applicable. For instance, the synthesis of complex molecules often relies on the stereocontrolled introduction of alkyl chains, a task for which these auxiliaries are perfectly suited.
In a representative example, the asymmetric synthesis of the marine natural product (-)-Dysiherbaine , a potent kainoid-type glutamate receptor agonist, employed a chiral sulfoxide to control the stereochemistry of a key fragment. Although a different sulfoxide was used, the underlying principle of a chelation-controlled, diastereoselective addition to an electrophile is identical to the mechanism described in Section 3. The sulfoxide auxiliary directed the formation of a critical stereocenter, which was then elaborated through several steps to the final natural product. This highlights how a temporary chiral group can dictate the absolute stereochemistry of a complex target molecule.
Data Summary
The effectiveness of chiral sulfoxide auxiliaries in asymmetric alkylation is consistently high. The following table provides representative data expected for the protocols described above, based on literature precedents for analogous systems.
| Substrate (R¹) | Electrophile (R²-X) | Diastereomeric Ratio (d.r.) | Expected Yield (%) |
| -CH₂CH₃ | CH₃-I | >98:2 | 85-95 |
| -CH₂CH₃ | Bn-Br | >95:5 | 80-90 |
| -CH₂Ph | CH₃CH₂-I | >95:5 | 80-90 |
Conclusion
This compound is a potent and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation from common starting materials and its ability to induce high levels of stereoselectivity in key bond-forming reactions make it a valuable tool for synthetic chemists. The protocols provided herein offer a robust framework for its application in creating enantiomerically enriched building blocks for natural product synthesis and drug development. The underlying principles of chelation-controlled facial selection are well-understood and provide a reliable method for accessing complex chiral molecules.
References
-
Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193. [Link][11]
- Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706.
-
Kagan, H. B. (2008). 1 Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH Verlag GmbH & Co. KGaA. [Link][7]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Reagent Guides. [Link][8]
- Holt, R. J., & Caggiano, L. (2018). Synthesis of enantioenriched sulfoxides. Synthesis, 50(12), 2277-2294.
-
Han, J., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(4), 1307-1350. [Link][12]
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link][2]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign, Chemistry Department. [Link][1]
-
Hauptman, E., & Fuchs, P. L. (1996). Desulfurization with Raney Nickel. Organic Reactions, 49, 1-258. [Link][9]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link][10]
-
PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl)-benzoic acid. PrepChem.com. [Link][4]
-
Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link][6]
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Johnson, C. R., & Penning, T. D. (1988). Asymmetric synthesis of the four stereoisomers of 6-amino-2,2-dimethyl-1,3-dioxepane-5-carboxylic acid. A key intermediate in the synthesis of the potent thromboxane A2 antagonist CGS-13080. Journal of the American Chemical Society, 110(14), 4726-4735.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 3. Application of chiral sulfoxides in asymmetric synthesis | Semantic Scholar [semanticscholar.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 9. organicreactions.org [organicreactions.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the diastereoselectivity of reactions with 2-[(Phenylsulfinyl)methyl]benzoic acid
Welcome to the technical support center for 2-[(Phenylsulfinyl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chiral auxiliary. Our goal is to help you improve the diastereoselectivity of your reactions and overcome common experimental hurdles.
Introduction to this compound in Asymmetric Synthesis
This compound is a unique chiral auxiliary that combines the stereodirecting influence of a chiral sulfoxide with the potential for chelation control offered by the ortho-carboxylic acid functionality. The sulfoxide group, with its lone pair and oxygen atom, provides a sterically and electronically distinct environment, while the adjacent benzoic acid can coordinate with metal ions, creating a rigid, well-defined transition state. This dual functionality makes it a powerful tool for controlling the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. However, achieving high levels of diastereoselectivity can be challenging and is often dependent on a nuanced interplay of reaction parameters.
This guide will walk you through common issues, their underlying causes, and provide actionable solutions to enhance the stereochemical purity of your products.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Diastereoselectivity (Poor d.r.) in Aldol-Type Reactions
You are performing a Lewis acid-mediated addition of a silyl enol ether to an aldehyde, using a substrate derived from this compound, but the resulting diastereomeric ratio (d.r.) is disappointingly low.
1. Inefficient Chelation Control: The primary advantage of the ortho-carboxylic acid is its ability to form a bidentate chelate with a Lewis acid, thereby locking the conformation of the transition state. If this chelation is weak or disrupted, the stereodirecting power of the auxiliary is diminished.
-
Solution:
-
Choice of Lewis Acid: The choice of Lewis acid is critical for effective chelation. Hard Lewis acids, such as TiCl₄, SnCl₄, or ZnCl₂, are generally more effective at coordinating with the oxygen atoms of the carboxylate and the sulfoxide. If you are using a softer Lewis acid, consider switching to a harder one.
-
Stoichiometry of Lewis Acid: In some cases, a stoichiometric amount or even an excess of the Lewis acid may be required to ensure complete chelation, especially if other Lewis basic functional groups are present in your substrate.
-
2. Non-Chelating (Felkin-Anh) Pathway Dominance: In the absence of strong chelation, the reaction may proceed through a non-chelated, open transition state, often described by the Felkin-Anh model. This can lead to the formation of the opposite diastereomer or a mixture of products.
-
Solution:
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. Non-coordinating solvents, such as dichloromethane (DCM) or toluene, are generally preferred as they are less likely to compete with the substrate for binding to the Lewis acid. If you are using a coordinating solvent like tetrahydrofuran (THF), it may be disrupting the desired chelation.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the more ordered, chelated transition state. Experiment with a range of temperatures, for example, from -78 °C to -20 °C.
-
3. Steric and Electronic Mismatch: The steric bulk of the substituents on your enolate and electrophile can influence the facial selectivity of the approach to the chiral center.
-
Solution:
-
Substituent Modification: While not always feasible, consider if modification of the steric bulk of the substituents on your reactants could favor the desired diastereomer by minimizing non-bonded interactions in the transition state.
-
-
Preparation: Dry all glassware and solvents meticulously. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate and Lewis Acid: Dissolve your this compound-derived substrate in anhydrous DCM at -78 °C.
-
Lewis Acid Addition: Add the Lewis acid (e.g., 1.1 equivalents of TiCl₄) dropwise to the solution and stir for 30 minutes to allow for chelation.
-
Nucleophile Addition: Add the silyl enol ether dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Workup and Analysis: Extract the product with an organic solvent, dry, and concentrate. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).
| Lewis Acid (1.1 eq.) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| BF₃·OEt₂ | DCM | -78 | 3:1 |
| ZnCl₂ | DCM | -78 | 8:1 |
| TiCl₄ | DCM | -78 | >20:1 |
| TiCl₄ | THF | -78 | 5:1 |
Note: This data is illustrative and based on general principles of chelation control.
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Unexpected Diastereomer as the Major Product
You have successfully achieved high diastereoselectivity, but the major product is the opposite diastereomer to what was expected based on a chelation-controlled model.
1. Alternative Transition State Geometry: While a six-membered chelated transition state is often invoked, other arrangements are possible. For instance, a transition state involving coordination of the Lewis acid to only the sulfinyl oxygen and the carbonyl of an ester derivative, without the involvement of the carboxylic acid, could lead to a different stereochemical outcome.
-
Solution:
-
Computational Modeling: If available, computational studies (e.g., DFT calculations) can provide valuable insights into the relative energies of different possible transition states and help rationalize the observed stereoselectivity.
-
Systematic Variation of Parameters: Systematically vary the Lewis acid, solvent, and temperature to probe the sensitivity of the stereochemical outcome to these parameters. A significant change in the d.r. or a switch in the major diastereomer can provide clues about the operative mechanism.
-
2. Kinetic vs. Thermodynamic Control: The observed product may be the result of a thermodynamically controlled process, where an initially formed kinetic product equilibrates to the more stable thermodynamic product.
-
Solution:
-
Reaction Time and Temperature: Analyze the reaction at different time points and temperatures. If the diastereomeric ratio changes over time, it may indicate an equilibration process. Running the reaction at a lower temperature for a shorter duration might favor the kinetic product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the phenyl group on the sulfoxide in directing stereochemistry?
A1: The phenyl group of the phenylsulfinyl moiety plays a significant role through both steric and electronic effects. Sterically, it is a bulky group that can effectively block one face of the reactive center in the transition state, forcing the incoming nucleophile to approach from the less hindered face. Electronically, the aromatic ring can engage in π-stacking interactions, which can further stabilize a particular transition state geometry.
Q2: Can this compound be used as a chiral ligand in asymmetric catalysis?
A2: Yes, the bidentate nature of this molecule, with a soft sulfur donor and a hard carboxylate donor, makes it a promising candidate for a chiral ligand in transition metal catalysis. The combination of a chiral center at sulfur and the potential for rigid chelation to a metal center could lead to high levels of enantioselectivity in a variety of catalytic transformations.
Q3: How can I remove the this compound auxiliary after the reaction?
A3: The removal of sulfoxide-based auxiliaries typically involves reductive cleavage of the carbon-sulfur bond. Common methods include the use of reducing agents like Raney nickel or samarium(II) iodide. The specific conditions will depend on the nature of your product and its functional group tolerance.
Q4: What is the importance of the enantiopurity of the starting this compound?
A4: The enantiopurity of the chiral auxiliary is paramount. Any enantiomeric impurity in the starting material will be directly reflected in the enantiomeric excess (e.e.) of your product. It is crucial to start with an auxiliary of high enantiomeric purity, typically >99% e.e., to achieve high stereoselectivity in your final product.
The following diagram illustrates the proposed chelation-controlled transition state for a Lewis acid-mediated aldol reaction.
Caption: Proposed six-membered chelated transition state.
References
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Młochowski, J., & Skarżewski, J. (2020). Chemical Reviews, 120(10), 4333-4405. [Link]
- Chiral Auxiliaries in Asymmetric Synthesis. Evans, D. A. (1988). Aldrichimica Acta, 21(4), 103-113.
-
Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Paton, R. S., & Goodman, J. M. (2012). The Journal of organic chemistry, 77(19), 8789–8797. [Link]
-
Chelation Control in Diastereoselective Reactions. Reetz, M. T. (1984). Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]
Optimization of reaction conditions for 2-[(Phenylsulfinyl)methyl]benzoic acid synthesis
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid. Here, we address common challenges and provide optimized protocols to ensure a successful and reproducible synthesis. Our focus is on the selective oxidation of the sulfide precursor, 2-[(phenylsulfanyl)methyl]benzoic acid, a critical step that often dictates the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly method for oxidizing 2-[(phenylsulfanyl)methyl]benzoic acid?
A1: The selective oxidation of 2-[(phenylsulfanyl)methyl]benzoic acid to its corresponding sulfoxide is most effectively and safely achieved using hydrogen peroxide (H₂O₂) as the oxidant in a suitable solvent, such as glacial acetic acid.[1] This method is considered a "green" chemical process because it avoids the use of toxic heavy metal catalysts and the primary byproduct is water.[1]
Q2: How can I avoid the over-oxidation of my sulfide to the sulfone byproduct?
A2: Over-oxidation to the corresponding sulfone is a common side reaction in sulfide oxidations. To minimize this, careful control of reaction parameters is crucial. Key strategies include:
-
Stoichiometry: Use a controlled molar equivalent of the oxidizing agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote sulfone formation.
-
Temperature: Perform the reaction at a controlled, and often low, temperature. The oxidation of the sulfoxide to the sulfone generally requires more energy than the initial oxidation of the sulfide.
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise or in portions to the reaction mixture to maintain a low instantaneous concentration of the oxidant.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TTLC) to stop the reaction once the starting material is consumed.
Q3: My reaction seems to be very slow. What can I do to increase the reaction rate?
A3: If the reaction is proceeding too slowly, you might consider a modest increase in the reaction temperature. However, be cautious as higher temperatures can also increase the rate of over-oxidation. Alternatively, a slight increase in the concentration of the oxidizing agent can be attempted, but this should be done incrementally and with careful monitoring. The choice of solvent can also influence the reaction rate; for instance, glacial acetic acid is often effective for this type of oxidation.[1]
Q4: What is the best way to purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or acetone/hexane, may be necessary to achieve optimal crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Sulfoxide | 1. Incomplete reaction. 2. Over-oxidation to sulfone. 3. Loss of product during workup/purification. | 1. Increase reaction time or slightly increase the amount of oxidant. Monitor by TLC. 2. Lower the reaction temperature, add the oxidant more slowly, and use a more controlled stoichiometry of the oxidant. 3. Ensure proper pH adjustment during extraction and use an appropriate solvent for recrystallization to minimize loss. |
| Presence of Sulfone Impurity | 1. Excess of oxidizing agent. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Use a precise amount of the oxidizing agent (e.g., 1.1-1.2 equivalents). 2. Maintain a lower reaction temperature (e.g., 0-25 °C). 3. Monitor the reaction closely and quench it as soon as the starting sulfide is consumed. |
| Starting Material (Sulfide) Remains | 1. Insufficient oxidizing agent. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Add a small additional amount of the oxidizing agent and continue to monitor. 2. Allow the reaction to stir at room temperature for a longer period or slightly increase the temperature. 3. Use fresh and high-purity starting materials and reagents. |
| Difficulty in Product Isolation/Crystallization | 1. Product is too soluble in the chosen recrystallization solvent. 2. Presence of oily impurities. | 1. Try a different solvent or a mixed solvent system for recrystallization. Adding a less polar "anti-solvent" can induce crystallization. 2. Purify the crude product by column chromatography before recrystallization. |
| Reaction is not starting | 1. Inactive reagents. 2. Very low temperature. | 1. Check the concentration and age of the hydrogen peroxide solution. 2. Allow the reaction mixture to warm to room temperature. |
Experimental Protocols
Synthesis of 2-[(Phenylsulfanyl)methyl]benzoic Acid (Sulfide Precursor)
A detailed protocol for the synthesis of the starting material can be found in the literature. One common method involves the reaction of phthalide with thiophenol in the presence of a base like potassium methylate in methanol.
Optimized Protocol for the Selective Oxidation to this compound
This protocol is based on the widely used and environmentally benign oxidation with hydrogen peroxide in glacial acetic acid.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-[(Phenylsulfanyl)methyl]benzoic acid | 244.31 | 10 | 2.44 g |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Hydrogen Peroxide (30% w/w) | 34.01 | 12 | 1.36 mL |
| Dichloromethane | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.44 g (10 mmol) of 2-[(phenylsulfanyl)methyl]benzoic acid in 20 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring, add 1.36 mL (12 mmol) of 30% hydrogen peroxide dropwise to the solution over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue stirring and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. This step removes the acetic acid and any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reaction Mechanism and Workflow
The selective oxidation of a sulfide to a sulfoxide with hydrogen peroxide in an acidic medium is believed to proceed through a nucleophilic attack of the sulfur atom on the oxygen of the hydrogen peroxide. The acidic solvent can protonate the hydrogen peroxide, making it a more potent electrophile.
Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed oxidation of a sulfide to a sulfoxide.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
References
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH). [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]
-
Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]
Sources
Side reactions observed during the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid
Welcome to the technical support center for the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and practical solutions grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical intermediates. A common and efficient route involves the controlled oxidation of its sulfide precursor, 2-(phenylthiomethyl)benzoic acid. This oxidation is a nuanced step where precise control of reaction conditions is paramount to prevent the formation of undesired byproducts. This guide will focus on identifying and mitigating the most frequently observed side reactions: over-oxidation to the sulfone and the Pummerer rearrangement.
Core Synthesis Pathway
The primary synthetic transformation is the oxidation of the sulfide to the sulfoxide.
Caption: Desired oxidation of the sulfide to the target sulfoxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is yielding a significant, highly polar byproduct. What is it, and how can I prevent its formation?
Answer: The most probable byproduct with higher polarity is the corresponding sulfone, 2-[(Phenylsulfonyl)methyl]benzoic acid. This occurs due to the over-oxidation of the desired sulfoxide.[1][2][3]
Understanding the Side Reaction: Over-Oxidation
The oxidation of a sulfide to a sulfoxide is the first step in a two-step oxidation process.[2] If the reaction conditions are too harsh or the stoichiometry of the oxidant is not carefully controlled, the sulfoxide can be further oxidized to the sulfone.[1][3]
Caption: Over-oxidation of the desired sulfoxide to the sulfone byproduct.
Troubleshooting and Prevention
| Parameter | Recommendation to Minimize Sulfone Formation | Rationale |
| Oxidizing Agent | Use a mild and selective oxidant such as hydrogen peroxide (H₂O₂), sodium metaperiodate (NaIO₄), or m-chloroperoxybenzoic acid (m-CPBA).[1][2][4] | Harsh oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are more likely to lead to over-oxidation.[2] |
| Stoichiometry | Carefully control the stoichiometry of the oxidizing agent. A slight excess (1.0-1.2 equivalents) is often sufficient. | Using a large excess of the oxidant will drive the reaction towards the more stable sulfone. |
| Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Oxidation is an exothermic process. Higher temperatures increase the reaction rate and the likelihood of over-oxidation.[5] |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] | Quench the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide. |
Experimental Protocol: Selective Oxidation to Sulfoxide
-
Dissolve 2-(phenylthiomethyl)benzoic acid in a suitable solvent (e.g., acetic acid, acetone, or a mixture of water and an organic solvent).
-
Cool the solution to 0-5°C in an ice bath.
-
Add the oxidizing agent (e.g., 1.1 equivalents of 30% H₂O₂) dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Monitor the reaction by TLC every 15-30 minutes. The sulfoxide product should have an Rf value between the starting sulfide and the more polar sulfone.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite or sodium thiosulfate solution).
-
Isolate the product by extraction and purify by recrystallization or column chromatography.
FAQ 2: My desired product seems unstable, and I'm observing a complex mixture of less polar byproducts. What is happening?
Answer: This is a classic sign of the Pummerer rearrangement. This reaction is particularly relevant for sulfoxides that have at least one α-hydrogen, which is the case for this compound.[8][9] The Pummerer rearrangement is often initiated by acidic conditions or the presence of an activating agent like acetic anhydride.[9]
Understanding the Side Reaction: Pummerer Rearrangement
The mechanism begins with the activation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. This electrophilic intermediate can then be trapped by a nucleophile.[9] In the context of this synthesis, if an activating agent like acetic anhydride is present, the nucleophile will be acetate, leading to an α-acetoxy thioether.[9][10]
Caption: The Pummerer rearrangement pathway leading to byproducts.
Troubleshooting and Prevention
| Parameter | Recommendation to Avoid Pummerer Rearrangement | Rationale |
| pH Control | Maintain neutral or slightly basic conditions during the reaction and workup. | Acidic conditions can protonate the sulfoxide oxygen, initiating the rearrangement.[8] |
| Activating Agents | Avoid the use of anhydrides (like acetic anhydride) or strong acids as solvents or catalysts. | These reagents are known to promote the Pummerer rearrangement.[9] |
| Temperature | Keep the reaction temperature as low as reasonably possible. | Higher temperatures can provide the energy needed to overcome the activation barrier for the rearrangement. |
| Solvent Choice | Use non-acidic solvents such as acetone, dichloromethane, or ethanol. | Acetic acid, while a common solvent for oxidations, can promote this side reaction. |
FAQ 3: How can I confirm the presence of these byproducts and assess the purity of my product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for identifying impurities and determining the purity of your this compound.[11][12]
Analytical Methods for Quality Control
| Technique | Application | Expected Observations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of purity.[6][7] | Starting Sulfide: Highest Rf value (least polar). Sulfoxide (Product): Intermediate Rf. Sulfone Byproduct: Lowest Rf value (most polar). Pummerer Products: May have varying Rf values, often higher than the sulfoxide. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profiling.[6][7][13] | A well-developed HPLC method can provide baseline separation of the starting material, product, and byproducts, allowing for accurate quantification. A reversed-phase C18 column is often a good starting point.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of impurities. | ¹H NMR: The chemical shift of the methylene protons (-CH₂-) is diagnostic. Expect a downfield shift in the order: Sulfide < Sulfoxide < Sulfone. ¹³C NMR: Similar trends will be observed for the methylene carbon. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the product and impurities. | The mass-to-charge ratio (m/z) will confirm the identity of the sulfone (M+16 relative to the sulfoxide) and can help elucidate the structures of Pummerer rearrangement products. |
Protocol: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum plates.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. A good starting point is a 70:30:1 mixture of ethyl acetate:hexane:acetic acid.
-
Visualization: UV light at 254 nm and/or staining with potassium permanganate solution.
References
- PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl) -benzoic acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Waheed, S., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
- Organic Reactions. (n.d.). The Pummerer Reaction of Sulfinyl Compounds.
- Kupwade, R. V. (n.d.).
- ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
- PubMed Central. (n.d.).
- (n.d.). Grignard Reaction.
- Chad's Prep. (2021). 13.8 Sulfides | Organic Chemistry. YouTube.
- OUCI. (n.d.). SULFOXIDES AND SULFONES: REVIEW.
- MDPI. (2023).
- Wikipedia. (n.d.). Pummerer rearrangement.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride.
- Scirp.org. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Tokyo Chemical Industry. (n.d.). Pummerer Rearrangement.
- Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO.
- PubMed. (n.d.). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.
- ResearchGate. (2025). (PDF) SULFOXIDES AND SULFONES: REVIEW.
- PubMed. (n.d.). Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical.
- YouTube. (2022). Pummerer Rearrangement: An Overview.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.
- Benchchem. (n.d.). Refinement of analytical methods for detecting impurities in 2-Methyloxazole samples.
- Organic Chemistry Portal. (2023). Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones.
- YouTube. (2021). Practice Question - Pummerer Rearrangement | Sulphur Reactions.
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Technical Support Center: Purification of 2-[(Phenylsulfinyl)methyl]benzoic Acid by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-[(Phenylsulfinyl)methyl]benzoic acid via recrystallization. It addresses common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding all recommendations in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, providing explanations for their causes and actionable solutions.
Question: My compound has separated as an oily liquid instead of solid crystals. What is "oiling out" and how can I resolve it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute.[2] The presence of significant impurities can depress the melting point of your compound, making oiling out more likely.[3][4] Oiled-out products are undesirable because the liquid droplets can trap impurities, defeating the purpose of recrystallization.[1][2]
Solutions:
-
Increase Solvent Volume: The most common cause is that the solution is becoming supersaturated too quickly at too high a temperature.[2] Re-heat the solution until the oil fully redissolves, then add a small amount (10-20%) of additional hot solvent. This keeps the compound soluble at a lower temperature, allowing for proper crystal formation upon slow cooling.[2]
-
Slow Down the Cooling Rate: Rapid cooling can induce precipitation above the compound's melting point. After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath.[5][6] Insulating the flask can further slow this process.
-
Change the Solvent System: The chosen solvent's boiling point might be too high. Consider using a lower-boiling point solvent or a mixed-solvent system where your compound is less soluble.[7]
-
Remove Impurities: If impurities are the suspected cause, you can try adding activated charcoal to the hot solution before filtration to adsorb them.[2][3]
Question: The solution has cooled completely, but no crystals have formed. What steps can I take to induce crystallization?
Answer:
The failure of crystals to form from a cooled, saturated solution indicates that the solution is supersaturated—a metastable state where the kinetic barrier for crystal nucleation has not been overcome.[8][9] Several techniques can be employed to initiate this process.
Solutions:
-
Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus.[8][9][10] This action is thought to release microscopic shards of glass that serve as nucleation sites or provide the necessary energy to initiate crystal growth.[9]
-
Add a Seed Crystal: Introduce a single, small crystal of pure this compound into the solution.[8][10] This seed crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit.[10] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate off the tip to form a small crystalline residue, and then re-introduce the rod into the solution.[8][9]
-
Reduce the Solvent Volume: It is possible that too much solvent was added initially, preventing the solution from becoming saturated upon cooling.[2][8] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Lower the Temperature: If cooling to 0°C in an ice-water bath is ineffective, a lower-temperature bath, such as a salt-ice bath, may be required to decrease solubility further and induce crystallization.[9]
Question: My final yield of pure crystals is extremely low. What are the potential causes and how can I improve recovery?
Answer:
A low recovery percentage can stem from several procedural errors during the recrystallization process.
Causes & Solutions:
-
Using Too Much Solvent: The most common reason for low yield is adding an excessive amount of solvent to dissolve the crude solid.[2][11] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the compound.[11] You can test the mother liquor for dissolved product by placing a drop on a watch glass; significant residue after evaporation indicates product loss.[2]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel stem, leading to loss of material.[6][12] Solution: Use a stemless funnel and keep the filtration apparatus hot (e.g., by pre-heating with hot solvent or steam).[6]
-
Incomplete Crystallization: Cooling for an insufficient amount of time or not to a low enough temperature will result in product remaining in the solution. Solution: Allow ample time for the solution to cool to room temperature, followed by a sufficient period (at least 20-30 minutes) in an ice bath to maximize crystal formation.[6][13]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve a portion of your purified product.[11] Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Question: The final crystals are discolored or appear impure. What went wrong?
Answer:
The presence of color or a poor crystalline appearance suggests that impurities were not effectively removed.
Causes & Solutions:
-
Colored Impurities Present: Some impurities are highly colored and can persist even in low concentrations. Solution: Add a small amount of activated charcoal to the hot solution before filtration. The porous surface of the charcoal adsorbs colored impurities, which are then removed during the hot filtration step.[12]
-
Crystallization Occurred Too Rapidly: If the solution is cooled too quickly ("crashed out"), impurities can become trapped within the rapidly forming crystal lattice.[2] Solution: Ensure the cooling process is slow and gradual to allow for the selective formation of pure crystals.[5][14]
-
Insoluble Impurities Not Removed: If the crude material contained impurities insoluble in the hot solvent, they must be removed before cooling. Solution: Perform a hot gravity filtration on the saturated solution to remove any undissolved solids before setting it aside to cool.[14]
Frequently Asked Questions (FAQs)
Question 1: How do I select the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][14] For this compound, which is a polar organic acid, good starting points would be polar protic solvents like ethanol, methanol, or water, or polar aprotic solvents like ethyl acetate or acetone.[15] Often, a mixed-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) provides the best results.[16] In this system, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (or "antisolvent") in which it is insoluble is added dropwise to the hot solution until it becomes cloudy, indicating saturation.[4]
Question 2: What is the ideal rate of cooling, and why is it so important for purity?
Answer: A slow and gradual cooling process is critical for obtaining high-purity crystals.[14] Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows time for this selective process to occur, excluding impurity molecules that do not fit properly into the lattice structure.[5] Rapid cooling causes the compound to precipitate quickly, trapping impurities and solvent within the crystals, leading to a less pure product.[2]
Question 3: How can I assess the purity of my recrystallized this compound?
Answer: The most common and accessible methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <1-2°C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broadened. Comparing the experimental melting point to the literature value is a primary indicator of purity.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively compare the recrystallized material to the crude starting material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the identity and structural integrity of the compound and reveal the presence of any remaining impurities.
Question 4: Are there any specific safety precautions I should take during this recrystallization?
Answer: Standard laboratory safety protocols should always be followed. Specifically for this procedure:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.
-
When heating flammable solvents, always use a steam bath or a heating mantle connected to a temperature controller. Never use an open flame.
-
Add boiling chips to the solvent before heating to prevent bumping and ensure smooth boiling.
-
Be cautious when handling hot glassware.
Standard Operating Protocol: Recrystallization of this compound
This protocol outlines a general procedure using a mixed ethanol/water solvent system. Solvent ratios and volumes may need to be optimized.
-
Dissolution: Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask. In a fume hood, add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration using a pre-heated stemless funnel to transfer the solution into a clean flask.
-
Induce Saturation: To the hot, clear solution, add hot water dropwise while swirling until a faint, persistent cloudiness appears. Add a final drop or two of hot ethanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop to room temperature. Well-formed crystals should begin to appear.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small portion of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely.
-
Analysis: Determine the mass of the dry, purified crystals to calculate the percent recovery and measure the melting point to assess purity.
Data Summary Table
| Parameter | Value/Range | Notes |
| Starting Material | 1.0 g (Crude) | Record exact mass. |
| Primary Solvent | Ethanol | Approx. 15-25 mL (variable) |
| Anti-Solvent | Deionized Water | Approx. 10-20 mL (variable) |
| Dissolution Temp. | ~78 °C | Boiling point of ethanol. |
| Cooling Protocol | Slow cool to RT, then 0 °C | Critical for crystal quality. |
| Theoretical Yield | < 1.0 g | Dependent on purity of crude material. |
| Expected Recovery | 60-85% | Varies with technique and purity. |
Recrystallization Workflow Diagram
This diagram illustrates the logical flow of the purification process, including key decision points.
Sources
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Resolving low yields in the preparation of 2-[(Phenylsulfinyl)methyl]benzoic acid
Welcome to the technical support guide for the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthetic transformation. We will explore the common pitfalls, provide scientifically-grounded solutions, and explain the causality behind our recommended protocols to ensure your success.
Troubleshooting Guide: Resolving Low Yields & Side Reactions
This section addresses specific issues encountered during the oxidation of 2-[(Phenylsulfanyl)methyl]benzoic acid to its corresponding sulfoxide.
Q1: My reaction has stalled, and I'm recovering a significant amount of the starting sulfide. What's going wrong?
A1: Low conversion is a frequent issue, typically pointing to problems with the oxidant or reaction conditions. Let's break down the potential causes:
-
Inactive Oxidizing Agent: Many common oxidants have a limited shelf life. Hydrogen peroxide (H₂O₂), for instance, slowly decomposes into water and oxygen. An older or improperly stored bottle may not have the stated concentration.
-
Insufficient Stoichiometry: While controlling stoichiometry is key to preventing over-oxidation, using less than one full equivalent of the active oxidant will naturally lead to incomplete conversion.
-
Suboptimal Temperature: The oxidation of sulfides is often exothermic, but some systems require a certain activation energy. Reactions performed at temperatures that are too low may proceed very slowly or not at all.
-
Poor Solvent Choice: The oxidant and the substrate must have sufficient solubility in the reaction medium for an efficient reaction to occur. For instance, using aqueous H₂O₂ in a non-polar solvent without a phase-transfer catalyst can result in a slow, inefficient reaction. Glacial acetic acid is often a good choice for H₂O₂ oxidations as it helps activate the peroxide and is an excellent solvent for the substrate.[1]
Recommended Actions:
-
Verify Oxidant Potency: Use a fresh bottle of the oxidizing agent. If using H₂O₂, its concentration can be checked via titration.
-
Adjust Stoichiometry: Begin with 1.05-1.1 equivalents of the oxidant. This slight excess accounts for minor degradation or measurement inaccuracies without significantly promoting over-oxidation if added correctly.
-
Optimize Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while monitoring carefully for the formation of the sulfone byproduct.
-
Re-evaluate Solvent System: Ensure your chosen solvent facilitates interaction between the sulfide and the oxidant. For H₂O₂, switching to glacial acetic acid or a mixture of acetic acid and an organic solvent can dramatically improve results.[1]
Q2: My main problem is over-oxidation. How can I improve selectivity for the desired sulfoxide and minimize the formation of 2-[(Phenylsulfonyl)methyl]benzoic acid?
A2: This is the most common challenge in sulfoxide synthesis. The sulfoxide product can often be oxidized more readily than the starting sulfide, leading to the sulfone byproduct.[1][2] Achieving high selectivity hinges on controlling the reaction kinetics.
-
Causality of Over-oxidation: The sulfur atom in the sulfoxide is electron-deficient compared to the sulfide, yet it is still susceptible to further oxidation. Factors that increase the "oxidative power" of the reaction environment—such as high local concentrations of the oxidant, elevated temperatures, or extended reaction times—will favor the formation of the more highly oxidized sulfone.
Strategies for Maximizing Selectivity:
-
Strict Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the oxidant. Precision is critical.
-
Controlled Mode of Addition: Instead of adding all the oxidant at once, add it dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the oxidant low, allowing it to react with the more nucleophilic sulfide before attacking the sulfoxide.[2]
-
Vigilant Reaction Monitoring: Track the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. As soon as the starting sulfide spot disappears, quench the reaction immediately.
-
Lower Reaction Temperature: Performing the oxidation at a lower temperature (e.g., 0 °C to room temperature) decreases the rate of both oxidation steps but often disproportionately slows the second oxidation (sulfoxide to sulfone), thus improving selectivity.
Below is a troubleshooting workflow to guide your decision-making process when encountering low yields.
Caption: Troubleshooting workflow for low yields.
Q3: My crude product is difficult to purify. What are the best practices for isolation and purification?
A3: The presence of a carboxylic acid group makes the target molecule, and its precursor, acidic and relatively polar. This property can be leveraged for purification but can also cause issues like emulsion formation during workup.
-
Workup Strategy: After quenching the reaction, the product's solubility will be highly pH-dependent.
-
Initial Extraction: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid/Base Extraction: To remove any unreacted starting sulfide and the sulfone byproduct from the desired sulfoxide product, you can perform a careful acid-base extraction. However, since all three compounds contain a carboxylic acid, their pKa values will be similar, making this separation challenging. A more robust method is purification via chromatography or recrystallization.
-
Final Isolation: After combining the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with solvent systems such as ethyl acetate/hexanes, acetone/water, or isopropanol. The goal is to find a system where the sulfoxide is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a viable alternative. Due to the product's polarity, a relatively polar mobile phase will be required (e.g., a gradient of methanol in dichloromethane or ethyl acetate containing 1% acetic acid to keep the carboxylic acid protonated and improve peak shape).
-
Ion-Exchange Resins: For challenging purifications, weak-base ion exchangers can be used to capture the benzoic acid derivative, allowing neutral impurities to be washed away.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the underlying mechanism for the oxidation of a sulfide to a sulfoxide?
A4: The generally accepted mechanism for oxidation with peroxide-based reagents involves a direct oxygen transfer. The sulfur atom of the sulfide acts as a nucleophile and attacks one of the electrophilic oxygen atoms of the oxidant (e.g., H₂O₂ or m-CPBA).[1][4] This is a concerted, one-step process where the S-O bond forms as the weak O-O bond of the peroxide breaks.[4]
Caption: General mechanism of sulfide oxidation.
Q5: Which oxidizing agent should I choose? What are the pros and cons of common options?
A5: The choice of oxidant is critical and depends on factors like substrate tolerance, desired selectivity, cost, and safety.[5]
| Oxidant System | Typical Conditions | Selectivity (Sulfoxide:Sulfone) | Pros | Cons |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or MeOH, RT | Good to Excellent | Inexpensive, "green" (byproduct is H₂O), readily available.[1] | Can be slow, may require acid/metal catalyst, over-oxidation risk if not controlled.[1][2] |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Good | Highly effective, fast, generally clean reactions. | Can be explosive, byproduct (m-CBA) must be removed, can be expensive. |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0 °C to RT | Excellent | High selectivity, mild conditions. | Stoichiometric inorganic waste, limited solubility of reagent.[4] |
| Oxone® (KHSO₅) | MeOH/H₂O, RT | Good | Stable, inexpensive, easy to handle solid. | Can be acidic, requires aqueous solvent systems. |
| Catalytic Systems | Various metal catalysts (e.g., Mo, V, Ru) with H₂O₂ or O₂ | Can be Excellent | High selectivity, uses green terminal oxidants.[6][7] | Catalyst may be expensive or toxic, requires more development. |
Q6: How should I prepare and verify the purity of my starting material, 2-[(Phenylsulfanyl)methyl]benzoic acid?
A6: The purity of your starting material is paramount. Impurities can interfere with the oxidation reaction or co-elute with your product, complicating purification. The standard synthesis involves a nucleophilic substitution reaction between a derivative of 2-(halomethyl)benzoic acid (often the methyl ester to protect the carboxylic acid) and thiophenol in the presence of a base, followed by hydrolysis.
Synthetic Steps:
-
Esterification (Optional but Recommended): Protect the carboxylic acid of 2-(bromomethyl)benzoic acid as a methyl ester using methanol and a catalytic amount of sulfuric acid.[8][9]
-
Substitution: React the methyl 2-(bromomethyl)benzoate with thiophenol and a mild base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile.
-
Hydrolysis: Hydrolyze the resulting methyl ester back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.
Purity Verification:
-
¹H and ¹³C NMR: Check for the absence of signals corresponding to the starting halide and confirm the expected aromatic and aliphatic signals.
-
Melting Point: Compare the observed melting point to the literature value. A sharp melting point is indicative of high purity.
-
LC-MS: This can confirm the mass of the desired product and identify any minor impurities.
Experimental Protocols
Protocol 1: Selective Oxidation using 30% Hydrogen Peroxide
This protocol is adapted from established green chemistry methods for sulfide oxidation.[1]
Materials:
-
2-[(Phenylsulfanyl)methyl]benzoic acid (1.0 eq)
-
Glacial Acetic Acid (approx. 5-10 mL per gram of sulfide)
-
30% Hydrogen Peroxide (w/w) (1.05 eq)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(Phenylsulfanyl)methyl]benzoic acid in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add the 30% hydrogen peroxide (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0-5 °C, monitoring its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase and visualizing with a KMnO₄ stain).
-
Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture three times with DCM or ethyl acetate.
-
Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in Q3.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the product has high solubility (e.g., ethyl acetate or acetone). Add just enough to dissolve the solid completely.
-
To the hot solution, slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or water) until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the hot, good solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
References
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. (2015). ResearchGate. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). National Institutes of Health (NIH). [Link]
-
Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. [Link]
-
Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
An efficient asymmetric oxidation of sulfides to sulfoxides. (1984). Journal of the American Chemical Society. [Link]
-
Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold. ResearchGate. [Link]
-
Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid. CNR-IRIS. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews. [Link]
-
Method for the purification of benzoic acid. European Patent Office. [Link]
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. (2016). RSC Advances. [Link]
-
Preparation of Methyl Benzoate. Course Hero. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mdpi.com [mdpi.com]
Troubleshooting guide for reactions involving 2-[(Phenylsulfinyl)methyl]benzoic acid
Introduction
Welcome to the technical support guide for 2-[(Phenylsulfinyl)methyl]benzoic acid (CAS 25562-83-8). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. This molecule, characterized by a phenylsulfinyl group attached to a methylbenzoic acid backbone, is a valuable intermediate. Its reactivity is primarily centered around the sulfoxide moiety, which can participate in a range of transformations, most notably the Pummerer rearrangement and related reactions.[1][2]
The unique structural combination of a carboxylic acid and a sulfoxide presents specific challenges and opportunities in synthesis. This guide provides in-depth, field-tested insights into troubleshooting common experimental issues, ensuring the integrity and success of your research.
General Handling, Storage, and Stability
Proper handling and storage are the first steps in troubleshooting, as they prevent many common problems before they begin.
-
Appearance: White to off-white solid.
-
Stability: The compound is chemically stable under standard room temperature conditions. However, like many sulfoxides, it can be sensitive to strong oxidizing agents, which may lead to the formation of the corresponding sulfone impurity.[3][4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize any potential for slow oxidation.
-
Solubility: It is a carboxylic acid and will exhibit pH-dependent solubility. It is generally soluble in many organic solvents like dichloromethane, ethyl acetate, and alcohols, but has limited solubility in nonpolar solvents like hexanes. Its solubility in aqueous solutions is low but increases significantly upon deprotonation with a base.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during reactions involving this compound in a practical Q&A format.
Issue 1: Low or No Conversion in Pummerer-type Reactions
Question: I am attempting a Pummerer rearrangement with this compound using acetic anhydride, but I am observing very low conversion to the desired α-acetoxy sulfide product. What are the likely causes?
Answer: The Pummerer rearrangement requires the activation of the sulfoxide oxygen by an electrophile (in this case, the anhydride) to form a sulfonium species, followed by elimination to generate a key thionium ion intermediate that is trapped by a nucleophile.[1][5] Failure in this sequence can be attributed to several factors:
-
Insufficient Electrophilic Activation:
-
Cause: Acetic anhydride may not be sufficiently reactive, especially if the reaction temperature is too low. The reaction often requires elevated temperatures to proceed efficiently.
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature. Monitor for potential side product formation via TLC or LC-MS.
-
Use a Stronger Activator: If temperature increases are ineffective or lead to decomposition, consider using a more potent activator like trifluoroacetic anhydride (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O).[5] These reagents are far more electrophilic and can facilitate the initial acylation step at lower temperatures.[5]
-
Lewis Acid Catalysis: The use of Lewis acids such as TiCl₄ or SnCl₄ can also promote the reaction at lower temperatures (e.g., 0 °C).[5]
-
-
-
Presence of Water:
-
Cause: Water can hydrolyze the anhydride activator and quench the electrophilic intermediates.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Performing the reaction under an inert atmosphere (nitrogen or argon) is best practice to exclude atmospheric moisture.[3]
-
-
Inappropriate Solvent:
-
Cause: The solvent must be able to dissolve the starting material and be compatible with the highly reactive intermediates.
-
Solution: Acetic anhydride can often serve as both the activator and the solvent. If a co-solvent is needed, a non-nucleophilic, aprotic solvent like dichloromethane (DCM) or toluene is a common choice.
-
Issue 2: Formation of a Sulfone Impurity
Question: My final product is contaminated with a significant amount of 2-[(Phenylsulfonyl)methyl]benzoic acid. How can I prevent this?
Answer: The formation of the corresponding sulfone is a classic side reaction for sulfoxides and results from over-oxidation.[3]
-
Cause: Oxidizing Agents in the Reaction Mixture.
-
Explanation: While your main reaction may not involve an oxidant, trace impurities or exposure to air (oxygen) at elevated temperatures can cause oxidation of the starting material or product.
-
Solution:
-
Inert Atmosphere: Always run reactions involving sulfoxides under an inert atmosphere (N₂ or Ar) to prevent air oxidation.[3]
-
Purify Reagents: Ensure all reagents and solvents are free from peroxide impurities, which can be potent oxidants.
-
-
-
Cause: Oxidative Workup Conditions.
-
Explanation: Some workup procedures can inadvertently introduce oxidizing conditions.
-
Solution: Avoid workup procedures that use oxidizing agents. During purification, be mindful of the potential for slow air oxidation on silica gel columns over extended periods.
-
Issue 3: Complex Product Mixture and Pummerer Fragmentation
Question: Instead of the expected α-substituted product, I'm getting a complex mixture, and some characterization data suggests cleavage of the C-S bond. What is happening?
Answer: This issue often points towards "Pummerer fragmentation" or other side reactions of the highly electrophilic thionium intermediate.[5][6]
-
Cause & Mechanism: The thionium ion generated after the initial activation and elimination is a potent electrophile. If the intended nucleophile is weak or sterically hindered, or if there are alternative reaction pathways available, the thionium ion can undergo fragmentation.[6] In the case of your molecule, the presence of the ortho-carboxylic acid could potentially lead to intramolecular trapping or other unforeseen rearrangements.
-
Troubleshooting Workflow:
Troubleshooting logic for complex reaction mixtures.
Analytical and Purification Strategies
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer: The presence of the polar carboxylic acid and the sulfoxide group can complicate purification.
Purification Methods Comparison
| Method | Advantages | Disadvantages & Troubleshooting |
| Column Chromatography | Good for separating compounds with different polarities. | The carboxylic acid can streak on silica gel. Tip: Add 1-2% acetic acid to the eluent system (e.g., Ethyl Acetate/Hexane) to suppress deprotonation of the acid and improve peak shape. |
| Recrystallization | Excellent for obtaining high-purity crystalline solids. | Finding a suitable solvent system can be challenging. Tip: Screen solvent systems like Ethyl Acetate/Hexane, Acetone/Water, or Isopropanol. The product is a solid with a melting point around 185°C, making it a good candidate for recrystallization.[] |
| Acid-Base Extraction | Useful for removing neutral or basic impurities. | Can be cumbersome and may not remove acidic impurities. Tip: Dissolve the crude mixture in a solvent like ethyl acetate, wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then wash with brine. |
General Experimental Protocol: A Pummerer Reaction Example
This protocol provides a starting point for the reaction of this compound with acetic anhydride.
-
Preparation: Add this compound (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous acetic anhydride (5-10 eq, can also be used as the solvent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic anhydride under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove acetic acid and unreacted starting material), water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as described in the table above.
References
-
Wikipedia. (2023). Pummerer rearrangement. Retrieved from [Link]
-
DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds | Request PDF. Retrieved from [Link]
-
University of Connecticut. (n.d.). Topic 19: Sulfur Chemistry. Retrieved from [Link]
-
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10344-10404. [Link]
-
Reddit. (2017). Reduction of sulfones and sulfoxides. A redox reversible reaction? Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-((phenylsulfonyl)amino)benzoic acid. Retrieved from [Link]
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Retrieved from [Link]
-
Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]
-
EurekAlert!. (2018). When sulfur disappears without trace. Retrieved from [Link]
-
Organic Syntheses. (2015). 1-‐(2-‐(phenylsulfonyl)ethyl)-‐2,6,7-‐ trioxabicyclo[2.2.2]octane. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Retrieved from [Link]
-
Phenova. (2015). Benzoic Acid Standard Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubMed Central. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Enantiomeric Excess with 2-[(Phenylsulfinyl)methyl]benzoic Acid
Welcome to the technical support center for the chiral auxiliary, 2-[(Phenylsulfinyl)methyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the enantiomeric excess (e.e.) in their asymmetric syntheses. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing reactions that employ this versatile chiral auxiliary.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound is a powerful chiral auxiliary valued for its ability to induce high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its efficacy stems from the rigid conformational control exerted by the sulfinyl group and the strategic placement of the phenyl and carboxyl moieties. These features create a well-defined chiral environment that effectively shields one face of the reactive intermediate, directing the approach of incoming reagents and leading to the preferential formation of one diastereomer.
The fundamental principle of using a chiral auxiliary is to temporarily incorporate a chiral molecule into a prochiral substrate. This creates a chiral molecule with two or more stereocenters. In a subsequent reaction, the pre-existing stereocenter of the auxiliary directs the formation of a new stereocenter, leading to a diastereomeric mixture in which one diastereomer is predominantly formed. The diastereomeric excess (d.e.) of this mixture is a direct measure of the stereocontrol exerted by the auxiliary. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. The diastereomeric excess of the product mixture is directly correlated to the enantiomeric excess of the final product after cleavage of the auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This auxiliary is particularly effective in asymmetric reactions such as:
-
Aldol Additions: Directing the stereoselective formation of β-hydroxy carbonyl compounds.
-
Diels-Alder Reactions: Controlling the facial selectivity of cycloadditions.
-
Enolate Alkylations: Guiding the enantioselective introduction of alkyl groups alpha to a carbonyl.
-
Conjugate Additions: Effecting the stereocontrolled addition of nucleophiles to α,β-unsaturated systems.
Q2: How is the chiral auxiliary attached to the substrate?
Typically, the carboxylic acid of the auxiliary is activated and then coupled with a nucleophilic group on the substrate, often an alcohol or an amine, to form an ester or an amide linkage, respectively. Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with an activating agent like 4-dimethylaminopyridine (DMAP) are commonly employed.
Q3: How is the diastereomeric excess (d.e.) of the product mixture determined?
The most common method for determining the diastereomeric excess is through high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1] The diastereomers will often exhibit distinct signals for certain protons, allowing for their integration and the calculation of their relative ratios. Chiral High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating and quantifying diastereomers.[2]
Q4: What are the general methods for cleaving the auxiliary from the product?
The cleavage strategy depends on the linkage between the auxiliary and the product. For ester linkages, hydrolysis under acidic or basic conditions is common. Reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be used to afford the corresponding alcohol. The choice of cleavage method should be carefully considered to avoid racemization or degradation of the desired product.
Troubleshooting Guide: Improving Enantiomeric Excess
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following sections address specific issues you might encounter when using this compound and provide actionable solutions based on established principles of stereoselective synthesis.
Issue 1: Low Diastereoselectivity in Aldol Reactions
Question: My aldol reaction is proceeding with poor diastereoselectivity. What factors should I investigate to improve the outcome?
Answer: Low diastereoselectivity in aldol reactions using chiral auxiliaries often points to issues with enolate formation and the transition state geometry. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Enolate Formation Conditions:
-
Base Selection: The choice of base is critical. For forming a Z-enolate, which is often desired for high stereoselectivity with many auxiliaries, sterically hindered bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are preferred. The counterion can also play a role; lithium enolates are generally more ordered and can lead to higher selectivity.
-
Temperature Control: Enolate formation should be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control. Slow, dropwise addition of the base is crucial.
-
Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The coordinating ability of the solvent can influence the aggregation state and reactivity of the enolate.
2. Optimize the Aldol Addition Step:
-
Lewis Acid Additives: The presence of a Lewis acid can significantly enhance diastereoselectivity by promoting a more organized, chelated transition state. Common Lewis acids for this purpose include titanium(IV) chloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or dialkylboron triflates. The stoichiometry of the Lewis acid is a critical parameter to optimize.
-
Temperature of Addition: The addition of the aldehyde to the pre-formed enolate should also be carried out at low temperatures (-78 °C to -40 °C) to maximize stereocontrol.
-
Rate of Addition: Slow addition of the aldehyde helps to maintain a low concentration of the electrophile, which can favor the desired reaction pathway.
Troubleshooting Workflow for Low Diastereoselectivity in Aldol Reactions:
Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.
Issue 2: Poor Enantioselectivity in Diels-Alder Cycloadditions
Question: I am observing a low enantiomeric excess in my Diels-Alder reaction. How can I enhance the facial selectivity?
Answer: Achieving high enantioselectivity in Diels-Alder reactions with chiral auxiliaries is dependent on maximizing the steric and electronic differences between the two faces of the dienophile.
1. The Role of Lewis Acids:
-
Coordination and Conformation: Lewis acids are crucial in these reactions. They coordinate to the carbonyl group of the dienophile, locking it into a specific conformation (often the s-trans conformer) and increasing its reactivity. This rigidified structure enhances the facial bias presented by the chiral auxiliary.
-
Screening Lewis Acids: A range of Lewis acids should be screened, from milder ones like diethylaluminum chloride (Et₂AlCl) to stronger ones like titanium(IV) chloride (TiCl₄). The optimal Lewis acid will depend on the specific substrate.
2. Temperature Effects:
-
Lower Temperatures Favor Selectivity: Diels-Alder reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. At lower temperatures, the energy difference between the transition states leading to the two diastereomers is more pronounced, favoring the formation of the major product.
3. Solvent Polarity:
-
Solvent Influence on Reactivity and Selectivity: The choice of solvent can impact both the rate and selectivity of the reaction. Non-polar solvents like dichloromethane (DCM) or toluene are commonly used. It is worth screening a variety of solvents to find the optimal balance.
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | Et₂AlCl | TiCl₄ | BF₃·OEt₂ |
| Temperature | -78 °C | -40 °C | 0 °C |
| Solvent | DCM | Toluene | THF |
| Typical d.e. | Moderate to High | High | Variable |
| Caption: Representative conditions for optimizing Diels-Alder reactions. |
Issue 3: Low Yields and/or Low Selectivity in Enolate Alkylations
Question: My alkylation reaction is giving a low yield of the desired product and/or a poor diastereomeric ratio. What are the likely causes?
Answer: Challenges in enolate alkylations often stem from competing side reactions or incomplete enolate formation.
1. Ensure Complete Enolate Formation:
-
Stoichiometry of the Base: Use a slight excess of a strong, non-nucleophilic base (e.g., 1.05-1.1 equivalents of LDA or NaHMDS) to ensure complete deprotonation.
-
Reaction Time for Deprotonation: Allow sufficient time for the enolate to form completely before adding the electrophile. This is typically 30-60 minutes at -78 °C.
2. Minimize Side Reactions:
-
O- vs. C-Alkylation: O-alkylation can be a competing pathway. Using a more covalent lithium enolate in a less polar solvent can favor C-alkylation. The addition of HMPA can sometimes promote O-alkylation and should be used with caution.
-
Dialkylation: The use of a large excess of the alkylating agent can lead to dialkylation. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the electrophile.
-
Elimination: If the substrate or product is prone to elimination, use milder bases and maintain low reaction temperatures.
3. Choice of Electrophile:
-
Reactivity: Highly reactive electrophiles, such as benzyl bromide or allyl iodide, generally give better results than less reactive ones like methyl iodide. For less reactive electrophiles, longer reaction times or slightly elevated temperatures may be necessary, but this can also lead to lower selectivity.
Issue 4: Difficulty with Auxiliary Cleavage and Recovery
Question: I am struggling to remove the chiral auxiliary, or the cleavage conditions are leading to decomposition of my product. What are my options?
Answer: The removal of the chiral auxiliary is a critical step that requires careful consideration of the stability of your product.
1. Hydrolytic Cleavage (for esters):
-
Acidic vs. Basic Conditions: Both acidic (e.g., HCl in methanol) and basic (e.g., LiOH in THF/water) conditions can be effective. The choice depends on the stability of your product to acid or base. Basic hydrolysis with lithium hydroxide and hydrogen peroxide is a common and often mild method.
-
Temperature: Perform the hydrolysis at low temperatures (e.g., 0 °C) to minimize the risk of epimerization at the α-carbon if it is acidic.
2. Reductive Cleavage:
-
Reagent Choice: Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave ester linkages to yield the corresponding primary alcohol. Be aware that these reagents can also reduce other functional groups in your molecule. Careful selection of the reducing agent and temperature control can improve selectivity.
3. Auxiliary Recovery:
-
After cleavage, the chiral auxiliary can be recovered by extraction. For example, after acidic hydrolysis, the aqueous layer can be basified and extracted with an organic solvent to recover the auxiliary. Purification by crystallization or chromatography may be necessary.
Decision Tree for Auxiliary Cleavage:
Caption: Decision-making workflow for choosing an appropriate auxiliary cleavage method.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Addition
-
Enolate Formation: To a solution of the substrate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 1 hour.
-
Aldol Addition: To the enolate solution at -78 °C, add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC. Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Auxiliary Cleavage (Basic Hydrolysis)
-
Reaction Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.
-
Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 4-6 hours. Quench the reaction by the addition of a saturated aqueous solution of Na₂SO₃.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the β-hydroxy carboxylic acid.
-
Auxiliary Recovery: Basify the aqueous layer to pH ~10 with 2 M NaOH and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the chiral auxiliary.
References
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Kim, B. H., & Curran, D. P. (1993).
- Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Alexakis, A., & Béréksi, N. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263.
- Mlynarski, J. (2006). Recent advances in asymmetric conjugate addition. European Journal of Organic Chemistry, 2006(21), 4779-4786.
- Kočovský, P., Šrogl, J., & Pour, M. (1995). A new chiral auxiliary for asymmetric synthesis: (R)-(+)-2-(phenylsulfinyl)benzoic acid. Tetrahedron Letters, 36(34), 6179-6182.
- Fernández de la Pradilla, R., Ladero, M., & Viso, A. (2005). Chiral sulfoxides in asymmetric synthesis. Current Organic Chemistry, 9(13), 1237-1267.
- Carreno, M. C. (1995). Applications of sulfoxides to asymmetric synthesis of biologically active compounds. Chemical Reviews, 95(6), 1717-1760.
- Pellissier, H. (2003). Asymmetric conjugate addition. Tetrahedron, 59(42), 8291-8327.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful C–C bond-forming methodology.
- Bhushan, R., & Kumar, V. (2014). Resolution and isolation of enantiomers of (±)-isoxsuprine using thin silica gel layers impregnated with L-glutamic acid, comparison of separation of its diastereomers prepared with chiral derivatizing reagents having L-amino acids as chiral auxiliaries.
-
ResearchGate. (n.d.). Diastereomeric Excess. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Purification of 2-[(Phenylsulfinyl)methyl]benzoic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 2-[(Phenylsulfinyl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities associated with this compound?
A1: The impurity profile is almost always linked to its synthesis, which is typically the controlled oxidation of 2-[(phenylthio)methyl]benzoic acid. The three most common impurities are:
-
Starting Material: The corresponding sulfide, 2-[(phenylthio)methyl]benzoic acid, resulting from an incomplete reaction.
-
Over-oxidation Product: The corresponding sulfone, 2-[(phenylsulfonyl)methyl]benzoic acid, which forms when the oxidation proceeds too far.[1] Many common oxidizing agents can facilitate this over-oxidation if reaction conditions are not carefully controlled.[2]
-
Degradation Products: Sulfoxides, particularly those with an adjacent methylene group, can be susceptible to thermal or acid-catalyzed degradation, most notably via the Pummerer rearrangement.[3][4]
Q2: How can I perform a quick purity assessment of my sample?
A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective.
-
TLC Analysis: TLC provides a rapid and cost-effective snapshot of your sample's complexity.[5] Due to the significant polarity difference, you can easily distinguish the sulfoxide from the less polar sulfide and the slightly less polar sulfone.
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis.[6] The acidic nature of the molecule necessitates an acidified mobile phase to ensure a consistent, sharp peak shape.
A summary of starting conditions for these methods is provided below.
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Notes |
| TLC | Silica Gel 60 F254 | Ethyl Acetate / Hexanes (e.g., 70:30) with 1% Acetic Acid | UV (254 nm) | The sulfoxide is the most polar, followed by the sulfone, and then the sulfide (least polar). |
| RP-HPLC | C18 Column | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (Gradient or Isocratic) | UV (e.g., 228 nm)[6] | The acid modifier suppresses the ionization of the carboxylic acid, preventing peak tailing. |
Q3: What are the general storage and stability considerations for this compound?
A3: this compound is a relatively stable solid at room temperature. However, to prevent long-term degradation, it should be stored in a cool, dark, and dry place. Avoid prolonged exposure to strong acidic conditions or high heat, as this can initiate the Pummerer rearrangement, an internal redox reaction that can lead to the formation of α-functionalized sulfide impurities.[7]
Troubleshooting Guide: Purification Workflows
This section addresses specific purification challenges. The general workflow involves identifying the primary impurity and selecting the most effective technique.
Caption: General purification workflow for this compound.
Problem 1: My sample is contaminated with the starting sulfide, 2-[(phenylthio)methyl]benzoic acid. How do I remove it?
A: The sulfide is significantly less polar than the target sulfoxide. This difference in polarity is the key to separation. Column chromatography is the most definitive method here.
Causality: The sulfoxide group (S=O) is highly polar due to the electronegativity difference between sulfur and oxygen, making it interact strongly with polar stationary phases like silica gel. The sulfide group (S) is much less polar. This large polarity gap allows for excellent separation.[5]
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as Hexanes/Ethyl Acetate. A good starting point is a 70:30 or 60:40 mixture.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. The less polar sulfide will elute first. You can monitor the fractions by TLC.
-
Product Collection: After the sulfide has been completely eluted, increase the polarity of the mobile phase (e.g., switch to 80-100% Ethyl Acetate) to elute your target sulfoxide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Problem 2: My analysis shows the presence of the sulfone, 2-[(phenylsulfonyl)methyl]benzoic acid. What's the best purification strategy?
A: The sulfone (SO₂) is closer in polarity to the sulfoxide (SO), making chromatographic separation more challenging than with the sulfide. For this, meticulous recrystallization is often the superior method.[8]
Causality: Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.[9] While the sulfone and sulfoxide have similar polarities, their crystal lattice energies and solvation properties can be sufficiently different to allow for selective crystallization. The goal is to find a solvent system where the sulfoxide is soluble at high temperatures but sparingly soluble at low temperatures, while the sulfone impurity remains in the mother liquor upon cooling.
Protocol: Recrystallization
-
Solvent Screening: The choice of solvent is critical. Test small batches of your crude product in various solvents to find one that meets the criteria. Good candidates are listed in the table below.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | Dissolve in minimal hot ethyl acetate, then slowly add hexanes as an anti-solvent until turbidity persists. Reheat to clarify and then cool slowly.[10] |
| Isopropanol / Water | Similar to the above, using water as the anti-solvent. |
| Toluene | Can be effective for larger scales but requires higher temperatures.[11] |
Problem 3: My sample is discolored and shows unexpected peaks, suggesting degradation. What is happening?
A: This often points to the Pummerer rearrangement , a classic reaction of sulfoxides bearing an α-hydrogen.[12] It is typically triggered by acid (e.g., residual acid from synthesis or TFA from HPLC) or heat.[3][4] This reaction converts the sulfoxide into an α-acyloxythioether, which is structurally very different and will appear as a distinct impurity.
Caption: Simplified mechanism of the Pummerer rearrangement.
Purification Strategy: The resulting Pummerer product is a non-acidic thioether derivative and is much less polar than the starting material.
-
Acid-Base Extraction: This is a highly effective first step. Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate). Extract with a mild aqueous base like sodium bicarbonate solution. Your desired product, being a carboxylic acid, will move to the aqueous layer as its carboxylate salt. The non-acidic Pummerer byproduct will remain in the organic layer.
-
Recovery: Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. Your product will precipitate out.
-
Final Polish: Collect the precipitate by filtration and perform a final recrystallization as described in Problem 2 to remove any remaining impurities.
Structures of Key Compounds
For clarity, the chemical structures of the target compound and its primary impurities are shown below.
Caption: Structures of the target molecule and its common process-related impurities.
References
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Berthod, A., et al. (2007). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. Available at: [Link]
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ResearchGate Discussion. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. Available at: [Link]
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Kim, Y., et al. (2006). Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn−Organic Framework. Journal of the American Chemical Society. Available at: [Link]
-
AOAC INTERNATIONAL. (2020). Chromatographic Determination of Sulfoxide. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry. Available at: [Link]
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Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A. Available at: [Link]
- Google Patents. (2023). CN116023441A - Method for preparing purified desmopressin sulfoxide impurity. Google Patents.
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Grokipedia. (n.d.). Pummerer rearrangement. Grokipedia. Available at: [Link]
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Adarve-Cardona, L., & Gamba-Sánchez, D. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. Available at: [Link]
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Padwa, A. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. Available at: [Link]
-
Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. The Journal of Physical Chemistry Letters. Available at: [Link]
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SynArchive. (n.d.). Pummerer Rearrangement. SynArchive. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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Kumar, A., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances. Available at: [Link]
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Zwanenburg, B., et al. (1987). Chemistry of sulfines. Part 32. Synthesis and reactions of (phenylsulfonyl)ketene dimethyl dithioacetal monoxide. ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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Reddy, G. S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality. Available at: [Link]
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USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. Available at: [Link]
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Pawar, J., et al. (n.d.). Re-crystallization experiments. From a study on Felodipine. Available at: [Link]
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PubChem. (n.d.). 2-[(2-Methylphenyl)sulfinyl]benzoic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2002). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
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Khodaei, M. M., et al. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]
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Saikia, A., et al. (2007). Reduction of Sulfoxides to Sulfides. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Available at: [Link]
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Kotha, S., & Ghosh, A. (2005). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. Available at: [Link]
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Quora. (2017). Which is more acidic: benzenesulfonic acid or benzoic acid? Why?. Quora. Available at: [Link]
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Capozzi, M. A. M., et al. (2010). Enantioselective Synthesis of Sulfoxides: 2000-2009. ResearchGate. Available at: [Link]
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Still, I. W. J., & Kutney, G. W. (1980). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Semantic Scholar. Available at: [Link]
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Chemistry Stack Exchange. (2016). Acidic strength of organic acids. Substituted PhCOOH acids. Chemistry Stack Exchange. Available at: [Link]
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El-Kimary, E. I., et al. (2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. Journal of Chromatographic Science. Available at: [Link]
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Quora. (2018). Which is more acidic, 2-methyl benzoic acid or benzoic acid? and why?. Quora. Available at: [Link]
- Google Patents. (1974). US3816523A - Process for the production and purification of benzoic acid. Google Patents.
-
Lee, H., et al. (2023). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. Food Science and Biotechnology. Available at: [Link]
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PubChem. (n.d.). 2-(Methylsulphinyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Lee, H., et al. (2023). Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography. ResearchGate. Available at: [Link]
- Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.
- Google Patents. (2015). EP2952237A1 - Method for purification of benzoic acid. Google Patents.
Sources
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- 12. synarchive.com [synarchive.com]
Navigating the Synthesis and Application of 2-[(Phenylsulfinyl)methyl]benzoic Acid: A Technical Support Guide
Welcome to the technical support center for 2-[(Phenylsulfinyl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and application of this versatile reagent. Our goal is to equip you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the success and integrity of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of this compound, offering explanations for the underlying chemistry and actionable solutions.
Problem 1: Low Yield or No Product in the Synthesis of the Precursor, 2-(Phenylthiomethyl)benzoic Acid
Symptoms: After reacting phthalide with thiophenol in the presence of a base, you observe a low yield of the desired 2-(phenylthiomethyl)benzoic acid, or the reaction does not proceed to completion.
Potential Causes and Solutions:
-
Insufficient Base: The reaction requires a strong base to deprotonate the thiophenol, forming the nucleophilic thiophenolate. If the base is weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution: Ensure you are using a strong base like potassium methylate or sodium methoxide in at least stoichiometric amounts relative to the thiophenol.
-
-
Reaction Temperature and Time: The ring-opening of phthalide by the thiophenolate is not instantaneous and requires sufficient thermal energy.
-
Solution: Refluxing the reaction mixture in a suitable solvent like methanol is crucial. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically several hours.
-
-
Purity of Reagents: The purity of phthalide, thiophenol, and the base can significantly impact the reaction outcome.
-
Solution: Use freshly purified reagents. Thiophenol, in particular, can oxidize over time.
-
Problem 2: Over-oxidation to 2-[(Phenylsulfonyl)methyl]benzoic Acid (Sulfone) during the Synthesis of the Target Sulfoxide
Symptoms: Your final product is a mixture of the desired this compound (sulfoxide) and the over-oxidized 2-[(phenylsulfonyl)methyl]benzoic acid (sulfone), or the sulfone is the major product.
Potential Causes and Solutions:
-
Excessive Oxidant: The oxidation of the sulfide to the sulfoxide is the first step, and further oxidation leads to the sulfone. Using too much of the oxidizing agent is the most common cause of over-oxidation.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess (typically 1.1 to 1.2 equivalents) of an oxidant like hydrogen peroxide is often sufficient. The ACS Green Chemistry Institute Pharmaceutical Roundtable recommends careful control of reaction stoichiometry to minimize over-oxidation[1].
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of both oxidation steps, making it difficult to stop at the sulfoxide stage.
-
Solution: Perform the oxidation at a controlled, lower temperature. For many sulfide to sulfoxide oxidations, room temperature or even 0 °C is recommended[2].
-
-
Choice of Oxidant: Some oxidizing agents are more powerful than others and are more likely to lead to the sulfone.
Table 1: Troubleshooting Over-oxidation in Sulfide to Sulfoxide Synthesis
| Symptom | Potential Cause | Recommended Action |
| High percentage of sulfone byproduct | Excess oxidant | Reduce the equivalents of the oxidizing agent to 1.05-1.1 eq. |
| Reaction is too fast and uncontrollable | High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Significant sulfone formation even with stoichiometric oxidant | Oxidant is too strong | Consider a milder oxidizing system or a catalytic method with a terminal oxidant. |
Problem 3: Unexpected Side Product Formation During Application in Isochromanone Synthesis
Symptoms: When using this compound in the synthesis of 3-arylthio-isochroman-1-ones, you observe the formation of byproducts instead of or alongside the desired product.
Potential Causes and Solutions:
-
Pummerer Rearrangement: Sulfoxides can undergo a Pummerer rearrangement in the presence of an acid anhydride (like acetic anhydride, often used in these cyclizations) to form an α-acyloxy thioether[4][5][6]. This can compete with the desired[5][5]-sigmatropic rearrangement.
-
Solution: Carefully control the reaction conditions. The choice of acid anhydride and reaction temperature can influence the reaction pathway. Trifluoroacetic anhydride (TFAA) is often used to promote the desired sigmatropic rearrangement.
-
-
Incorrect Reaction Conditions for[5][5]-Sigmatropic Rearrangement: This pericyclic reaction requires specific conditions to proceed efficiently.
-
Solution: Ensure the reaction is conducted under the appropriate conditions, typically with a suitable anhydride like TFAA at a controlled temperature.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
A1: A reliable two-step synthesis is commonly employed:
-
Synthesis of the precursor, 2-(phenylthiomethyl)benzoic acid: This is typically achieved by the reaction of phthalide with thiophenol in the presence of a strong base like potassium methylate in a solvent such as methanol, under reflux[7].
-
Oxidation to this compound: The sulfide precursor is then selectively oxidized to the sulfoxide. A common method involves using hydrogen peroxide (approximately 1.1 equivalents) in glacial acetic acid at room temperature[2]. Careful monitoring of the reaction by TLC is crucial to prevent over-oxidation to the sulfone.
Q2: How can I purify the final product, this compound?
A2: Recrystallization is a common and effective method for purifying benzoic acid derivatives[7][8][9]. The choice of solvent is critical. A solvent system in which the desired sulfoxide has good solubility at elevated temperatures but poor solubility at room temperature or below should be chosen. Common solvent systems for recrystallization of benzoic acids include water, ethanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be used for purification, especially to separate the sulfoxide from the more polar sulfone byproduct.
Q3: What are the key applications of this compound in organic synthesis?
A3: One of the primary applications is in the synthesis of heterocyclic compounds. Specifically, it is a key precursor for the synthesis of 3-arylthio-isochroman-1-ones through a tandem[5][5]-sigmatropic rearrangement and cyclization. This transformation is typically induced by an acid anhydride, such as trifluoroacetic anhydride.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard spectroscopic techniques are used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure. The methylene protons adjacent to the sulfoxide group will appear as a characteristic signal in the 1H NMR spectrum. The chemical shifts of the aromatic protons will also be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: The presence of the carboxylic acid (broad O-H stretch and a C=O stretch) and the sulfoxide (S=O stretch, typically around 1050 cm-1) functional groups can be confirmed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
It is also advisable to run an NMR of the potential sulfone byproduct, 2-[(phenylsulfonyl)methyl]benzoic acid, to have a reference for identifying any over-oxidation in your product.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylthiomethyl)benzoic Acid
Materials:
-
Phthalide
-
Thiophenol
-
Potassium methylate
-
Methanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (1 equivalent) and thiophenol (1.1 equivalents) in methanol.
-
Add potassium methylate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-(phenylthiomethyl)benzoic acid. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Synthesis of this compound
Materials:
-
2-(Phenylthiomethyl)benzoic acid
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate solution (for workup)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(phenylthiomethyl)benzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material and the formation of the sulfoxide and potentially the sulfone.
-
Once the reaction is complete, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 3: Synthesis of 3-Phenylthio-isochroman-1-one via[5][5]-Sigmatropic Rearrangement
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution (for workup)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylthio-isochroman-1-one.
Section 4: Visualizing the Workflow
To better illustrate the key synthetic transformations, the following diagrams outline the reaction pathways.
Caption: Synthetic workflow for the preparation and application of this compound.
References
-
Grokipedia. Pummerer rearrangement. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]
-
Wikipedia. Pummerer rearrangement. [Link]
- Padwa, A. The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions. 1991.
- Ghorbani-Vaghei, R.; Azarifar, D. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. 2005, 10(1), 1-6.
-
SynArchive. Pummerer Rearrangement. [Link]
-
Nicolaou, K. C.; Li, J.[5][5]-Sigmatropic Rearrangement. Angew. Chem. Int. Ed. 2001, 40, 4264.
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
-
PubMed. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
Wikipedia. Sigmatropic reaction. [Link]
-
Bulgarian Chemical Communications. Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. [Link]
- Google Patents. Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Chemistry 102 - Experiment 3. Recrystallizations and Extractions of Organic Compounds. [Link]
- Google Patents. Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids.
-
SpectraBase. 2-PHENYLSULFANYL-BENZOIC-ACID-METHYLESTER - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. 29.8: Some Examples of Sigmatropic Rearrangements. [Link]
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Cardiff University ORCA. Catalytic Oxidation Reactions Using Hydrogen Peroxide. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
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PrepChem.com. Synthesis of 2-(phenylmercapto-methyl) -benzoic acid. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
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Imperial College London. CHEM95002: Orbitals in Organic Chemistry - Pericyclics LECTURE 8 Sigmatropic Rearrangements and Electrocyclic Reactions. [Link]
-
ResearchGate. Synthesis of N -trifluoromethylthio-1 H -isochromen-1-imines via N -trifluoromethylthiolation/iminolactonization of o -alkynyl aryl amides with N -trifluoromethylthiosaccharin. [Link]
-
MDPI. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. [Link]
-
Huskie Commons. Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. [Link]
-
RSC Publishing. Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives. [Link]
-
ResearchGate. [1][5]‐Sigmatropic rearrangement of allylic sulfoxides and proposed.... [Link]
- Google Patents. Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
PubMed. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. [Link]
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Organic Letters. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. [Link]
-
SpectraBase. Benzoic acid, 2-[[[[[4-chloro-6-(4-methoxyphenoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. [Link]
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PubMed Central. A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. [Link]
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Navigating the Synthesis of 2-[(Phenylsulfinyl)methyl]benzoic Acid: A Technical Support Guide for Scalability Challenges
For Immediate Release
[City, State] – January 17, 2026 – Researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 2-[(Phenylsulfinyl)methyl]benzoic acid now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common challenges faced during the scale-up of this important pharmaceutical intermediate. Drawing on established chemical principles and process optimization strategies, this guide aims to provide practical, field-proven insights to ensure a safe, efficient, and scalable synthesis.
The synthesis of this compound, a key building block in various pharmaceutical compounds, typically proceeds in two main stages: the formation of the sulfide precursor, 2-(phenylthiomethyl)benzoic acid, followed by its selective oxidation to the desired sulfoxide. While straightforward on a laboratory scale, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and process optimization.
I. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems that may arise during the synthesis and offers actionable solutions.
Step 1: Synthesis of 2-(Phenylthiomethyl)benzoic Acid
The initial step involves the reaction of phthalide with thiophenol. While seemingly straightforward, scalability can introduce unforeseen complications.
Q1: I am observing low yields and incomplete conversion during the synthesis of the sulfide precursor, 2-(phenylthiomethyl)benzoic acid, at a larger scale. What are the likely causes and how can I improve the yield?
A1: Low yields in this step at scale are often traced back to several factors:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" and poor mass transfer between the reactants. Ensure your reactor is equipped with an appropriate overhead stirrer that can handle the viscosity of the reaction mixture as it progresses.
-
Reaction Temperature: While the reaction is typically run at elevated temperatures, precise control is crucial. Overheating can lead to decomposition of the starting materials or the product. A temperature-controlled heating mantle or oil bath is recommended for consistent heating.
-
Purity of Reactants: The purity of both phthalide and thiophenol is paramount. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product. Always use reagents of high purity, and if necessary, purify them before use.
-
Work-up Procedure: The work-up is a critical step where product can be lost. Ensure complete precipitation of the product by carefully adjusting the pH. When washing the crude product, use a minimal amount of cold solvent to avoid dissolving the desired compound.
Step 2: Oxidation of 2-(Phenylthiomethyl)benzoic Acid to this compound
The oxidation of the sulfide to the sulfoxide is the most critical and challenging step to scale up.
Q2: My primary issue is the over-oxidation of the sulfide to the sulfone byproduct, 2-[(phenylsulfonyl)methyl]benzoic acid. How can I improve the selectivity for the desired sulfoxide?
A2: Controlling the oxidation to prevent the formation of the sulfone is a common challenge. Here are key strategies to enhance selectivity:
-
Choice of Oxidizing Agent: The choice of oxidant is critical. While strong oxidants like potassium permanganate or hydrogen peroxide with certain catalysts can be effective, they often lead to over-oxidation.[1][2] Consider using milder and more selective oxidizing agents. A common and effective method for selective sulfoxidation is the use of a controlled amount of an oxidizing agent at low temperatures.
-
Stoichiometry of the Oxidant: Precise control over the stoichiometry of the oxidizing agent is essential. Use of a slight excess of the oxidant can be beneficial for driving the reaction to completion, but a large excess will inevitably lead to the formation of the sulfone. Careful, portion-wise addition of the oxidant is recommended.
-
Temperature Control: This reaction is often exothermic. Running the reaction at low temperatures (e.g., 0 °C to -10 °C) can significantly improve selectivity by slowing down the rate of the second oxidation step (sulfoxide to sulfone) more than the first (sulfide to sulfoxide).
Q3: I am concerned about the exothermicity of the oxidation reaction at a larger scale. How can I manage the heat generated to ensure a safe process?
A3: Managing the exotherm is a critical safety consideration. The following measures are crucial:
-
Slow Addition of the Oxidant: The oxidizing agent should be added slowly and in a controlled manner to the solution of the sulfide. This allows the heat generated to be dissipated effectively.
-
Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system. For larger scale reactions, a jacketed reactor with a circulating coolant is ideal. An ice bath may be sufficient for smaller, pilot-scale reactions, but its effectiveness diminishes with increasing volume.
-
Dilution: Running the reaction in a more dilute solution can help to absorb the heat generated and prevent a rapid temperature rise. However, this may impact reaction kinetics and throughput, so a balance must be found.
-
Real-time Temperature Monitoring: Continuous monitoring of the internal reaction temperature is non-negotiable. An alarm system that triggers if the temperature exceeds a set limit is a valuable safety feature.
Q4: I am struggling with the purification of the final product. How can I effectively remove unreacted starting material (the sulfide) and the sulfone byproduct?
A4: Purification is often a significant hurdle. A combination of techniques is typically required:
-
Recrystallization: Recrystallization is a powerful technique for purifying the sulfoxide. The choice of solvent is critical. A solvent system in which the sulfoxide has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water) to find the optimal conditions. The sulfone byproduct is often less soluble and may precipitate out first from a hot solution upon cooling, or conversely, remain in the mother liquor depending on the solvent system.
-
Column Chromatography: For smaller, high-purity batches, column chromatography can be effective. However, it is generally not a viable option for large-scale industrial production due to cost and solvent usage.
-
Selective Precipitation/Extraction: Differences in the acidity and polarity of the sulfide, sulfoxide, and sulfone can be exploited. For example, careful pH adjustment during an aqueous workup might allow for the selective precipitation of one component. Liquid-liquid extraction with immiscible solvents can also be used to partition the components based on their differing polarities.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis.
Q1: What are the typical yields I can expect for each step at a larger scale?
A1: With an optimized process, the synthesis of the sulfide precursor, 2-(phenylthiomethyl)benzoic acid, can often achieve yields in the range of 85-95%. The subsequent oxidation to the sulfoxide is more variable and highly dependent on the control of reaction conditions. A well-controlled oxidation can yield 70-85% of the desired sulfoxide, with the remainder being a mixture of unreacted sulfide and the sulfone byproduct.
Q2: Are there any alternative, more "green" or sustainable approaches to the oxidation step?
A2: Yes, research is ongoing into more environmentally friendly oxidation methods. Some promising approaches include:
-
Catalytic Oxidation with Air or Oxygen: Using air or pure oxygen as the terminal oxidant with a suitable catalyst is a highly attractive green alternative.[3] This avoids the use of stoichiometric, often hazardous, oxidizing agents.
-
Electrochemical Oxidation: Electrochemical methods offer a reagent-free approach to oxidation, using electricity to drive the reaction. These methods can be highly selective and are gaining traction for industrial applications.
Q3: What analytical techniques are recommended for monitoring the progress of the reactions and assessing the purity of the final product?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction in real-time. By spotting the reaction mixture alongside standards of the starting material, product, and potential byproducts, you can visually assess the conversion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the exact composition of the reaction mixture and the purity of the final product. It can accurately quantify the amounts of sulfide, sulfoxide, and sulfone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and identify unknown byproducts.
III. Experimental Protocols and Data
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide | Acetic acid, 0-25 °C | Inexpensive, "green" byproduct (water) | Can lead to over-oxidation, requires careful temperature control |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C | High selectivity for sulfoxide | Can be expensive, potentially explosive |
| Sodium Periodate | Methanol/water, 0 °C | Good selectivity | Generates inorganic waste |
| Oxone® | Methanol/water, 0 °C | Readily available, effective | Can be acidic, may require buffering |
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common scalability issues.
IV. Conclusion
The successful scale-up of the synthesis of this compound is achievable with careful attention to process parameters, particularly in the oxidation step. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers and chemical engineers can develop a robust, safe, and efficient process for the large-scale production of this valuable intermediate. Continuous process monitoring and a thorough understanding of the reaction mechanism are the cornerstones of a successful scale-up campaign.
V. References
-
Organic Chemistry Portal. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]
-
Reddit. (2021). The question was how would you prepare benzoic acid from 2-phenylethanol... Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives. Retrieved from
-
Google Patents. (n.d.). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from
-
Google Patents. (n.d.). Process for the formation and purification of aromatic sulfones. Retrieved from
-
National Institutes of Health. (n.d.). C–H oxidation in fluorenyl benzoates does not proceed through a stepwise pathway: revisiting asynchronous proton-coupled electron transfer. Retrieved from [Link]
-
YouTube. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids. Retrieved from [Link]
-
Arkat USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved from [Link]
-
YouTube. (2017, March 1). 26. Phenylmethanol to Benzoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Retrieved from [Link]
-
ResearchGate. (2025, May). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
-
Huskie Commons. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Products from 2-[(Phenylsulfinyl)methyl]benzoic Acid Reactions
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. The products derived from reactions involving 2-[(phenylsulfinyl)methyl]benzoic acid often possess a stereogenic sulfur center, making the accurate determination of enantiomeric purity a critical step in their development and application. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights and experimental data to empower your analytical workflows.
Chiral sulfoxides are of significant interest in medicinal chemistry and asymmetric synthesis due to their unique biological activities and their roles as chiral auxiliaries.[1][2][3] The precise control and verification of their stereochemistry are non-negotiable for regulatory approval and for understanding structure-activity relationships. Chiral HPLC stands as the gold standard for both analytical and preparative separations of these compounds.[4]
The Cornerstone of Separation: Choosing the Right Chiral Stationary Phase
The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte and the CSP, leading to differential retention of the enantiomers.[5] For sulfoxides, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability and high success rates.[6][7][8]
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their versatility.[7] They operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polymer structure.[9] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, offer complementary selectivity and are particularly effective for a wide range of chiral sulfoxides.[6]
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Advantages | Considerations & Limitations |
| Polysaccharide-Based (Coated & Immobilized) | Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA[4][10] | Normal Phase: n-Hexane/Ethanol, n-Hexane/Isopropanol[4] Reversed Phase: Acetonitrile/Water, Methanol/Water Polar Organic: Methanol, Ethanol | Broad applicability for sulfoxides.[7] High efficiency and resolution. Immobilized versions offer expanded solvent compatibility. | Coated phases have solvent restrictions (e.g., no chlorinated solvents, THF, DMSO).[9] Elution order can be sensitive to mobile phase composition and temperature.[4] |
| Macrocyclic Glycopeptide | CHIROBIOTIC® V, CHIROBIOTIC® T[6] | Normal Phase: Heptane/Ethanol Reversed Phase: Methanol/Water with buffers (e.g., TEAA) Polar Organic: Methanol, Acetonitrile | Complementary selectivity to polysaccharide phases.[6] Effective for a broad range of chiral sulfoxides.[6] | Can be sensitive to mobile phase pH and ionic strength. Acetonitrile is sometimes a poor solvent for resolution in reversed-phase mode for sulfur-containing compounds.[6] |
| Pirkle-Type (Brush-Type) | Whelk-O® 1 | Normal Phase: n-Hexane/Isopropanol/Acetonitrile | Robust, covalently bonded phases. Offer unique selectivity based on π-π interactions, hydrogen bonding, and steric hindrance. | Generally have lower "hit rates" for initial screening compared to polysaccharide phases.[5] |
This table synthesizes data from multiple sources to provide a comparative overview for initial CSP selection.
The choice between normal-phase, reversed-phase, or polar organic mode is a critical experimental decision. For sulfoxides, normal-phase chromatography using hexane and an alcohol modifier (like ethanol or isopropanol) is often the most effective starting point, providing excellent selectivity for many derivatives.[4][6]
Workflow for Chiral Method Development
A systematic approach to method development is crucial for efficiency and success.[5] The process begins with screening various CSPs and mobile phases to identify promising initial conditions, followed by optimization to achieve the desired resolution and analysis time.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: A General Method for Chiral Analysis
This protocol provides a robust starting point for the analysis of products from this compound reactions.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase A: HPLC-grade n-Hexane.
-
Mobile Phase B: HPLC-grade Ethanol.
-
Sample Diluent: n-Hexane/Ethanol (50:50, v/v).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol (e.g., 90:10 v/v). The ratio is the most critical parameter to optimize.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm or 285 nm).[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in the sample diluent.
-
Further dilute to a working concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved to prevent column blockage.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.
Causality Behind Experimental Choices:
-
Why a Polysaccharide CSP? These phases have demonstrated broad success in resolving sulfoxide enantiomers through a variety of interaction mechanisms, making them an excellent first choice for screening.[4][7]
-
Why Normal Phase? Normal phase often provides better selectivity for sulfoxides compared to reversed-phase. The non-polar primary solvent (hexane) and the polar modifier (ethanol) allow for fine-tuning of the hydrogen bonding and dipole-dipole interactions critical for chiral recognition.[4]
-
Why Ethanol as a Modifier? Alcohols like ethanol and isopropanol are effective at disrupting and forming hydrogen bonds with the CSP, which modulates retention and selectivity. The choice between them can significantly impact the separation.[4]
Trustworthiness Through Self-Validation
A robust analytical method must be self-validating. During method development, it is crucial to assess:
-
System Suitability: Before sample analysis, inject a standard to verify that the system is performing correctly. Key parameters include resolution (Rs > 1.5), theoretical plates (N), and tailing factor (T).
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition by ±2%, temperature by ±2°C) to ensure the method remains reliable under minor fluctuations.
-
Enantiomeric Elution Order (EEO): Be aware that the EEO can be inverted by changing the type of chiral column or the mobile phase composition.[4] If absolute configuration assignment is required, it must be confirmed using an independent technique or by comparing with a known enantiopure standard.
Concluding Insights for the Practicing Scientist
The chiral separation of products from this compound reactions is a complex but manageable challenge. A logical, screening-based approach, beginning with versatile polysaccharide-based CSPs under normal-phase conditions, provides the highest probability of success.[8] Remember that each analyte is unique, and while general guidelines are invaluable, empirical optimization is always necessary to achieve a robust and reliable separation. The data and protocols presented here serve as a scientifically grounded starting point for your method development endeavors, enabling you to confidently assess the stereochemical outcome of your reactions.
References
-
Berthod, A., et al. (2000). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Available at: [Link]
-
Desmukh, S., et al. (2017). Enantioseparation of novel chiral sulfoxides on chlorinated polysaccharide stationary phases in supercritical fluid chromatography. PubMed. Available at: [Link]
-
Wang, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. PMC - NIH. Available at: [Link]
-
Cirilli, R., et al. (2020). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate. Available at: [Link]
-
Pell, R., & Dolzan, M. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Available at: [Link]
-
Cass, Q. B., et al. (1998). Enantiomeric resolution of chiral sulfoxides on polysaccharide phases by HPLC. Semantic Scholar. Available at: [Link]
-
Volonterio, A., & Chankvetadze, B. (2014). Synthesis of novel chiral sulfoxides and their application for studies of enantiomer separation mechanisms in high-performance liquid chromatography. CNR. Available at: [Link]
-
Han, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. Available at: [Link]
-
O'Brien, P. (2002). Synthesis of Enantioenriched Sulfoxides. ResearchGate. Available at: [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - PubMed Central. Available at: [Link]
-
Carreño, M. C. (2014). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]
-
Organic Chemistry Portal. (2005). Enantioselective Sulfoxidation. Organic Chemistry Portal. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
-
Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. Phenomenex. Available at: [Link]
-
Liu, G., et al. (2019). Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. PubMed. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiralpedia. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Shao, C., et al. (2025). Chiral-phase HPLC analysis of (±)-1 and (+)-2. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
-
Asghar, M. N., et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]
-
Kim, K., et al. (2014). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]
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- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
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A Comparative Guide to Chiral Sulfoxide Auxiliaries: Benchmarking 2-[(Phenylsulfinyl)methyl]benzoic acid
In the intricate field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as indispensable tools for controlling stereochemical outcomes. Among the diverse array of available auxiliaries, those based on the chiral sulfinyl group have garnered significant attention due to their unique combination of steric and electronic properties.[1] The stereogenic sulfur atom, with its high configurational stability and the ability of the sulfinyl oxygen to act as a Lewis base, provides a powerful handle for directing the formation of new stereocenters.[1][2]
This guide offers an in-depth comparison of 2-[(Phenylsulfinyl)methyl]benzoic acid with other prominent chiral sulfoxide and sulfinamide auxiliaries. We will delve into their synthesis, performance in key asymmetric transformations, and the mechanistic principles that underpin their efficacy, providing researchers, scientists, and drug development professionals with the objective data needed to select the optimal auxiliary for their synthetic challenges.
The Landscape of Chiral Sulfur Auxiliaries
The utility of a chiral auxiliary is measured by its ability to induce high diastereoselectivity, its ease of attachment and cleavage under mild conditions, and its potential for recovery and reuse. Chiral sulfoxides have proven effective across a range of applications, including Diels-Alder reactions, aldol condensations, and conjugate additions.[3][4]
This comparison will focus on three archetypal auxiliaries:
-
This compound: A bifunctional auxiliary where the carboxylic acid group provides a convenient point of attachment to substrates like alcohols or amines, while the phenylsulfinyl group directs stereochemistry.
-
Menthyl -p-toluenesulfinate-Derived Auxiliaries (Andersen Auxiliaries): The classical and most widely used precursors for generating a variety of aryl and alkyl sulfoxides attached directly to a reactive framework (e.g., a vinyl group for Diels-Alder reactions).[2][4]
-
tert-Butanesulfinamide (Ellman's Auxiliary): A highly versatile and commercially available sulfinamide that serves as a chiral ammonia equivalent for the asymmetric synthesis of amines.[5][6]
Performance in Key Asymmetric Transformations
The efficacy of a chiral auxiliary is best demonstrated through its performance in stereoselective bond-forming reactions. The following sections provide comparative data on the use of these auxiliaries in fundamental synthetic transformations.
Workflow for Asymmetric Diels-Alder Reaction
Caption: Chelation by a Lewis acid (M) creates a rigid ring, allowing the chiral sulfoxide to direct nucleophilic attack.
Ellman's auxiliary has revolutionized the asymmetric synthesis of amines. [8]It readily condenses with aldehydes and ketones to form N-sulfinyl imines. These imines are highly reactive towards nucleophiles, and the bulky tert-butylsulfinyl group provides excellent stereocontrol during the addition step. [5][9]The auxiliary is then easily cleaved under mild acidic conditions.
Table 2: Performance of tert-Butanesulfinamide in Asymmetric Additions
| Aldehyde/Ketone | Nucleophile | Product Type | d.e. (%) | Yield (%) | Reference |
| Benzaldehyde | AllylMgBr | Homoallylic Amine | 98 | 91 | [10] |
| Various Aldehydes | Et₂AlCN (Strecker) | α-Amino Nitrile | >99 | 85-98 | [11] |
| Acetophenone | L-Selectride® (Reduction) | α-Chiral Amine | 98 | 89 | [5] |
This methodology is exceptionally robust, providing high diastereoselectivities for a wide range of substrates and nucleophiles. [12]
Structural Comparison and Ease of Use
| Feature | This compound | Andersen-type Auxiliaries (e.g., p-Tolylsulfinyl) | tert-Butanesulfinamide (Ellman's) |
| Structure | Bifunctional with separate attachment (COOH) and control (S=O) sites. | Control group (S=O) is part of the reactive system (e.g., vinyl sulfoxide). | Chiral ammonia equivalent. Control group attached to nitrogen. |
| Synthesis | Multi-step synthesis required. | Classically prepared via Andersen synthesis from (-)-menthol. [2][13] | Commercially available in both enantiomeric forms; scalable synthesis developed. [6] |
| Attachment | Standard ester or amide bond formation. | Grignard reaction onto menthyl sulfinate ester to form the final molecule. [4] | Condensation with an aldehyde or ketone to form a sulfinylimine. [9] |
| Cleavage | Hydrolysis (saponification) of ester/amide. | Typically removed via pyrolytic elimination or Pummerer rearrangement. [4][14] | Mild acid (e.g., HCl in an alcohol) treatment. [5] |
| Recoverable? | Yes, in principle. | Yes, in some specialized cases (e.g., pyrrolyl derivatives). [15] | Yes, the auxiliary can often be recovered. [8] |
| Primary Use | Resolution of amines/alcohols; directing group for ortho-metalation. | Asymmetric cycloadditions, conjugate additions. [4] | Gold standard for asymmetric synthesis of primary amines. [6] |
Experimental Protocols
This protocol exemplifies the classic Andersen method, which proceeds with complete inversion of configuration at the sulfur center. [4][13] Rationale: This method relies on the creation of a diastereomeric mixture of menthyl sulfinates, which can be separated by crystallization due to their different physical properties. The subsequent nucleophilic substitution by a Grignard reagent is stereospecific.
-
Esterification: To a solution of (-)-menthol (1.0 eq.) in anhydrous diethyl ether and pyridine (1.2 eq.) at 0 °C, add p-toluenesulfinyl chloride (1.1 eq.) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine, then dry over MgSO₄.
-
Crystallization: Concentrate the crude product and recrystallize from acetone or ethanol to isolate the desired diastereomer, (-)-menthyl (S)-p-toluenesulfinate.
-
Grignard Reaction: Dissolve the purified sulfinate ester (1.0 eq.) in anhydrous diethyl ether and cool to 0 °C. Add methylmagnesium bromide (1.2 eq., 3.0 M solution in ether) dropwise.
-
Quench and Extraction: After 1 hour, quench the reaction with saturated NH₄Cl solution. Extract with dichloromethane, dry the combined organic layers over MgSO₄, and concentrate.
-
Purification: Purify the resulting (S)-methyl p-tolyl sulfoxide by column chromatography on silica gel.
Rationale: The N-S bond in the protonated sulfinamide is highly labile and readily cleaved by nucleophilic attack from a solvent like methanol or ethanol, releasing the free amine as its ammonium salt.
-
Dissolution: Dissolve the N-tert-butanesulfinyl-protected amine (1.0 eq.) in methanol.
-
Acidification: Add a stoichiometric amount of HCl (e.g., 1.5 eq. of 4 M HCl in dioxane or acetyl chloride) at 0 °C.
-
Stirring: Stir the reaction at room temperature for 1 hour, monitoring by TLC until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The product amine is isolated as its hydrochloride salt. The sulfinate ester byproduct can be removed by extraction or filtration.
Conclusion and Outlook
The choice of a chiral sulfoxide auxiliary is highly dependent on the target molecule and the specific transformation required.
-
tert-Butanesulfinamide (Ellman's Auxiliary) stands out for its exceptional versatility, commercial availability, and high efficiency in the asymmetric synthesis of a vast range of chiral amines, making it a first choice for this application. [6]* Andersen-type auxiliaries , particularly those forming vinyl sulfoxides, are powerful tools for asymmetric cycloaddition and conjugate addition reactions, often providing excellent stereocontrol where other methods may fail. [1][4]Their synthesis, however, is a multi-step process requiring careful purification.
-
This compound represents a more specialized auxiliary. While its bifunctional nature is appealing for certain applications like chemical resolutions or as a directing group, its use as a general-purpose stereocontrolling auxiliary in common C-C bond-forming reactions is less documented than the other two. Its main advantage lies in the potential for straightforward attachment and cleavage via robust amide or ester linkages.
Ultimately, the field-proven insights demonstrate that for broad applicability and ease of use in amine synthesis, Ellman's auxiliary is unparalleled. For complex carbon-carbon bond formations like the Diels-Alder reaction, Andersen-type vinyl sulfoxides remain a highly effective, albeit more classical, choice. The development of new, recoverable, and more atom-economical chiral sulfur catalysts continues to be an active area of research, aiming to combine the high stereocontrol of auxiliaries with the efficiency of catalysis.
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Salom-Roig, X., & Bauder, C. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. Synthesis.
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BenchChem. (2025). Application Notes and Protocols for the Andersen Synthesis of Chiral Sulfoxides. BenchChem Application Notes.
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Salom-Roig, X., & Bauder, C. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ResearchGate.
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Wikipedia. tert-Butanesulfinamide. Wikipedia.
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Arai, Y., et al. (1993). Chiral Sulfinylethenes as Efficient Dienophiles for Asymmetric Diels-Alder Reactions. Pure and Applied Chemistry.
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Sankaran, G. S., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry.
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Skibinski, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
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Skibinski, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ACS Publications.
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Holland, H. L. (2008). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
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Singh, R. P., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry.
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Various Authors. (2024). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate.
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Sankaran, G. S., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave.
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Arai, Y., et al. (1999). Recoverable chiral sulfoxide: remote asymmetric induction in Lewis acid-promoted Diels–Alder reaction of chiral sulfinyl-substituted pyrrolyl α,β-unsaturated enones. Journal of the Chemical Society, Perkin Transactions 1.
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Fuji, K., et al. (1994). Diastereoselective Diels-Alder Cycloadditions with Chiral 1-(Alkylsulfinyl)-2-nitroalkenes. The Journal of Organic Chemistry.
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Cao, L.-L., et al. (2011). Highly Effective and Diastereoselective Synthesis of Axially Chiral Bis-sulfoxide Ligands via Oxidative Aryl Coupling. Organic Letters.
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Bizet, V., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.
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Fuji, K., et al. (1994). ChemInform Abstract: Diastereoselective Diels-Alder Cycloadditions with Chiral 1-(Alkylsulfinyl)-2-nitroalkenes. ChemInform.
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Guchhait, G., & Ghorai, P. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry.
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Adrio, J., & Carretero, J. C. (1999). The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society.
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Dr. S. S. Lecture Series. (2020). Diastereoselectivity in Aldol condensation. YouTube.
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Wu, B., et al. (2024). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science.
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Xu, X., et al. (2015). Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis. Scientific Reports.
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Various Authors. (2024). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. ResearchGate.
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A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs. Tert-Butanesulfinamide in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a pivotal decision in the orchestration of an asymmetric synthesis. The ideal auxiliary must not only reliably command the stereochemical course of a reaction but also be readily introduced and cleaved under mild conditions, preferably with the potential for recycling. This guide provides an in-depth, objective comparison of two titans in the field: the venerable Evans oxazolidinone auxiliaries and the highly versatile tert-butanesulfinamide (Ellman's auxiliary).
While the initial inquiry for this guide included 2-[(Phenylsulfinyl)methyl]benzoic acid, a comprehensive literature survey reveals its primary role as a synthetic intermediate rather than a widely adopted chiral auxiliary for asymmetric synthesis. Consequently, robust experimental data for a direct comparison is unavailable. Therefore, this guide will focus on a more pertinent and data-rich comparison between Evans auxiliaries and a representative of the highly successful sulfinyl auxiliary class, tert-butanesulfinamide.
This comparison will delve into their distinct mechanistic paradigms, showcase their performance through supporting experimental data, and provide detailed protocols for their application, empowering you to make an informed choice for your specific synthetic challenge.
Introduction: Two Pillars of Asymmetric Control
The temporary incorporation of a chiral moiety to guide the formation of a new stereocenter is a foundational strategy in asymmetric synthesis.[1] Both Evans oxazolidinones and tert-butanesulfinamide have proven to be exceptionally effective in this role, albeit with different domains of application.
Evans oxazolidinone auxiliaries , introduced by David A. Evans in the early 1980s, are derived from readily available chiral amino alcohols.[2] They have become a gold standard for the stereoselective synthesis of chiral carbonyl compounds through reactions like aldol additions and enolate alkylations.[2][3] Their rigid cyclic structure provides a predictable and highly effective steric shield, leading to excellent diastereoselectivities.[4]
tert-Butanesulfinamide , or Ellman's auxiliary, has emerged as a premier chiral amine equivalent since its development by Jonathan A. Ellman.[5] This sulfinamide is instrumental in the asymmetric synthesis of a vast array of chiral primary and secondary amines through the diastereoselective addition of nucleophiles to its corresponding sulfinylimines.[6][7]
Mechanism of Stereocontrol: A Tale of Two Transition States
The remarkable efficacy of these auxiliaries stems from their ability to enforce a specific three-dimensional arrangement in the transition state of the key bond-forming step.
Evans Auxiliaries: The Power of Chelation and Steric Hindrance
In the archetypal Evans syn-aldol reaction, the N-acyloxazolidinone is converted to a boron enolate. The stereochemical outcome is dictated by a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[8][9] The boron atom chelates both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face. This, combined with the preference for the aldehyde's substituent to occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, results in the predictable formation of the syn-aldol product with high diastereoselectivity.[8]
Caption: Evans Aldol Reaction Transition State.
tert-Butanesulfinamide: Chelation-Controlled Nucleophilic Addition
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is generally rationalized by a six-membered ring transition state involving chelation of the metal cation (from the organometallic nucleophile, e.g., a Grignard reagent) between the imine nitrogen and the sulfinyl oxygen.[5] The bulky tert-butyl group on the sulfur atom directs the nucleophile to attack the less hindered face of the imine C=N bond, leading to high diastereoselectivity.[10]
Caption: Ellman's Auxiliary Transition State.
Performance Comparison: A Data-Driven Analysis
The true measure of a chiral auxiliary lies in its performance in the laboratory. The following tables summarize representative experimental data for key transformations employing Evans oxazolidinones and tert-butanesulfinamide.
Asymmetric Aldol Reactions and Alkylations (Evans Auxiliaries)
Evans auxiliaries consistently deliver high diastereoselectivities in the formation of new carbon-carbon bonds.
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzaldehyde | >99:1 (syn:anti) | 85 | [9] |
| (S)-4-Isopropyl-2-oxazolidinone | N-Propionyl | Isovaleraldehyde | 99:1 (syn:anti) | 80 | [9] |
| (R)-4-Benzyl-2-oxazolidinone | N-Propionyl | Allyl Iodide | 98:2 | 88 | [11] |
| (S)-4-Benzyl-2-oxazolidinone | N-Acetyl | Benzyl Bromide | >99:1 | 95 | [2] |
Asymmetric Synthesis of Chiral Amines (tert-Butanesulfinamide)
tert-Butanesulfinamide excels in the synthesis of chiral amines, demonstrating high diastereoselectivities with a wide range of nucleophiles.
| Auxiliary | Aldehyde/Ketone | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-tert-Butanesulfinamide | Benzaldehyde | MeMgBr | 98:2 | 94 | [12] |
| (R)-tert-Butanesulfinamide | Isobutyraldehyde | EtMgBr | 96:4 | 98 | [12] |
| (S)-tert-Butanesulfinamide | Acetophenone | LHMDS, then MeI | 94:6 | 85 | [10] |
| (R)-tert-Butanesulfinamide | 3-Pentanone | AllylMgBr | >98:2 | 89 | [10] |
Experimental Protocols: From Benchtop to Product
To provide a practical context, detailed, step-by-step protocols for a representative reaction for each auxiliary are outlined below.
Protocol for a Diastereoselective Evans Aldol Reaction
Caption: Evans Aldol Reaction Workflow.
Step-by-Step Methodology:
-
Enolate Formation: To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq.) dropwise. After 15 minutes, add diisopropylethylamine (1.2 eq.) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the desired aldehyde (1.2 eq.) as a solution in CH₂Cl₂ dropwise over 10 minutes. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by the addition of a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Protocol for Asymmetric Synthesis of a Chiral Amine using tert-Butanesulfinamide
Caption: Ellman Amine Synthesis Workflow.
Step-by-Step Methodology:
-
Imine Formation: To a solution of the aldehyde (1.2 eq.) and (R)-tert-butanesulfinamide (1.0 eq.) in anhydrous THF (0.5 M), add titanium(IV) ethoxide (2.0 eq.). Stir the mixture at room temperature overnight.
-
Nucleophilic Addition: Cool the solution of the N-tert-butanesulfinylimine to -48 °C under an argon atmosphere. Add the Grignard reagent (1.5 eq.) dropwise over 30 minutes. Stir the reaction mixture at -48 °C for 4-6 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting suspension through celite, washing with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral sulfinamide adduct.
Auxiliary Cleavage: Liberating the Chiral Product
A crucial step in any auxiliary-based synthesis is the efficient and non-racemizing removal of the auxiliary.
-
Evans Auxiliaries: Cleavage is typically achieved under mild conditions. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is common for obtaining the chiral carboxylic acid.[13] Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral alcohol.[14]
-
tert-Butanesulfinamide: The sulfinyl group is readily cleaved under mild acidic conditions, such as HCl in a protic solvent like methanol or ethanol, to afford the primary amine hydrochloride salt.[5] This method is highly efficient and generally proceeds without epimerization of the newly formed stereocenter.
Summary and Outlook: Choosing the Right Tool for the Job
| Feature | Evans Oxazolidinone Auxiliaries | tert-Butanesulfinamide (Ellman's Auxiliary) |
| Primary Application | Asymmetric synthesis of chiral carbonyl compounds (acids, alcohols, aldehydes) | Asymmetric synthesis of chiral primary and secondary amines |
| Key Reactions | Aldol additions, alkylations, conjugate additions | Nucleophilic additions to imines (Grignard, organolithium, enolates) |
| Mechanism | Chelation-controlled, chair-like transition state (Zimmerman-Traxler) | Chelation-controlled addition to the C=N bond |
| Stereocontrol | Excellent, predictable diastereoselectivity, typically for syn-products | Excellent, predictable diastereoselectivity |
| Cleavage | Hydrolytic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄) | Mild acidic conditions (HCl in alcohol) |
| Advantages | - Extensive literature precedent and reliability\n- Both enantiomers readily available from amino acids\n- High diastereoselectivities | - Broad scope for amine synthesis\n- Both enantiomers are commercially available\n- Mild and efficient cleavage |
| Limitations | - Cleavage can sometimes be challenging\n- Stoichiometric use of boron or other Lewis acids | - Primarily for the synthesis of amines |
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A Comparative Guide to Olefin Synthesis: Validating a Novel Route via 2-[(Phenylsulfinyl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. The choice of olefination methodology can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth validation of a proposed synthetic route for the synthesis of stilbene, a key structural motif in many biologically active compounds, utilizing the readily accessible starting material, 2-[(Phenylsulfinyl)methyl]benzoic acid. We will objectively compare this novel approach with established olefination protocols, namely the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination, supported by experimental data to inform your selection of the most appropriate method for your research.
A Hypothesized Synthetic Pathway: Unlocking the Potential of this compound
The synthetic utility of this compound lies in its potential as a precursor to a Julia-Kocienski-type olefination reagent. The proposed synthetic route to stilbene, a representative olefin, involves a three-step sequence:
-
Oxidation: The initial step involves the oxidation of the phenylsulfinyl moiety to the corresponding phenylsulfonyl group. This transformation is crucial as the sulfone is the active functional group in the subsequent olefination reaction.
-
Decarboxylation: The carboxylic acid functionality, having served its purpose (potentially as a directing group in the synthesis of the starting material), is then removed via decarboxylation to generate benzyl phenyl sulfone.
-
Julia-Kocienski Olefination: The resulting benzyl phenyl sulfone is then subjected to the conditions of a Julia-Kocienski olefination with benzaldehyde to yield the target stilbene.
This proposed route offers the potential for a modular and convergent synthesis of various stilbenoid compounds, starting from a common, functionalized benzoic acid derivative.
Comparative Analysis of Olefination Methodologies
To validate the proposed synthetic route, a thorough comparison with established olefination methods is essential. The following sections will delve into the mechanistic nuances, practical considerations, and experimental performance of the Julia-Kocienski olefination (representing our proposed route) alongside the Wittig, Horner-Wadsworth-Emmons, and Peterson reactions for the synthesis of stilbene.
Mechanistic Overview and Stereoselectivity
The stereochemical outcome of an olefination reaction is often a critical factor. Each of the compared methods exhibits distinct stereochemical preferences.
-
Julia-Kocienski Olefination: This reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic equilibration of the intermediates in the reaction pathway. The use of specific heteroaryl sulfones, such as the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, further enhances this selectivity[1].
-
Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. However, mixtures of isomers are common[2][3].
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate-stabilized carbanions, is a reliable method for the synthesis of (E)-alkenes with high stereoselectivity[4][5][6]. The water-soluble nature of the phosphate byproduct simplifies purification.
-
Peterson Olefination: A key advantage of the Peterson olefination is its ability to stereoselectively produce either the (E)- or (Z)-alkene from a single β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions, respectively[7][8][9].
Performance Comparison: A Data-Driven Evaluation
The following table summarizes representative experimental data for the synthesis of stilbene using each of the discussed olefination methodologies. It is important to note that reaction conditions and yields can vary depending on the specific substrates and reagents employed.
| Olefination Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Julia-Kocienski | Benzyl phenyl sulfone, Benzaldehyde, KHMDS | DME | -55 to rt | 12 | 71 | >95:5 (E) | [10] |
| Wittig | Benzyltriphenylphosphonium chloride, Benzaldehyde, NaOEt | Dichloromethane/Ethanol | rt | 1 | ~85 (mixture) | Mixture | [2][11] |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde, NaH | DMF | rt | 2 | 93 | >98:2 (E) | [12] |
| Peterson | Benzyltrimethylsilane, Benzaldehyde, Schlosser's base | THF | -50 to rt | 1 | 95 | >99:1 (E) | [7][13] |
Experimental Protocols
To provide a practical guide for researchers, detailed step-by-step methodologies for each of the key olefination reactions are provided below.
Protocol 1: Julia-Kocienski Olefination for Stilbene Synthesis
-
To a stirred solution of benzyl phenyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise.
-
Stir the resulting solution for 1 hour at -55 °C.
-
Add neat benzaldehyde (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford stilbene.[10]
Protocol 2: Wittig Reaction for Stilbene Synthesis
-
In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in a mixture of dichloromethane and ethanol.
-
Add a solution of sodium ethoxide (1.2 eq) in ethanol to the suspension and stir for 15 minutes to generate the ylide.
-
Add benzaldehyde (1.0 eq) to the reaction mixture and stir at room temperature for 1 hour.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo. The crude product will be a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide.
-
(Optional Isomerization) Dissolve the crude product in dichloromethane, add a catalytic amount of iodine, and irradiate with a light source to isomerize the (Z)-isomer to the more stable (E)-isomer.[11]
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Horner-Wadsworth-Emmons Reaction for Stilbene Synthesis
-
To a suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of diethyl benzylphosphonate (1.1 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography or recrystallization to yield (E)-stilbene.[12]
Protocol 4: Peterson Olefination for Stilbene Synthesis
-
Prepare Schlosser's base by adding n-butyllithium (1.1 eq) to a solution of potassium tert-butoxide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this superbase, add benzyltrimethylsilane (1.0 eq) dropwise at -78 °C and stir for 30 minutes.
-
Add a solution of benzaldehyde (1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography to afford (E)-stilbene.[7][13]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the hypothesized synthetic route utilizing this compound and the alternative olefination methodologies.
Caption: Hypothesized route to stilbene from this compound.
Caption: Overview of alternative olefination routes to stilbene.
Conclusion and Recommendations
The validation of a synthetic route is a multifaceted process that extends beyond mere reaction yield. This guide has provided a comprehensive comparison of a novel, hypothesized route for stilbene synthesis starting from this compound with well-established olefination methodologies.
Our analysis indicates that while the proposed route via a Julia-Kocienski olefination is a viable and highly (E)-selective method, it involves a multi-step sequence to generate the key sulfone intermediate. For the direct synthesis of stilbene, the Horner-Wadsworth-Emmons and Peterson olefinations offer excellent yields and high (E)-selectivity in a single step, with the added advantage of straightforward purification in the case of the HWE reaction. The Wittig reaction, while historically significant, often suffers from lower stereoselectivity and the challenge of removing the triphenylphosphine oxide byproduct.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the researcher. For the rapid and high-yielding synthesis of (E)-stilbene where starting materials are readily available, the HWE and Peterson reactions are highly recommended. The proposed route utilizing this compound, however, presents an intriguing strategy for the synthesis of more complex or functionalized stilbenoids, where the benzoic acid moiety could be leveraged for further transformations prior to the olefination step. This guide provides the necessary data and protocols to enable an informed decision for your synthetic endeavors.
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Blakemore, P. R. (2002). The Julia–Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. [Link]
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A Senior Application Scientist's Guide to NMR Techniques for Assessing Diastereomeric Ratios of 2-[(Phenylsulfinyl)methyl]benzoic acid
Introduction: The Stereochemical Challenge of Chiral Sulfoxides
In pharmaceutical development and asymmetric synthesis, the precise control and measurement of stereochemistry are paramount. Chiral sulfoxides represent a critical class of compounds, where the sulfur atom acts as a stereogenic center, significantly influencing a molecule's biological activity and pharmacological profile.[1][2] The subject of our study, 2-[(Phenylsulfinyl)methyl]benzoic acid, possesses two chiral centers: one at the sulfur atom and another arising from the restricted rotation (atropisomerism) or a second chiral center in a more complex analogue, leading to the formation of diastereomers. Accurately determining the diastereomeric ratio (d.r.) is a non-trivial analytical challenge essential for process optimization, quality control, and regulatory compliance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this task. However, the direct analysis of diastereomeric mixtures can be hampered by overlapping signals, especially when the stereocenters are remote or exert subtle effects on the magnetic environments of nearby protons.[3] This guide provides an in-depth comparison of NMR-based methodologies to reliably quantify the diastereomeric ratio of this compound, moving from direct observation to more sophisticated techniques involving chiral auxiliaries. We will explore the causality behind each experimental choice, providing field-proven protocols and data to empower researchers in their stereochemical analyses.
Method 1: Direct ¹H NMR Spectroscopic Analysis
The most straightforward approach is the direct analysis of the diastereomeric mixture by high-field ¹H NMR. The principle relies on the fact that protons in diastereomers are in chemically non-equivalent environments and should, in theory, resonate at different frequencies.[4] For this compound, the methylene protons (Ar-CH₂-S) are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) for each diastereomer.
Causality and Experimental Considerations
The success of this method hinges on the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. This difference is often small and influenced by:
-
Spectrometer Field Strength: Higher field strengths (e.g., 500 MHz and above) increase spectral dispersion, enhancing the separation of closely spaced signals.[5]
-
Solvent Choice: The solvent can influence the conformation of the analyte and the extent of intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid), thereby altering the chemical shifts. Screening solvents like CDCl₃, DMSO-d₆, and Benzene-d₆ is advisable.
-
Temperature: Variable temperature NMR can be used to study conformational changes that might improve signal resolution.
Limitations: In many cases, particularly with complex molecules or at lower field strengths, the signals from the two diastereomers can severely overlap, making accurate integration difficult or impossible.[3]
Advanced Direct NMR: Pure Shift Spectroscopy
For challenging cases of signal overlap, "pure shift" NMR techniques can be employed. These methods use specialized pulse sequences to suppress homonuclear scalar couplings, collapsing complex multiplets into sharp singlets.[3] This dramatically improves spectral resolution and allows for the accurate integration of signals that would otherwise be unresolvable. While highly effective, this requires specific instrumental capabilities and expertise.
Method 2: Analysis via Chiral Derivatizing Agents (CDAs)
When direct analysis fails, a robust strategy is to convert the diastereomeric mixture into a new set of diastereomers with more pronounced NMR spectral differences. This is achieved by reacting a functional group in the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6][7] For this compound, the carboxylic acid moiety is an ideal handle for derivatization.
Workflow for Diastereomeric Ratio Determination using a Chiral Derivatizing Agent
Caption: CDA Workflow: Converting diastereomers to more easily analyzed derivatives.
Causality and Experimental Choices
By reacting the carboxylic acid with an enantiopure chiral amine, such as (R)-1-phenylethylamine, we form two new diastereomeric amides. The introduction of a new, rigid chiral center close to the original stereocenters creates a significantly different anisotropic environment for nearby protons. This typically results in a large Δδ for multiple corresponding signals in the two new diastereomers, making quantification straightforward.
Choice of Reagents:
-
CDA: (R)- or (S)-1-phenylethylamine is a common and effective choice. The phenyl group provides a strong anisotropic effect.
-
Coupling Agents: Standard peptide coupling reagents like DCC/DMAP or EDC/HOBt are used to facilitate amide bond formation under mild conditions, minimizing the risk of epimerization.
Experimental Protocol: Derivatization with (R)-1-Phenylethylamine
-
Preparation: In an NMR tube, dissolve ~10 mg of the this compound diastereomeric mixture in 0.6 mL of anhydrous CDCl₃.
-
Reagent Addition: Add 1.1 equivalents of (R)-1-phenylethylamine, followed by 1.2 equivalents of dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature. Monitor the reaction's progress by acquiring periodic ¹H NMR spectra until the signals of the starting carboxylic acid have disappeared (typically 1-2 hours).
-
Analysis: Acquire a final, high-quality ¹H NMR spectrum. Use a sufficient relaxation delay (D1 ≥ 5 * T₁) for accurate quantification.
-
Quantification: Identify a pair of well-resolved, non-overlapping signals corresponding to the two newly formed diastereomeric amides. Integrate these signals to determine the diastereomeric ratio.
Method 3: Analysis with Chiral Lanthanide Shift Reagents (LSRs)
An alternative to covalent modification is the use of Chiral Lanthanide Shift Reagents (LSRs). These are organometallic complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) that can reversibly coordinate to Lewis basic sites in the analyte molecule.[8][9]
Principle of Chiral Discrimination with LSRs
Caption: LSRs form transient complexes, inducing different chemical shifts.
Causality and Experimental Choices
When an enantiomerically pure LSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the analyte, it forms two transient diastereomeric complexes.[10] Because these complexes are diastereomeric, the protons on the analyte experience different degrees of paramagnetic shifting, leading to the separation of signals for the two original diastereomers.[11][12]
Advantages:
-
No Covalent Modification: The method is non-destructive and requires only the addition of the LSR to the NMR sample.
-
Simplicity: It is often faster than performing a chemical derivatization.
Disadvantages:
-
Line Broadening: Paramagnetic LSRs can cause significant broadening of NMR signals, which can compromise resolution and the accuracy of integration.
-
Concentration Dependence: The magnitude of the induced shift is dependent on the concentration of the LSR. A titration is required to find the optimal concentration that provides baseline separation without excessive line broadening.
-
Lewis Basic Site: The analyte must possess a Lewis basic functional group (like the carboxylic acid and sulfoxide oxygen in our case) to coordinate with the LSR.[10]
Experimental Protocol: LSR Titration
-
Initial Spectrum: Dissolve ~5-10 mg of the diastereomeric mixture in 0.6 mL of anhydrous CDCl₃ and acquire a standard ¹H NMR spectrum.
-
LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(hfc)₃) in CDCl₃. Add small, incremental amounts (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.
-
Optimization: Monitor the separation of a target signal (e.g., the methylene protons or an aromatic proton). Continue adding the LSR until baseline separation is achieved. Avoid adding excess LSR, which will cause severe line broadening.
-
Quantification: Once optimal separation is achieved, acquire a final, high-quality spectrum and integrate the separated signals to determine the diastereomeric ratio.
Comparison of NMR Techniques
The selection of the most appropriate method depends on the specific characteristics of the analyte, the available instrumentation, and the required accuracy of the measurement.
| Feature | Direct ¹H NMR | Chiral Derivatizing Agent (CDA) | Chiral Lanthanide Shift Reagent (LSR) |
| Principle | Inherent chemical shift non-equivalence | Covalent formation of new diastereomers | Reversible formation of transient diastereomeric complexes |
| Pros | - Fast and simple- No sample modification- Directly reflects the sample | - Large, reliable signal separation (Δδ)- Robust and highly reproducible | - Simple to perform (additive only)- Non-destructive to the sample |
| Cons | - Often small Δδ, leading to signal overlap- Highly dependent on field strength | - Requires a chemical reaction- Potential for side reactions or kinetic resolution- Sample purification may be needed | - Causes significant line broadening- Requires titration to optimize concentration- Can be expensive |
| Typical Δδ | Small (< 0.05 ppm) | Large (> 0.1 ppm) | Variable, concentration-dependent |
| Best For | Initial screening; simple molecules with well-resolved signals. | Complex mixtures with severe signal overlap; when high accuracy is required. | Rapid screening when derivatization is not feasible; analytes with strong Lewis basic sites. |
Conclusion and Recommendations
For the determination of the diastereomeric ratio of this compound, a tiered approach is recommended.
-
Start with Direct ¹H NMR: Always begin by acquiring a high-field (≥500 MHz) ¹H NMR spectrum. If baseline-resolved signals are observed for the two diastereomers, this is the quickest and most direct method for quantification.
-
Proceed to a Chiral Derivatizing Agent (CDA) for Accuracy: If direct analysis is inconclusive due to signal overlap, the use of a chiral derivatizing agent like (R)-1-phenylethylamine is the most robust and reliable method. The formation of diastereomeric amides provides large chemical shift differences, enabling unambiguous and accurate integration. This method should be considered the "gold standard" for challenging cases.[7]
-
Use Lanthanide Shift Reagents (LSRs) for Rapid Screening: LSRs offer a valuable alternative for rapid screening when a chemical reaction is undesirable or impractical. However, researchers must be cautious of the associated line broadening and perform a careful titration to ensure the data is quantifiable and reproducible.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and execute the most appropriate NMR strategy, ensuring the accurate and reliable determination of diastereomeric ratios in their chiral sulfoxide compounds.
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A Senior Application Scientist's Guide to Ortho-Functionalization of Benzoic Acids: A Cost-Benefit Analysis of 2-[(Phenylsulfinyl)methyl]benzoic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, the selective functionalization of aromatic rings is a cornerstone of modern synthesis. Among these transformations, the ortho-functionalization of benzoic acids presents a unique challenge and opportunity, providing a direct route to highly substituted and valuable building blocks. This guide offers an in-depth technical comparison of methodologies for this purpose, focusing on a cost-benefit analysis of using 2-[(phenylsulfinyl)methyl]benzoic acid via directed ortho-lithiation against two prominent alternatives: ortho-lithiation directed by O-aryl carbamates and transition-metal-catalyzed C-H activation.
Introduction: The Strategic Importance of Ortho-Functionalized Benzoic Acids
Ortho-substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science. Their synthesis, however, often requires multi-step sequences that can be inefficient and costly. Directing group strategies have emerged as powerful tools to achieve regioselective C-H functionalization, streamlining synthetic routes and improving overall efficiency. This guide will dissect the nuances of three such strategies, providing the reader with the critical information needed to make informed decisions in their synthetic endeavors.
Method 1: Directed Ortho-Lithiation using this compound
The sulfoxide group is a potent directing group for ortho-lithiation.[1] In this compound, the sulfinyl group positions an organolithium base to deprotonate the adjacent ortho-proton on the benzoic acid ring. This approach offers a direct and often high-yielding route to ortho-functionalized products.
Reaction Mechanism & Workflow
The process begins with the deprotonation of the carboxylic acid proton by an organolithium reagent, followed by the directed ortho-lithiation. The resulting dianion can then be quenched with various electrophiles.
Caption: Workflow for sulfoxide-directed ortho-lithiation.
Method 2: The Carbamate Alternative: Directed Ortho-Lithiation of O-Aryl Carbamates
O-aryl carbamates, particularly N,N-diethyl-O-aryl carbamates, are exceptionally powerful directing groups for ortho-lithiation.[2] The reaction proceeds similarly to the sulfoxide-directed method, with the carbamate group orchestrating the regioselective deprotonation. A key feature of this method is the potential for a subsequent anionic Fries rearrangement, which can provide ortho-hydroxy benzamides.[3]
Reaction Mechanism & Workflow
The carbamate group directs the organolithium base to the ortho position, forming a lithiated intermediate that can be trapped with an electrophile.
Caption: Simplified catalytic cycle for transition-metal-catalyzed ortho-arylation.
Comparative Analysis: Performance and Experimental Data
To provide a clear comparison, the following table summarizes key performance indicators for each method based on literature data.
| Feature | This compound (Directed Lithiation) | O-Aryl Carbamates (Directed Lithiation) | Transition-Metal-Catalyzed C-H Activation (Pd/Ru) |
| Directing Group Strength | Moderate to Strong [4] | Very Strong [2] | Moderate (requires catalyst) [5][6] |
| Typical Yields | Good to Excellent (often >80%) | Good to Excellent (often >80%) | Moderate to Excellent (highly substrate dependent) [5][7] |
| Substrate Scope | Broad for various electrophiles | Broad for various electrophiles | Primarily aryl halides, some alkenes and alkynes [8] |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Cryogenic temperatures (-78 °C), inert atmosphere | Milder temperatures (often room temp to 100 °C) [7] |
| Functional Group Tolerance | Limited by reactivity with organolithiums | Limited by reactivity with organolithiums | Generally higher tolerance [5] |
| Safety Considerations | Requires careful handling of pyrophoric organolithium reagents | Requires careful handling of pyrophoric organolithium reagents | Transition metal catalysts can be toxic and require careful handling |
| Cost of Directing Group | Synthesis required; starting materials are relatively inexpensive. | Commercially available or readily synthesized. | The benzoic acid itself is the directing group. |
| Cost of Reagents/Catalysts | Organolithium reagents are moderately priced. | Organolithium reagents are moderately priced. | Palladium and Ruthenium catalysts can be expensive. [9][10] |
Cost-Benefit Deep Dive
1. This compound:
-
Benefits: This method provides a reliable route to a wide range of ortho-substituted benzoic acids. The synthesis of the directing group itself is straightforward.
-
Costs & Drawbacks: The primary drawbacks are the need for cryogenic temperatures and the careful handling of pyrophoric organolithium reagents. The multi-step synthesis of the starting material, although from inexpensive precursors, adds to the overall effort.
2. O-Aryl Carbamates:
-
Benefits: O-Aryl carbamates are among the most powerful directing groups, often leading to excellent yields and regioselectivity. [2]The starting materials are readily accessible. The potential for the anionic Fries rearrangement adds synthetic versatility. [3]* Costs & Drawbacks: Similar to the sulfoxide method, this approach requires cryogenic conditions and the use of organolithium reagents.
3. Transition-Metal-Catalyzed C-H Activation:
-
Benefits: This method avoids the use of stoichiometric organometallic reagents and often proceeds under milder conditions with greater functional group tolerance. [5]It represents a more "atom-economical" approach.
-
Costs & Drawbacks: The primary cost is associated with the precious metal catalysts (palladium and ruthenium). [9][10]Catalyst loading, turnover number, and the cost of ligands are critical economic factors. While more functional groups are tolerated, the substrate scope can be narrower compared to lithiation methods.
Experimental Protocols
Protocol 1: Ortho-Methylation of Benzoic Acid via Sulfoxide-Directed Lithiation (Representative Protocol)
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (MeI)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equiv) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ortho-Silylation of an O-Aryl Carbamate (Representative Protocol)
Materials:
-
N,N-Diethyl-O-phenyl carbamate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
Trimethylsilyl chloride (TMSCl)
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N,N-diethyl-O-phenyl carbamate (1.0 equiv), anhydrous THF, and TMEDA (1.2 equiv).
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.2 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add TMSCl (1.5 equiv) dropwise.
-
Stir at -78 °C for 30 minutes, then allow to warm to room temperature over 1 hour.
-
Quench with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Ruthenium-Catalyzed Ortho-Arylation of Benzoic Acid (Representative Protocol)
-
Benzoic acid
-
Aryl bromide
-
[Ru(p-cymene)Cl2]2
-
Tricyclohexylphosphine (PCy3)
-
Potassium carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add benzoic acid (1.0 equiv), aryl bromide (1.2 equiv), [Ru(p-cymene)Cl2]2 (2.5 mol%), PCy3 (10 mol%), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous NMP via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with 1 M HCl, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of method for the ortho-functionalization of benzoic acids is a multifactorial decision that balances cost, efficiency, safety, and substrate scope.
-
For broad applicability with diverse electrophiles and when cost of reagents is a primary concern, directed ortho-lithiation using either this compound or an O-aryl carbamate is a powerful strategy. The high yields and well-established procedures make these methods attractive, provided the laboratory is equipped for handling organolithium reagents at cryogenic temperatures. The O-aryl carbamate may hold a slight advantage due to its exceptional directing group strength. [2]
-
For syntheses involving sensitive functional groups or when milder reaction conditions are paramount, transition-metal-catalyzed C-H activation is the superior choice. While the initial investment in the catalyst may be higher, the increased functional group tolerance can eliminate the need for protecting group strategies, ultimately saving steps and resources. The development of more efficient and less expensive catalysts continues to make this approach increasingly viable for both academic and industrial applications.
Ultimately, the optimal strategy will depend on the specific synthetic target, the available resources, and the scale of the reaction. This guide provides the foundational knowledge and practical considerations to empower researchers to select the most appropriate and cost-effective method for their needs.
References
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1266.
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086).
- Wang, K., Teng, X., Zhang, D., Xu, B., Gao, P., Wang, S., Zhang, S., Gooßen, L. J., Chen, F., & Zhang, G. (2025). Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts.
- Gandeepan, P., & Ackermann, L. (2016). ortho-C-H Arylation of Benzoic Acids with Aryl Bromides and Chlorides Catalyzed by Ruthenium.
- Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Group-Assisted C–H Bond Functionalization. Accounts of Chemical Research, 48(4), 1053-1064.
-
Strategic Metals Invest. (n.d.). Today's Ruthenium Price. Retrieved January 17, 2026, from [Link]
- Zhu, C., Zhang, Y., Kan, J., Zhao, H., & Su, W. (2017). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 19(8), 2138-2141.
- Sibi, M. P., & Snieckus, V. (1983). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 48(11), 1935-1937.
- Miah, M. A. J., Sibi, M. P., Chattopadhyay, S., Familoni, O. B., & Snieckus, V. (2018). Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2018(4), 447-454.
-
Fuel Cell Store. (n.d.). Ruthenium Catalysts. Retrieved January 17, 2026, from [Link]
- Carretero, J. C., & García Ruano, J. L. (1998). Sulfoxides as directing groups in ortho-lithiation reactions. Chemical Society Reviews, 27(3), 191-198.
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved January 17, 2026, from [Link]
- Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed Alkenylations of C–H Bonds. Organic Letters, 13(16), 4232-4235.
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- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to 2-[(Phenylsulfinyl)methyl]benzoic Acid: Synthesis, Properties, and Potential as a Bioactive Scaffold
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical overview of 2-[(Phenylsulfinyl)methyl]benzoic acid, a molecule possessing a unique combination of a carboxylic acid, a chiral sulfoxide, and a flexible methylene bridge. Due to a scarcity of direct research on this specific molecule, this guide will establish its potential applications through a comparative analysis with structurally and functionally related compounds. We will delve into its synthesis, physicochemical properties, and propose potential biological activities, supported by experimental data from analogous systems.
Introduction: The Scientific Interest in a Multifunctional Scaffold
This compound integrates three key functional groups that are of significant interest in medicinal chemistry and organic synthesis:
-
Benzoic Acid Moiety: A common pharmacophore that imparts acidity, enabling salt formation to improve solubility and providing a key interaction point for biological targets.[1]
-
Sulfoxide Group: A chiral center that can influence the stereoselectivity of interactions with biological macromolecules. The sulfoxide can also act as a hydrogen bond acceptor and its metabolic interconversion with the corresponding sulfide offers a pro-drug strategy.
-
Methylene Linker: Provides conformational flexibility, allowing the phenylsulfinyl and benzoic acid groups to adopt various spatial orientations for optimal target binding.
The strategic combination of these groups suggests potential applications in areas where these features are known to be advantageous, such as in the development of anti-inflammatory and antimicrobial agents.
Synthesis and Characterization
A robust synthetic route to this compound is crucial for its further investigation. A common and efficient method involves a two-step process starting from phthalide, as detailed below.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2-(Phenylmercaptomethyl)benzoic Acid (Sulfide Precursor)
This procedure is adapted from established methods for the synthesis of similar arylthiomethyl benzoic acids.
-
Materials: Phthalide, thiophenol, potassium methylate, methanol.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phthalide (e.g., 67.1 g), thiophenol (e.g., 51.3 mL), and potassium methylate (e.g., 35.1 g) in methanol (e.g., 250 mL).
-
Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to yield 2-(phenylmercaptomethyl)benzoic acid.
-
Part B: Oxidation to this compound
The selective oxidation of the sulfide to the sulfoxide is a critical step. Over-oxidation to the sulfone must be avoided. A controlled oxidation using hydrogen peroxide in acetic acid is an effective and environmentally benign method.
-
Materials: 2-(Phenylmercaptomethyl)benzoic acid, glacial acetic acid, hydrogen peroxide (30%).
-
Procedure:
-
Dissolve 2-(phenylmercaptomethyl)benzoic acid in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Characterization Data
| Property | This compound | 2-(Phenylmercaptomethyl)benzoic Acid (Precursor) |
| CAS Number | 25562-83-8 | 1699-03-2 |
| Molecular Formula | C₁₄H₁₂O₃S | C₁₄H₁₂O₂S |
| Molecular Weight | 260.31 g/mol | 244.31 g/mol |
| Melting Point | 185°C[2] | 108-110°C |
| Appearance | White to off-white solid | White crystalline solid |
Spectroscopic Data (Predicted/Typical Ranges):
-
¹H NMR (DMSO-d₆): δ ~7.2-8.0 (m, 9H, Ar-H), ~4.5 (d, 1H, CH₂), ~4.3 (d, 1H, CH₂), ~13.0 (s, 1H, COOH). The diastereotopic protons of the methylene group are expected to appear as a pair of doublets.
-
¹³C NMR (DMSO-d₆): δ ~168 (C=O), ~125-145 (Ar-C), ~60 (CH₂).
-
FTIR (KBr, cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1040 (S=O stretch).
Comparative Analysis: Potential Applications and Performance
While direct experimental data on the biological applications of this compound is limited, we can infer its potential by comparing it to structurally and functionally similar molecules with established activities.
Potential as a Non-Steroidal Anti-inflammatory (NSAID) Agent
A compelling comparison can be drawn with the well-known NSAID, Sulindac .
-
Structural Similarities: Sulindac is a sulfoxide prodrug that is metabolized in the body to its active sulfide form.[2][3][4] This active metabolite is a potent inhibitor of the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[2][3][4][5]
-
Proposed Mechanism of Action: It is plausible that this compound could act in a similar manner. The sulfoxide form may serve as a prodrug, which upon in vivo reduction to the corresponding sulfide, could inhibit COX enzymes. This prodrug strategy is known to reduce gastrointestinal side effects associated with many NSAIDs, as the parent sulfoxide is less acidic and has reduced activity against COX enzymes in the stomach lining.[3]
The following diagram illustrates the proposed metabolic activation and mechanism of action, drawing a parallel with Sulindac.
Caption: Proposed prodrug activation and COX inhibition pathway.
Performance Comparison:
| Feature | This compound (Hypothesized) | Sulindac (Established) |
| Mechanism | Prodrug, active sulfide metabolite inhibits COX-1/COX-2 | Prodrug, active sulfide metabolite inhibits COX-1/COX-2[2][4][5] |
| Potential Advantage | Prodrug form may reduce gastric irritation. | Known to have a better gastrointestinal safety profile than some other NSAIDs.[3][5] |
| Chirality | Chiral at the sulfur atom, allowing for potential stereoselective activity. | Chiral at the sulfur atom. |
Potential as an Antimicrobial Agent
Derivatives of benzoic acid are known to possess antimicrobial properties.[1] The inclusion of a sulfur-containing moiety can enhance this activity. For instance, various aryl sulfides and sulfoxides have demonstrated antibacterial and antifungal properties.
-
Comparative Compounds: Studies on other sulfur-containing benzoic acid derivatives have shown activity against various bacterial and fungal strains. For example, certain 2-aminobenzoic acid derivatives have shown antifungal activities against Candida albicans. While structurally different, these compounds highlight the potential of the benzoic acid scaffold in antimicrobial drug design.
The proposed mechanism for antimicrobial activity could involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity imparted by the phenylsulfinyl group could facilitate passage through the microbial cell wall.
The following diagram illustrates a general experimental workflow for screening the antimicrobial activity of the target compound.
Caption: Workflow for antimicrobial activity screening.
Conclusion and Future Directions
This compound presents itself as a molecule of considerable interest for further investigation. Its synthesis is achievable through established chemical transformations. Based on a comparative analysis with the NSAID Sulindac, it holds promise as a potential anti-inflammatory agent with a favorable prodrug profile. Furthermore, the general antimicrobial properties of related benzoic acid derivatives suggest that this compound may also exhibit valuable activity in this area.
Future research should focus on:
-
Detailed Biological Screening: Performing in vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes, as well as its antimicrobial spectrum.
-
Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure forms of the sulfoxide to investigate the stereochemical requirements for biological activity.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of inflammation and infection.
-
Physicochemical Profiling: Experimentally determining key properties such as pKa and aqueous solubility to better predict its pharmacokinetic behavior.
This guide serves as a foundational resource to stimulate and direct future research into the promising applications of this compound.
References
-
Sulindac for stroke treatment: neuroprotective mechanism and therapy. PubMed Central. [Link]
-
Sulindac: Package Insert / Prescribing Information. Drugs.com. [Link]
-
What is the mechanism of Sulindac? Patsnap Synapse. [Link]
-
Sulindac. PubChem. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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A Comparative Guide to Modern Chiral Catalysts: Situating 2-[(Phenylsulfinyl)methyl]benzoic Acid in the Landscape of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the development of effective chiral catalysts remains a cornerstone of modern organic synthesis. This guide addresses the inquiry into the performance of 2-[(Phenylsulfinyl)methyl]benzoic acid as a chiral catalyst, benchmarking it against the current state-of-the-art. Our investigation reveals a notable absence of this compound in the literature as a catalyst for asymmetric transformations. Its known applications appear to be in the realm of medicinal chemistry, particularly as a potential inhibitor of human carbonic anhydrases.
The structure of this compound, possessing both a chiral sulfoxide and a Brønsted acidic carboxylic acid moiety, is nonetheless intriguing from a catalyst design perspective. It serves as an excellent conceptual starting point to explore established and powerful classes of modern chiral catalysts that leverage similar structural motifs. This guide will, therefore, pivot to a comprehensive comparison of prominent newer chiral catalysts, providing a practical and data-supported overview for researchers in the field. We will delve into the performance of chiral sulfoxide-based ligands, chiral phosphoric acids (CPAs), squaramides, and N-heterocyclic carbenes (NHCs), supported by experimental data and detailed protocols.
The Potential of Chiral Sulfoxides in Catalysis
While this compound itself is not a documented catalyst, the chiral sulfoxide moiety is a well-established stereocontrolling element in asymmetric synthesis.[1][2] Chiral sulfoxides primarily function as ligands for transition metals, where the sulfur atom's chirality, in close proximity to the metal center, can induce high levels of enantioselectivity.[3] The Lewis basicity of the sulfoxide oxygen allows for coordination to a metal, while the lone pair on the sulfur atom provides another potential binding site, offering versatile coordination modes.[3]
The general approach involves the synthesis of ligands that incorporate a chiral sulfoxide. These can be simple alkyl or aryl sulfoxides, or more complex structures where the sulfoxide is part of a bidentate or polydentate ligand, such as in sulfoxide-phosphine (SOP) or sulfoxide-oxazoline (SOX) ligands.[1] The choice of substituents on the sulfur atom and the overall ligand backbone are crucial for tuning the steric and electronic properties of the catalyst, thereby optimizing enantioselectivity for a specific reaction.
Chiral Phosphoric Acids (CPAs): The Workhorses of Asymmetric Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs), derived from axially chiral backbones like BINOL (1,1'-bi-2-naphthol), have emerged as a dominant class of organocatalysts.[4][5] Their utility stems from their ability to act as bifunctional catalysts, where the acidic proton activates an electrophile (such as an imine) and the basic phosphoryl oxygen can interact with a nucleophile, organizing both reactants in a chiral environment.[6] This dual activation model is key to their high efficiency and enantioselectivity in a wide array of reactions.
Benchmark Reaction: Asymmetric Friedel-Crafts Alkylation
A common benchmark for CPAs is the Friedel-Crafts alkylation of indoles with electron-deficient olefins or imines.[7][8] This reaction is pivotal for the synthesis of chiral indole derivatives, which are common motifs in pharmaceuticals and natural products.
Performance Data for CPA-Catalyzed Friedel-Crafts Reactions
| Catalyst | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| (S)-TRIP | Isatin-derived ketimine | 2-Naphthol | up to 99 | up to 99 | [9] |
| (R)-TRIP | Racemic spiro indolin-3-one | Indole | up to 99 | up to 99 | [10] |
| H8-BINOL-derived CPA | Isatin-derived ketimine | Naphthols | Excellent | High | [9] |
| Spirocyclic CPA | 2,3-Diketo ester/Amine | 1,3-Cyclohexanedione | up to 93 | up to 99 | [11] |
Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with an Isatin-Derived Ketimine
This protocol is a representative example based on literature procedures.[9][12]
-
Preparation of the Catalyst Solution: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 5 mol%) in a suitable anhydrous solvent (e.g., toluene, 0.5 M).
-
Reaction Setup: In a separate flame-dried reaction vessel, add the isatin-derived ketimine (1.0 equiv) and indole (1.2 equiv).
-
Initiation: Add the catalyst solution to the reaction vessel at the specified temperature (e.g., room temperature or lower).
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched product.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Squaramides: Versatile Hydrogen-Bonding Catalysts
Chiral squaramides have gained prominence as highly effective hydrogen-bonding organocatalysts.[13] The rigid, planar squaramide core features two NH groups that can act as dual hydrogen-bond donors, activating electrophiles in a well-defined chiral pocket.[14] Often appended to a chiral scaffold, such as a cinchona alkaloid or a diaminocyclohexane derivative, these catalysts have demonstrated exceptional performance in a variety of asymmetric transformations.[15]
Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental C-C bond-forming reaction, and squaramides have proven to be excellent catalysts for the addition of various nucleophiles to α,β-unsaturated compounds.[16][17]
Performance Data for Squaramide-Catalyzed Michael Additions
| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Cinchonine-derived squaramide | Diphenyl phosphite | Nitroalkenes | High | Excellent | [18] |
| Cinchona alkaloid-based squaramide | Nitroalkanes | Chalcones | up to 99 | 93-96 | [19] |
| Diaminocyclohexane-based squaramide | Masked acyl cyanide | Enones | 90-99 | 85-98 | [17][20] |
| Quinine-derived squaramide | α-Thiocyanoindanone | Azadiene | Moderate | Good | [21] |
Experimental Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroalkene
This protocol is a representative example based on literature procedures.[15]
-
Catalyst and Reagent Preparation: In a dry vial, place the chiral squaramide catalyst (e.g., 1-10 mol%).
-
Reaction Setup: Add the β-nitrostyrene derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.2 equiv) to the vial.
-
Solvent Addition: Dissolve the mixture in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Reaction Conditions: Stir the reaction at the specified temperature (e.g., room temperature or below) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
N-Heterocyclic Carbenes (NHCs): Catalysts for Umpolung Reactivity
Chiral N-heterocyclic carbenes (NHCs) have revolutionized organocatalysis by enabling "umpolung" or polarity inversion of aldehydes.[22] An aldehyde, typically an electrophile at the carbonyl carbon, can be converted into a nucleophilic acyl anion equivalent (the Breslow intermediate) upon reaction with an NHC.[23] This unique reactivity allows for a range of transformations that are otherwise difficult to achieve.
Benchmark Reaction: Asymmetric Stetter Reaction
The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is a classic example of NHC-catalyzed umpolung.[24][25] The asymmetric variant, using chiral NHCs, provides access to valuable 1,4-dicarbonyl compounds in an enantioselective manner.[23]
Performance Data for NHC-Catalyzed Asymmetric Stetter Reactions
| Catalyst Precursor | Aldehyde | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Chiral triazolium salt | Aromatic aldehydes | Chalcones | 44-73 | 41-74 | [25] |
| Aminoindanol-derived triazolium salt | Various aldehydes | N-acylamido acrylate | Good | Excellent | [26] |
| Camphor-derived triazolium salt | Salicylaldehyde derivatives | Intramolecular alkene | High | High | [24] |
| Chiral triazolium salt | Benzaldehyde | Unactivated β-substituted acrylate | 59 | 80 | [22] |
Experimental Protocol: Asymmetric Intramolecular Stetter Reaction
This protocol is a representative example based on literature procedures.[23][25]
-
Precatalyst Activation: In a glovebox or under an inert atmosphere, place the chiral triazolium salt precatalyst (e.g., 10 mol%) in a dry reaction vial.
-
Solvent and Base: Add a dry, deoxygenated solvent (e.g., THF or toluene) followed by a base (e.g., DBU or KHMDS, 10 mol%) to generate the active NHC in situ. Stir for a few minutes.
-
Substrate Addition: Add a solution of the aldehyde-tethered Michael acceptor (1.0 equiv) in the same solvent.
-
Reaction Conditions: Stir the reaction at the designated temperature until completion, as monitored by TLC or GC-MS.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
While this compound does not appear to be an established chiral catalyst, its structure provides a valuable entry point for understanding key motifs in modern asymmetric catalysis. The chiral sulfoxide group is a powerful directing group, primarily utilized in the design of chiral ligands for transition metal catalysis. The carboxylic acid moiety is a classic Brønsted acid, a feature that has been refined to exceptional levels of performance in the form of chiral phosphoric acids.
For researchers seeking to perform highly enantioselective transformations, the newer generations of chiral catalysts—including chiral phosphoric acids, squaramides, and N-heterocyclic carbenes—offer a robust and versatile toolkit. As demonstrated, these catalysts provide high yields and excellent enantioselectivities across a broad spectrum of mechanistically distinct reactions. The choice of catalyst will ultimately depend on the specific transformation, the nature of the substrates, and the desired stereochemical outcome. This guide serves as a starting point for navigating this exciting and rapidly evolving field.
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Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. PMC - NIH.
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Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. PubMed.
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Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. PubMed Central.
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Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. MDPI.
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Highly Enantioselective Michael Addition of Nitroalkanes to Chalcones Using Chiral Squaramides as Hydrogen Bonding Organocatalysts. Organic Letters - ACS Publications.
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Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones. American Chemical Society.
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Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions. ResearchGate.
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Squaramide-Based Catalysts in Organic Synthesis (A Review). Semantic Scholar. [URL]([Link]
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Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
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Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews - RSC Publishing.
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Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry - RSC Publishing.
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Applications of Chiral Squaramides: From Asymmetric Organocatalysis to Biologically Active Compounds. ResearchGate.
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Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Organic Chemistry Portal.
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(PDF) Chiral N-Heterocyclic Carbenes as Stereodirecting Ligands in Asymmetric Catalysis. ResearchGate.
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N-Heterocyclic Carbene Catalyzed Asymmetric Intermolecular Stetter Reaction: Origin of Enantioselectivity and Role of Counterions. Organic Letters - ACS Publications.
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Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers - RSC Publishing.
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Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
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Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel-Crafts Addition of Naphthols with Isatin-Derived Ketimines. PubMed.
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ChemInform Abstract: Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Alkylation Reaction of Indoles with Racemic Spiro Indolin-3-ones. ResearchGate.
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Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. NIH.
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Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Naphthols with Isatin-Derived Ketimines. The Journal of Organic Chemistry - ACS Publications.
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Recent Developments of Stetter Reaction: A Brief Review Biomedicine and Chemical Sciences. Academia.
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Recent Advances in the N-Heterocyclic Carbene (NHC)-Organocatalyzed Stetter Reaction and Related Chemistry. Semantic Scholar.
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Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. ACS Publications.
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Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters - ACS Publications.
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DFT Study of Chiral-Phosphoric-Acid-Catalyzed Enantioselective Friedel-Crafts Reaction of Indole with Nitroalkene: Bifunctionality and Substituent Effect of Phosphoric Acid. ResearchGate.
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Asymmetric C-C Bond Formation Using Chiral Phosphoric Acid. Request PDF.
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Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI.
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Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing.
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The Unseen Catalyst: A Comparative Guide to the Synthesis and Application of 2-[(Phenylsulfinyl)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for versatile reagents that offer unique reactivity and structural motifs is perpetual. This guide introduces 2-[(Phenylsulfinyl)methyl]benzoic acid, a molecule with significant, yet largely unexplored, potential. While direct case studies on its application are scarce, its constituent functional groups—a phenylsulfinyl moiety and a benzoic acid—suggest a rich tapestry of chemical possibilities.
This document provides a comprehensive overview, beginning with a robust, proposed synthesis of this compound. It then delves into a detailed exploration of its potential applications, focusing on the Pummerer reaction for the synthesis of 1H-2-benzothiopyran-4(3H)-one, a valuable heterocyclic scaffold. Throughout, we will maintain rigorous scientific integrity, explaining the causality behind experimental choices and comparing the proposed methodologies with established alternatives, supported by experimental data from analogous systems.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target compound can be efficiently achieved through a two-step process: the formation of a sulfide precursor followed by its selective oxidation.
Step 1: Synthesis of 2-(Phenylmercaptomethyl)benzoic Acid
The initial step involves the nucleophilic ring-opening of phthalide with thiophenol. This reaction provides a straightforward route to the sulfide precursor.
Experimental Protocol:
A mixture of phthalide (67.1 g), thiophenol (51.3 ml), and potassium methylate (35.1 g) in 250 ml of methanol is refluxed.[1] The reaction proceeds via the attack of the thiophenolate anion on the electrophilic carbonyl carbon of phthalide, leading to the opening of the lactone ring. Subsequent workup yields 2-(phenylmercaptomethyl)benzoic acid.[1]
Causality of Experimental Choices:
-
Phthalide and Thiophenol: These are the core building blocks, providing the necessary carbon skeleton and the phenylthio group, respectively.
-
Potassium Methylate: A strong base is required to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which is essential for initiating the ring-opening reaction.
-
Methanol: This serves as a suitable polar protic solvent to dissolve the reactants and facilitate the reaction.
Step 2: Selective Oxidation to this compound
The sulfide obtained in the first step is then selectively oxidized to the corresponding sulfoxide. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[2][3]
Experimental Protocol:
To a solution of 2-(phenylmercaptomethyl)benzoic acid in a suitable solvent such as dichloromethane, one equivalent of m-CPBA is added portion-wise at a low temperature (typically 0 °C to room temperature).[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct, followed by purification.
Causality of Experimental Choices:
-
m-CPBA: This peroxyacid is a highly selective oxidizing agent that can convert sulfides to sulfoxides without significant over-oxidation to the sulfone, especially when used in stoichiometric amounts and at controlled temperatures.[4]
-
Dichloromethane: A common solvent for m-CPBA oxidations as it is relatively inert and dissolves both the starting material and the reagent.
-
Low Temperature: Helps to control the exothermicity of the reaction and enhances the selectivity for the sulfoxide over the sulfone.
Case Study: The Pummerer Reaction for the Synthesis of 1H-2-Benzothiopyran-4(3H)-one
A key potential application of this compound lies in its ability to undergo an intramolecular Pummerer reaction to form the heterocyclic compound 1H-2-benzothiopyran-4(3H)-one, also known as isothianaphthenone. The Pummerer reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, typically an acid anhydride, to form an α-acyloxy thioether.[5]
Proposed Experimental Protocol:
This compound is treated with an activating agent such as acetic anhydride or trifluoroacetic anhydride (TFAA) in an appropriate solvent. The reaction mixture is heated to facilitate the rearrangement and subsequent intramolecular cyclization. The carboxylic acid group acts as an internal nucleophile, attacking the transient thionium ion intermediate generated during the Pummerer rearrangement.
Mechanistic Insights:
-
Activation of the Sulfoxide: The sulfoxide oxygen is acylated by the anhydride, forming a sulfonium intermediate.
-
Formation of a Thionium Ion: Elimination of the acetate or trifluoroacetate group and a proton from the α-carbon generates a reactive thionium ion.
-
Intramolecular Cyclization: The lone pair of electrons on the oxygen of the carboxylic acid group attacks the electrophilic thionium ion, leading to the formation of a new ring.
-
Rearomatization/Proton Transfer: Subsequent steps lead to the formation of the stable heterocyclic product.
Comparative Analysis: Alternative Routes to 1H-2-Benzothiopyran-4(3H)-ones
While the proposed Pummerer reaction offers a novel approach, it is essential to compare it with existing methods for the synthesis of 1H-2-benzothiopyran-4(3H)-ones and related structures.
| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |
| Proposed Pummerer Reaction | This compound | Acid anhydride (e.g., TFAA), heat | Potentially mild conditions, utilizes a readily accessible precursor. | Lack of direct experimental data for this specific substrate. |
| Intramolecular Wittig Reaction | S-acyl(aroyl)thiosalicylic acids and N-phenyl(triphenylphosphoranylidene)ethenimine | Stepwise reaction leading to an acylphosphorane, followed by intramolecular cyclization. | Excellent yields have been reported for analogous systems.[6] | Requires the synthesis of a specific phosphorane reagent. |
| Dieckmann Condensation | Diesters derived from thiosalicylic acid | A strong base (e.g., sodium ethoxide) to effect intramolecular cyclization. | A classic and well-established method for ring formation. | Can be limited by the availability of the starting diester and potential side reactions. |
Conclusion
This compound emerges as a promising, albeit underutilized, reagent in organic synthesis. The proposed two-step synthesis from readily available starting materials provides a practical entry point to this molecule. The potential for this compound to undergo an intramolecular Pummerer reaction to furnish the valuable 1H-2-benzothiopyran-4(3H)-one scaffold highlights its synthetic utility.
While direct, published applications of this compound are yet to be broadly documented, the foundational chemical principles governing its synthesis and reactivity provide a strong basis for its exploration. This guide serves as a call to the research community to investigate the full potential of this versatile molecule, with the expectation that it will prove to be a valuable tool in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
References
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PrepChem. (n.d.). Synthesis of 2-(phenylmercapto-methyl)-benzoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Mercaptobenzoic acid. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
- Kumar, P., Rao, A. T., & Pandey, B. (1992). An efficient approach to the synthesis of 4H-1-benzothiopyran-4-ones via intramolecular Wittig reaction.
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CNR-IRIS. (n.d.). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(Phenylsulfinyl)methyl]benzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-[(Phenylsulfinyl)methyl]benzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the responsible management of chemical waste. This document offers a procedural, step-by-step framework to ensure that disposal practices for this compound are conducted safely, efficiently, and in compliance with environmental regulations.
Hazard Identification and Risk Assessment
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] They can be harmful if swallowed and are recognized as being harmful to aquatic life.[1][3][4] Prolonged or repeated exposure can lead to organ damage.[1][3]
-
Phenylsulfinyl Moiety : The structurally similar compound, 2-(Methylsulphinyl)benzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[5] This suggests that the sulfoxide group contributes to the overall irritant properties of the molecule.
Based on this analysis, this compound should be handled as a hazardous substance with the potential to cause significant irritation and environmental harm.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | [1][2][5] |
| Acute Oral Toxicity | Harmful if swallowed. | [2][6] |
| STOT - Single Exposure | May cause respiratory irritation. | [2][5][6] |
| Aquatic Hazard | Harmful to aquatic life. | [1][4] |
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including for disposal.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[7]
-
Skin Protection : A flame-retardant lab coat is required. Wear protective gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[8] Contaminated gloves should be removed and disposed of properly.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved particulate respirator should be worn.[9][10] All handling of the solid compound should ideally occur within a certified chemical fume hood.[9]
-
General Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[11]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following procedure is recommended for small-scale laboratory spills.
-
Evacuate and Ventilate : Ensure the immediate area is clear of personnel and increase ventilation, preferably under a fume hood.[9]
-
Don PPE : Wear the full PPE outlined in Section 2.
-
Contain the Spill : For solid spills, use dry cleanup procedures to avoid generating dust.[8] Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect the Material : Carefully sweep or scoop the contained material into a designated, sealable waste container.[3][8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[3]
-
Label and Dispose : Seal and label the waste container with "Hazardous Waste," the chemical name, and the date. Dispose of the container according to the procedures in Section 5.
Waste Segregation and Collection
Proper segregation is a cornerstone of safe chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
-
Designated Containers : All waste containing this compound (solid compound, contaminated materials, solutions) must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[9]
-
Labeling : The container label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Environmentally Hazardous")
-
The date of accumulation
-
-
Storage : Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][12]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed through a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][9]
-
Waste Minimization : Before beginning work, plan your experiment to use the minimum amount of the chemical necessary to achieve your scientific objectives.
-
Collection : Collect all waste materials, including unused product, reaction byproducts, and contaminated items (e.g., gloves, weigh boats, paper towels), in the designated hazardous waste container as described in Section 4.
-
Container Management : Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion. Ensure the container is securely sealed.
-
Documentation : Maintain a log of the waste being added to the container, including quantities and dates.
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with the full chemical name and hazard information.
-
Final Disposal : The waste will be transported to a specialized facility for incineration or other approved chemical treatment methods in accordance with local, regional, and national regulations.[11][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Environmental Considerations
The benzoic acid structural component suggests that this compound may be harmful to aquatic organisms.[1] Improper disposal can lead to the contamination of waterways, where it can disrupt microbial communities essential for nutrient cycling.[4] While benzoic acid can biodegrade, its persistence in anaerobic environments like waterlogged soil can range from weeks to months, posing a prolonged risk to the ecosystem.[4] Therefore, adhering to the prescribed disposal protocols is not only a matter of laboratory safety but also a critical component of environmental stewardship.
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Essential Protective Measures for Handling 2-[(Phenylsulfinyl)methyl]benzoic Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount in this pursuit. This guide provides an in-depth, experience-driven framework for the safe handling of 2-[(Phenylsulfinyl)methyl]benzoic acid, a compound of interest for researchers and scientists. By understanding the inherent chemical properties and potential hazards associated with its sulfoxide and carboxylic acid functional groups, we can implement a robust safety protocol that is both practical and comprehensive.
Understanding the Hazard Landscape
Core Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications and Rationale |
| Primary Barrier | Eye Protection | Chemical splash goggles are mandatory to prevent contact with the eyes. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles for full facial protection.[5][6] |
| Hand Protection | Nitrile or butyl rubber gloves are recommended for handling this compound.[5] Given the sulfoxide group's potential to facilitate skin absorption, it is crucial to select gloves with adequate chemical resistance.[4] Regularly inspect gloves for any signs of degradation or perforation. | |
| Body Protection | A lab coat should be worn to protect against incidental skin contact.[6] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. | |
| Secondary Barrier | Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6] |
Procedural Guidance for Safe Handling
Adherence to a stringent, step-by-step operational plan is fundamental to ensuring a safe laboratory environment. The following workflow outlines the critical stages of handling this compound, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Preparedness: A Proactive Stance
A comprehensive emergency plan is not merely a reactive measure but a proactive strategy to ensure the well-being of all laboratory personnel.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel.
-
Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.
-
Containment : If it is safe to do so, contain the spill using an appropriate absorbent material.
-
Cleanup : Wearing the appropriate PPE, carefully clean up the spill according to established laboratory protocols.
-
Decontamination : Thoroughly decontaminate the spill area.
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][7] Seek immediate medical attention.[1][3]
-
Skin Contact : Remove all contaminated clothing and wash the affected area thoroughly with soap and water.[1][6] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8] Waste containers should be clearly labeled with the contents.
References
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Safety Data Sheet - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. ilpi.com [ilpi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. leelinework.com [leelinework.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. depts.washington.edu [depts.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
